molecular formula C16H15NO2 B3038957 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid CAS No. 938146-99-7

4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid

Cat. No.: B3038957
CAS No.: 938146-99-7
M. Wt: 253.29 g/mol
InChI Key: NNHJFDQPSDKLHK-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-indol-1-ylmethyl)benzoic acid is a benzoic acid derivative incorporating an indoline moiety, presented as a solid for research applications. Its molecular formula is C16H15NO2, with a molecular weight of 253.30 g/mol . The compound is characterized by the CAS Number 938146-99-7 and other identifiers including MFCD09705771 . As a building block featuring both a carboxylic acid functional group and a saturated indoline heterocycle, this compound is of significant interest in medicinal chemistry and organic synthesis . The indoline scaffold is a prevalent feature in numerous biologically active molecules and natural products, with derivatives often explored for their potential pharmacological properties . Researchers may utilize this compound in the design and synthesis of novel molecules, such as potential enzyme inhibitors or receptor modulators. Please handle with appropriate precautions. This product may cause skin and serious eye irritation and may be harmful if swallowed or cause respiratory irritation . Researchers should refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(19)14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHJFDQPSDKLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Molecular Characterization and Synthetic Utility of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

In the landscape of modern drug discovery and organic synthesis, conformationally restricted scaffolds play a critical role in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid (also known as 4-(indolin-1-ylmethyl)benzoic acid) is a highly versatile building block[1]. By tethering an indoline core to a benzoic acid moiety via a methylene bridge, this molecule provides a rigidified aniline structure coupled with a terminal carboxylate handle, making it an ideal candidate for late-stage functionalization and high-throughput library generation.

This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic methodology designed for high-yield isolation.

Physicochemical Properties & Structural Causality

The molecular architecture of this compound (Molecular Formula: C16H15NO2 ; Molecular Weight: 253.30 g/mol ) is intentionally designed to balance lipophilicity with hydrogen-bonding capability[2],.

Structural Causality: Unlike open-chain N-benzyl anilines, the indoline (2,3-dihydro-1H-indole) core restricts the rotation of the nitrogen lone pair, partially locking it into conjugation with the aromatic ring. This sp3-sp2 hybrid character alters the basicity of the nitrogen and dictates a specific angular trajectory for the attached benzoic acid. In target-based drug design (such as matrix metalloproteinase or kinase inhibitors), this rigidity reduces the entropic penalty upon binding to the target protein's active site.

Table 1: Core Chemical Identifiers & Properties
PropertyValue / Descriptor
IUPAC Name This compound
CAS Registry Number 938146-99-7
Molecular Formula C16H15NO2
Molecular Weight 253.30 g/mol
Exact Mass 253.1103 Da
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 3 (Carboxylic acid C=O, -OH, Indoline N)
Rotatable Bonds 3

Synthetic Methodology: A Self-Validating Protocol

The most reliable route to synthesize this compound is via the nucleophilic substitution (N-alkylation) of indoline with a protected 4-(bromomethyl)benzoate, followed by ester saponification. This two-step protocol is designed as a self-validating system , ensuring that each intermediate can be orthogonally verified before proceeding.

Step 1: N-Alkylation (Formation of the Intermediate Ester)
  • Reagents: Indoline (1.0 eq), Methyl 4-(bromomethyl)benzoate (1.1 eq), K₂CO₃ (2.0 eq), Anhydrous DMF (0.2 M).

  • Procedure: Dissolve indoline and methyl 4-(bromomethyl)benzoate in DMF. Add finely powdered K₂CO₃. Stir the suspension at 80°C for 4-6 hours.

  • Causality of Choices:

    • Why a methyl ester? The free carboxylic acid of the electrophile would self-condense or react with the base, leading to complex mixtures. The ester acts as a robust protecting group.

    • Why K₂CO₃? As a mild, insoluble inorganic base, K₂CO₃ efficiently scavenges the HBr byproduct driving the SN2 reaction forward without prematurely hydrolyzing the ester or degrading the indoline core.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active indoline spot disappears, replaced by a less polar, distinct spot corresponding to the intermediate ester.

Step 2: Saponification (Ester Hydrolysis)
  • Reagents: Intermediate ester (1.0 eq), LiOH·H₂O (3.0 eq), THF/H₂O (3:1 v/v).

  • Procedure: Dissolve the crude ester in THF. Add an aqueous solution of LiOH. Stir at room temperature for 12 hours.

  • Causality of Choices: LiOH is specifically chosen over NaOH or KOH. The lithium cation strongly coordinates with the ester carbonyl oxygen, increasing the electrophilicity of the carbon center. This allows the hydrolysis to proceed smoothly at room temperature, preventing any thermal degradation of the tertiary amine linkage.

Step 3: Acidification and Isolation
  • Procedure: Concentrate the reaction mixture in vacuo to remove THF. Dilute the aqueous layer with water and wash with diethyl ether to remove unreacted organic impurities. Slowly acidify the aqueous layer with 1M HCl to pH ~3-4 while stirring vigorously.

  • Causality of Choices: The product exists as a soluble lithium carboxylate in the basic aqueous phase. Acidification protonates the carboxylate, rendering the zwitterionic/neutral target compound highly insoluble in water, driving spontaneous precipitation.

  • Self-Validation: The sudden formation of a white/off-white precipitate at pH 4 confirms the successful liberation of the free acid. Filter, wash with cold water, and dry under high vacuum.

Analytical Characterization (Self-Validating System)

To ensure the scientific integrity of the synthesized batch, the following analytical metrics must be met. The NMR shifts are highly diagnostic of the structural causality described earlier.

Table 2: Analytical Validation Metrics
Analytical TechniqueExpected Signal / ObservationDiagnostic Value
LC-MS (ESI+) m/z 254.3 [M+H]⁺Confirms the exact molecular mass of the target compound.
¹H NMR (DMSO-d₆) ~12.8 ppm (br s, 1H)Confirms the successful saponification and presence of the free carboxylic acid.
¹H NMR (DMSO-d₆) ~4.3 ppm (s, 2H)Validates the formation of the benzylic methylene bridge linking the two rings.
¹H NMR (DMSO-d₆) ~3.3 ppm (t, 2H), ~2.9 ppm (t, 2H)Confirms the intact indoline core (N-CH₂ and Ar-CH₂ respectively).
TLC (Hexane/EtOAc) R_f shift to baseline (acidic)Validates complete conversion of the ester to the highly polar free acid.

Drug Discovery Applications & Workflow

Once synthesized and validated, this compound serves as a premium starting material for combinatorial chemistry. The carboxylic acid acts as an ideal vector for amide coupling (using standard reagents like HATU and DIPEA) with various primary and secondary amines. This allows medicinal chemists to rapidly generate libraries of indoline-based amides for High-Throughput Screening (HTS) against therapeutic targets.

G N1 Indoline Core (Nucleophile) N3 N-Alkylation (K2CO3, DMF, 80°C) N1->N3 Step 1 N2 Methyl 4-(bromomethyl)benzoate (Electrophile) N2->N3 Step 1 N4 Intermediate Ester (C17H17NO2) N3->N4 SN2 Reaction N5 Saponification (LiOH, THF/H2O) N4->N5 Hydrolysis N6 This compound CAS: 938146-99-7 N5->N6 Acidification N7 Amide Coupling (HATU, DIPEA, R-NH2) N6->N7 Scaffold Derivatization N8 Target Library Generation (Drug Discovery) N7->N8 HTS Screening

Synthesis and library integration workflow for this compound.

References

  • Title: Benzoic acid, 2-[(2-phenylethylidene)amino]-, methyl ester - Substance Details (Isomer Formula Verification) Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link][2]

Sources

Solubility Profile of Indoline-Benzoic Acid Conjugates in Organic Solvents: A Methodological and Interpretive Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Indoline-benzoic acid conjugates represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1] The successful transition of these molecules from discovery to clinical application is critically dependent on a thorough understanding of their physicochemical properties, paramount among which is solubility. This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of indoline-benzoic acid conjugates in a range of organic solvents. Moving beyond a simple recitation of protocols, this paper delves into the underlying theoretical principles that govern solubility, provides detailed, field-proven experimental methodologies for both thermodynamic and kinetic solubility assessment, and offers insights into the practical application of this data in synthesis, purification, and formulation development.

The Critical Role of Organic Solvent Solubility in Drug Development

While aqueous solubility is often the primary focus for bioavailability, the solubility of a drug candidate in organic solvents is equally critical throughout the development lifecycle. For indoline-benzoic acid conjugates, a robust organic solvent solubility profile informs:

  • Process Chemistry: Selection of appropriate solvents for reaction media, influencing reaction kinetics, yield, and purity.

  • Purification: Development of effective crystallization and chromatographic purification strategies.[2]

  • Analytical Method Development: Ensuring complete dissolution for accurate quantification by methods such as HPLC and UV-Vis spectroscopy.[3][4]

  • Formulation Science: The use of co-solvents (e.g., ethanol, propylene glycol, DMSO) is a common strategy to enhance the solubility of poorly water-soluble drugs in final dosage forms.[5][6][7] Understanding a compound's behavior in these neat solvents is the first step in designing complex formulation systems.

This guide provides the foundational knowledge to systematically generate and apply this crucial dataset.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6][8] For an indoline-benzoic acid conjugate, its solubility behavior is a direct consequence of its molecular structure.

Core Principles
  • Polarity and "Like Dissolves Like": The fundamental principle is that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[9][10] An indoline-benzoic acid conjugate possesses both polar (carboxylic acid, amide linker, nitrogen atoms) and non-polar (aromatic rings, aliphatic portions of the indoline) regions. Its overall solubility will depend on the balance of these features and how they interact with the solvent.

  • Intermolecular Forces:

    • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen in the indoline ring can also act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., ethanol, methanol) are likely to be effective.

    • Dipole-Dipole Interactions: The inherent polarity of the molecule will lead to dipole-dipole interactions with polar solvents like acetone or ethyl acetate.

    • Van der Waals Forces: The non-polar aromatic and aliphatic portions will interact via weaker van der Waals forces, which are the primary mode of interaction in non-polar solvents like hexane or toluene.[11]

  • Molecular Structure of the Conjugate:

    • Substituents: Adding electron-withdrawing or -donating groups, or bulky alkyl chains to either the indoline or benzoic acid moiety can significantly alter the molecule's overall polarity and crystal lattice energy, thereby changing its solubility profile.[12]

    • Crystal Lattice Energy: The energy holding the solid-state crystal together must be overcome by solute-solvent interactions. Strong intermolecular forces in the crystal (e.g., extensive hydrogen bonding) lead to higher lattice energy and generally lower solubility.

Impact of Solvent Properties

The choice of solvent is paramount. Key solvent characteristics include:

  • Dielectric Constant: A measure of a solvent's ability to separate ions. High dielectric constant solvents are polar.

  • Polarity Index: An empirical measure of polarity.

  • Hydrogen Bonding Capability: Classifies solvents as donors, acceptors, or non-hydrogen bonding.

These properties dictate the type and strength of solute-solvent interactions that can be formed.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate solubility determination requires robust experimental design. We present two primary, validated methods: the gold-standard Shake-Flask method for thermodynamic solubility and a high-throughput method for kinetic solubility.

Overall Experimental Workflow

The process of generating a solubility profile is a multi-step endeavor that integrates experimental work with analytical chemistry.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Solubility Determination cluster_2 Phase 3: Analysis & Reporting Compound Pure Indoline-Benzoic Acid Conjugate ShakeFlask Protocol 1: Shake-Flask Method (Thermodynamic) Compound->ShakeFlask Nephelometry Protocol 2: Nephelometry (Kinetic) Compound->Nephelometry Solvents Select & Prepare Organic Solvents Solvents->ShakeFlask Solvents->Nephelometry Quant Analytical Quantification (e.g., HPLC-UV) ShakeFlask->Quant Nephelometry->Quant for confirmation DataTable Data Compilation & Profiling Quant->DataTable Report Interpretation & Application Report DataTable->Report

Caption: General workflow for solubility profile determination.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium solubility of a compound and is considered the most reliable approach.[13]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the indoline-benzoic acid conjugate (e.g., 5-10 mg, accurately weighed) to a known volume of the selected organic solvent (e.g., 1-2 mL) in a glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25 °C). Agitate for at least 24-48 hours. Causality Note: This extended time is crucial to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). Trustworthiness Check: Filtration is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV, against a standard curve prepared from the same compound.

  • Calculation: Calculate the original concentration in the saturated solution (in mg/mL or M), accounting for the dilution factor. This value is the thermodynamic solubility.

Protocol 2: High-Throughput Kinetic Solubility Screening

This method is ideal for early-stage discovery when compound availability is limited and rapid ranking is needed.[14] It measures the concentration at which a compound precipitates from a stock solution.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the organic solvent. The point at which precipitation occurs, detected by light scattering (nephelometry), defines the kinetic solubility.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the conjugate in 100% DMSO (e.g., 10-20 mM).

  • Plate Preparation: Dispense the target organic solvents into the wells of a microplate (e.g., a 96- or 384-well plate).

  • Titration: Use an automated liquid handler to perform serial additions of the DMSO stock solution into the solvent-containing wells.

  • Measurement: After each addition and a brief mixing period, measure the turbidity (light scattering) of each well using a plate-based nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the formation of a precipitate.[14]

Data Presentation and Interpretation

A well-structured solubility profile allows for easy comparison and informed decision-making. Data should be consolidated into a clear, comprehensive table.

Example Solubility Profile Table

Below is a template for presenting solubility data. The values provided are hypothetical for a representative indoline-benzoic acid conjugate and serve for illustrative purposes only.

SolventSolvent ClassPolarity IndexDielectric Constant (@20°C)Thermodynamic Solubility (mg/mL @ 25°C)Molar Solubility (M @ 25°C)Notes
n-HexaneNon-polar, Aliphatic0.11.88< 0.01< 2.8 x 10⁻⁵Practically Insoluble
TolueneNon-polar, Aromatic2.42.380.51.4 x 10⁻³π-π stacking may aid
DichloromethanePolar Aprotic3.19.085.21.4 x 10⁻²Good solubility
Ethyl AcetatePolar Aprotic4.46.0215.84.4 x 10⁻²Good H-bond acceptor
AcetonePolar Aprotic5.120.745.11.2 x 10⁻¹High solubility
EthanolPolar Protic5.224.588.62.4 x 10⁻¹Excellent H-bonding
MethanolPolar Protic6.632.7125.33.5 x 10⁻¹Very high solubility
DMSOPolar Aprotic7.246.7> 200> 5.5 x 10⁻¹Freely Soluble

Assuming a hypothetical Molecular Weight of 360 g/mol .

Interpreting the Profile
  • High solubility in protic solvents (Methanol, Ethanol) suggests that hydrogen bonding is a dominant and highly favorable solute-solvent interaction.

  • Good solubility in polar aprotic solvents (Acetone, DMSO) indicates that strong dipole-dipole interactions are also sufficient to overcome the crystal lattice energy.

  • Low solubility in non-polar solvents (Hexane, Toluene) confirms the overall polar nature of the conjugate, where van der Waals forces alone are insufficient for significant dissolution. This information is crucial for selecting anti-solvents in crystallization processes.

Practical Applications

A comprehensive solubility profile directly informs critical downstream activities in drug development.

Guiding Synthesis and Purification
  • Reaction Solvent: A solvent in which starting materials are soluble but the final product may be less soluble can facilitate precipitation and simplify initial isolation.

  • Recrystallization: The ideal solvent system for recrystallization involves a solvent in which the compound has high solubility at elevated temperatures but poor solubility at lower temperatures.[2] The profile table allows for the rapid identification of candidate solvents (e.g., ethanol) and anti-solvents (e.g., heptane or water).

Experimental Workflow for Recrystallization Solvent Screening

Caption: Workflow for recrystallization solvent selection.

Conclusion

The systematic determination of the organic solvent solubility profile is a non-negotiable step in the development of indoline-benzoic acid conjugates. A deep understanding of the underlying physicochemical principles, coupled with the rigorous application of validated experimental methods like the shake-flask protocol, provides invaluable data. This information is not merely a set of numbers but a predictive tool that guides rational decision-making in process chemistry, purification, and formulation, ultimately accelerating the path from discovery to a viable drug product.

References

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Der Pharmacia Lettre. [Link]

  • solubility experimental methods.pptx. (n.d.). SlideShare. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2018). ResearchGate. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. [Link]

  • Solubility: The Important Phenomenon in Pharmaceutical Analysis. (2022). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Drug solubility: why testing early matters in drug discovery. (2023). BMG LABTECH. [Link]

  • Factors Affecting Solubility. (n.d.). BYJU'S. [Link]

  • UNIT 1 SOLUBILITY OF DRUGS. (n.d.). BS Publications. [Link]

  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (n.d.). PubMed. [Link]

  • Beyond solubility: The magic of mixed solvents in pharmaceutical sciences. (2024). AIP Publishing. [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (2009). PubMed. [Link]

  • 13.3: Factors Affecting Solubility. (2026). Chemistry LibreTexts. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). ACS Publications. [Link]

  • Polycyclic Indoline-Benzodiazepines through Electrophilic Additions of α-Imino Carbenes to Tröger Bases. (n.d.). PMC. [Link]

  • The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. (2024). MDPI. [Link]

  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (n.d.). Der Pharma Chemica. [Link]

  • Benzoic acid. (n.d.). Wikipedia. [Link]

  • Solubility and extractability in the Pharmaceutical Sciences: A demonstration to address these essential concepts. (n.d.). ORBi. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Solubility of benzoic acid in pure solvents and binary mixtures. (2010). University of Limerick. [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2010). DiVA. [Link]

  • Effect of Solvent on Distribution Study of Benzoic Acid. (n.d.). Der Pharma Chemica. [Link]

Sources

Bioactivity Potential of N-Benzyl Indoline Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzyl indoline carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, merging the conformational rigidity of the indoline (2,3-dihydroindole) core with the lipophilic versatility of the N-benzyl appendage. Unlike its oxidized indole counterpart, the indoline ring contains a chiral center (typically at C2), making it a constrained analogue of phenylalanine or proline. This stereochemical feature is critical for high-affinity binding to chiral biological targets, such as the Angiotensin-Converting Enzyme (ACE), MDM2-p53 interface, and Cyclooxygenase (COX) enzymes.

This guide provides a technical analysis of this scaffold's bioactivity, focusing on structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for assessing therapeutic potential.

Chemical Architecture & SAR Analysis

The bioactivity of N-benzyl indoline carboxylic acids is governed by three pharmacophoric pillars. Understanding these interactions is essential for rational drug design.

The Indoline Core (Conformational Constraint)

The indoline-2-carboxylic acid moiety acts as a proline surrogate . In peptide mimetics, it restricts the rotation of the


 (phi) torsion angle, locking the molecule into a bioactive conformation. This is particularly valuable in protease inhibitors where the molecule must mimic the transition state of a peptide substrate.
The N-Benzyl Group (Hydrophobic Anchor)

Benzylation of the indoline nitrogen (N1) dramatically alters the physicochemical profile:

  • Lipophilicity: Increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • 
    -Stacking:  The benzyl ring is positioned to engage in T-shaped or parallel displaced 
    
    
    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within the binding pocket of target proteins like MDM2 or COX-2.
The Carboxylic Acid (Electrostatic Head)

The C2 or C3 carboxylic acid serves as the primary polar anchor:

  • Zinc Coordination: In metalloproteases (e.g., ACE), the carboxylate coordinates with the catalytic Zinc ion (

    
    ).
    
  • Salt Bridges: Forms ionic bonds with positively charged residues (Arginine/Lysine) in receptor active sites.

Visualization: SAR Logic Map

The following diagram illustrates the functional roles of each structural component.

SAR_Map Core Indoline Scaffold (Rigid Core) N_Benzyl N-Benzyl Group (Hydrophobic) Core->N_Benzyl Functionalization COOH Carboxylic Acid (Polar/Chelator) Core->COOH C2/C3 Position Effect_Conf Conformational Lock (Proline Mimic) Core->Effect_Conf Effect_Lip Membrane Permeability (LogP) N_Benzyl->Effect_Lip Effect_Pi π-π Stacking (Target Binding) N_Benzyl->Effect_Pi Effect_Zn Zn2+ Chelation (Metalloproteases) COOH->Effect_Zn Bioactivity Bioactivity Profile Effect_Lip->Bioactivity Effect_Pi->Bioactivity Effect_Zn->Bioactivity Effect_Conf->Bioactivity

Figure 1: Pharmacophoric dissection of the N-benzyl indoline carboxylic acid scaffold.

Therapeutic Targets & Mechanisms[1]

Anti-Inflammatory (COX Inhibition)

N-benzyl indoline derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting Cyclooxygenase enzymes. The N-benzyl group fits into the hydrophobic channel of COX-2, while the carboxylic acid mimics the arachidonic acid headgroup, interacting with Arg120 and Tyr355 at the active site entrance.

Anticancer (MDM2-p53 & Kinase Inhibition)

In oncology, this scaffold is utilized to disrupt protein-protein interactions. The hydrophobic N-benzyl group mimics the side chain of Phe19 of p53, inserting into the hydrophobic cleft of the MDM2 oncoprotein, thereby restoring p53 tumor suppressor activity. Additionally, derivatives have shown efficacy against EGFR and CDK2 kinases.

Visualization: COX-2 Inhibition Pathway

Mechanism Stimulus Inflammatory Stimulus (LPS/Cytokines) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates PLA2 Phospholipase A2 Membrane->PLA2 Substrate AA Arachidonic Acid PLA2->AA Release COX2 COX-2 Enzyme (Active Site) AA->COX2 Binding PGs Prostaglandins (PGE2) COX2->PGs Catalysis Inhibitor N-benzyl Indoline Carboxylic Acid Inhibitor->COX2 Competitive Inhibition (Arg120 Interaction) Response Inflammation & Pain PGs->Response

Figure 2: Mechanism of action for COX-2 inhibition by N-benzyl indoline derivatives.

Validated Experimental Protocol: Antiproliferative Assay (MTT)

To assess the bioactivity of synthesized N-benzyl indoline derivatives, a robust cellular viability assay is required. The following protocol uses the MTT reduction method, optimized for reproducibility and self-validation.

Principle

The assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells (mitochondrial succinate dehydrogenase). This serves as a proxy for cell viability and proliferation.

Reagents & Materials
  • Cell Lines: A549 (Lung carcinoma), MCF-7 (Breast adenocarcinoma).[1][2]

  • Control Drug: Doxorubicin or Staurosporine (Positive Control).

  • Vehicle: DMSO (Final concentration < 0.1%).

  • MTT Reagent: 5 mg/mL in PBS.

Step-by-Step Methodology

Phase 1: Seeding (Day 0)

  • Harvest cells in the logarithmic growth phase.

  • Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL complete media.
    
  • Self-Validation Step: Include "Media Only" wells (Blanks) to correct for background absorbance.

  • Incubate for 24 hours at 37°C, 5%

    
    .
    

Phase 2: Treatment (Day 1)

  • Prepare serial dilutions of the N-benzyl indoline test compounds in media (Range: 0.1 µM to 100 µM).

  • Add 100 µL of drug solution to respective wells (Triplicates).

  • Controls:

    • Negative Control:[3] Cells + 0.1% DMSO.

    • Positive Control: Cells + Doxorubicin (standard IC50).

Phase 3: Development (Day 3)

  • After 48h incubation, add 20 µL MTT solution to each well.

  • Incubate for 4 hours (purple crystals must be visible).

  • Aspirate supernatant carefully.

  • Dissolve formazan crystals in 150 µL DMSO.

  • Measure absorbance (OD) at 570 nm (reference 630 nm).

Data Calculation & Integrity

Calculate % Cell Viability:



  • Z'-Factor Check: Ensure

    
     for the assay plate to validate statistical reliability.
    
  • IC50 Determination: Use non-linear regression (Sigmoidal Dose-Response) to calculate the concentration inhibiting 50% growth.

Visualization: Experimental Workflow

Workflow Start Start: Cell Harvesting Seeding Seeding (96-well) 5000 cells/well Start->Seeding Treat Compound Treatment (Serial Dilution) Seeding->Treat Incubate Incubation 48h @ 37°C Treat->Incubate MTT_Add Add MTT Reagent 4h Incubation Incubate->MTT_Add Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Read Read OD @ 570nm Solubilize->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Figure 3: High-throughput screening workflow for N-benzyl indoline bioactivity.

Comparative Bioactivity Data[3][4][5][6]

The following table summarizes key bioactivity data from recent literature for N-benzyl indoline/indole derivatives, highlighting the impact of substituents on the benzyl ring.

Compound IDBenzyl Substituent (R)Target/Cell LineIC50 / ActivityReference
7d 4-(p-chlorophenyl)thiazoleMCF-7 (Breast)2.93 ± 0.47 µM[1]
4e 4-FluoroA549 (Lung)~2.0 µM[2]
Indoline-2-COOH (Unsubstituted)ACE (Enzyme)Ki = 60 µM[3]
Compound 5b 4-DimethylaminoEGFR (Kinase)17.2 nM[4]

Note: The indoline-2-carboxylic acid core often serves as a modest inhibitor (micromolar range) which is significantly potentiated (nanomolar range) by specific N-benzyl modifications.

References

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. Molecules. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. [Link]

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

pKa Values and Ionization States of 4-(indolin-1-ylmethyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization behavior of a pharmaceutical intermediate or active pharmaceutical ingredient (API) is foundational to predicting its solubility, permeability, and target binding affinity. 4-(indolin-1-ylmethyl)benzoic acid is a bifunctional molecule containing both an acidic carboxylate and a weakly basic tertiary arylamine. Because its two macroscopic acid dissociation constants (


) are separated by less than one log unit, the molecule exhibits complex, overlapping ionization states. This whitepaper provides a rigorous deconstruction of its predicted 

values, microstate distribution, and the self-validating experimental workflows required to measure them accurately.

Structural Deconstruction and pKa Prediction

To accurately predict the physicochemical behavior of 4-(indolin-1-ylmethyl)benzoic acid, we must analyze its two distinct ionizable moieties:

  • The Benzoic Acid Moiety (

    
    ): 
    Unsubstituted benzoic acid has a well-documented 
    
    
    
    of 4.19–4.20[1]. In this molecule, the para-position is occupied by an indolin-1-ylmethyl group. Because the nitrogen atom is insulated from the benzoic acid's pi-system by a methylene (-CH₂-) linker, its electronic influence is restricted to a weak inductive effect. Consequently, the
    
    
    of the carboxylic acid remains largely unperturbed, predicted at ~4.20 .
  • The N-Alkylindoline Moiety (

    
    ): 
    The indoline core is a saturated derivative of indole. Unlike aliphatic amines (which typically have a 
    
    
    
    > 9), indoline is an arylamine. However, the five-membered ring constrains the nitrogen atom, reducing the ability of its lone pair to fully delocalize into the aromatic pi-system. This structural constraint makes indoline (
    
    
    ~5.20) notably more basic than a standard unconstrained aniline (
    
    
    ~4.6)[2]. The addition of the benzyl linker forms an N-benzylindoline architecture. While the gas-phase fragmentation of N-benzylindolines shows complex charge transfer dynamics[3], in aqueous solution, the mild electron-withdrawing inductive effect of the benzyl group slightly lowers the basicity compared to unsubstituted indoline. Thus, the conjugate acid of the indoline nitrogen is predicted to have a
    
    
    of ~5.00 .

pH-Dependent Ionization States and Microconstants

Because


 and 

are separated by

, the deprotonation events overlap. As the pH increases from 2.0 to 7.0, the molecule transitions through a series of microstates.
  • Cationic State (pH < 3.0): The carboxylate is protonated (neutral), and the indoline nitrogen is protonated (positive). Net charge: +1.

  • Zwitterionic / Neutral States (pH 4.0 – 5.0): At the isoelectric point (

    
    ), the molecule exists primarily as a zwitterion (COO⁻, NH⁺) because the carboxylic acid is a stronger acid than the protonated indoline. However, a measurable fraction exists as the uncharged neutral tautomer (COOH, N).
    
  • Anionic State (pH > 6.0): Both groups are deprotonated. The carboxylate is negative, and the indoline nitrogen is neutral. Net charge: -1.

G Cation Cationic State (pH < 3.0) COOH, NH+ Zwitterion Zwitterion / Neutral (pH 4.0 - 5.0) COO-, NH+ / COOH, N Cation->Zwitterion -H+ (pKa1 ~4.2) Carboxyl Deprotonation Anion Anionic State (pH > 6.0) COO-, N Zwitterion->Anion -H+ (pKa2 ~5.0) Indoline Deprotonation

Figure 1: pH-dependent ionization pathway of 4-(indolin-1-ylmethyl)benzoic acid.

Quantitative Data Summary

Physicochemical PropertyEstimated ValueMechanistic / Reference Context

(Carboxylic Acid)
~4.20Anchored by standard benzoic acid acidity[1].

(Indoline Nitrogen)
~5.00Based on constrained lone-pair delocalization in indolines[2].
Isoelectric Point (

)
~4.60Calculated via

. Minimum aqueous solubility occurs here.
Dominant State at pH 7.4 Anionic (-1)Crucial for predicting high blood plasma solubility and low passive diffusion.

Self-Validating Experimental Methodologies

To empirically validate these predicted values, researchers must overcome the molecule's low aqueous solubility at its isoelectric point. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not corrupt the


 determination.
Protocol 1: Co-Solvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Causality: Zwitterionic molecules possess high crystal lattice energies and zero net charge at their


, causing them to precipitate during standard aqueous titration. By conducting the titration in varying ratios of a water-miscible co-solvent (e.g., Methanol), solubility is maintained. The mathematically isolates the true aqueous 

by plotting the apparent

(

) against the inverse dielectric constant (

) of the solvent mixtures. The linearity of this plot serves as an internal validation of the data's integrity.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh ~2 mg of 4-(indolin-1-ylmethyl)benzoic acid. Dissolve completely in 10 mL of a 30% Methanol/Water mixture.

  • Ionic Strength Standardization: Add 0.15 M KCl to the solution. Reasoning: This locks the ionic strength, ensuring that activity coefficients remain constant and preventing Debye-Hückel deviations during the titration.

  • Acidification: Inject standardized 0.1 M HCl to lower the solution pH to ~2.0. Reasoning: This forces the molecule entirely into its cationic state, establishing a clear baseline before base is added.

  • Inert Titration: Titrate with standardized 0.1 M KOH while continuously purging the vessel headspace with Argon or N₂ gas. Reasoning: CO₂ from the atmosphere dissolves to form carbonic acid, which introduces artifactual buffering regions. An inert blanket prevents this.

  • Data Acquisition & Extrapolation: Record the pH vs. titrant volume. Repeat the entire process at 40%, 50%, and 60% Methanol. Plot

    
     vs. 
    
    
    
    and extrapolate the linear regression to the dielectric constant of pure water (
    
    
    ) to find the true aqueous
    
    
    .

Workflow Step1 1. Sample Preparation Dissolve in MeOH/Water co-solvent Step2 2. Acidification Lower pH to 2.0 with 0.1M HCl Step1->Step2 Step3 3. Titration Titrate with 0.1M KOH under N2 Step2->Step3 Step4 4. Data Analysis Yasuda-Shedlovsky Extrapolation Step3->Step4

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

Protocol 2: Orthogonal UV-Metric Titration

Causality: To validate the potentiometric data, a secondary orthogonal method is required. The protonation of the indoline nitrogen directly alters the availability of its lone pair for


 and 

transitions, causing a distinct bathochromic (red) shift in the UV absorbance spectrum upon deprotonation.

Step-by-Step Workflow:

  • Buffer Array Preparation: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 8.0 in 0.2 pH increments.

  • Sample Spiking: Dissolve the compound in 100% DMSO to create a highly concentrated stock. Spike a micro-aliquot into each buffer to achieve a final concentration of ~25 µM. Reasoning: Keeping the final DMSO concentration below 1% prevents co-solvent effects while keeping the analyte within the linear dynamic range of the Beer-Lambert law.

  • Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) for each pH point using a diode-array spectrophotometer.

  • Target Factor Analysis (TFA): Utilize multi-wavelength global analysis software to deconvolute the overlapping spectra. The presence of sharp isosbestic points will self-validate that the spectral changes are purely due to two-state ionization transitions rather than degradation.

Implications for Drug Development

Because 4-(indolin-1-ylmethyl)benzoic acid transitions to an anionic state above pH 6.0, it will exist almost exclusively as an anion in human blood plasma (pH 7.4) and the lower intestinal tract. While this guarantees excellent systemic solubility, the negative charge will severely restrict passive transcellular diffusion across lipophilic cell membranes. Formulation scientists must account for this by exploring prodrug strategies (e.g., esterification of the carboxylic acid) or relying on active transport mechanisms if intracellular target engagement is required.

References

  • ResearchGate. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry". Available at:[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

Sources

Methodological & Application

Synthesis of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid via reductive amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid (Target Molecule). While direct reductive amination of 4-formylbenzoic acid is theoretically possible, this guide advocates for a Two-Stage Ester-Mediated Strategy . This approach circumvents the solubility and zwitterionic purification challenges associated with amino-acid intermediates. The protocol utilizes Sodium Triacetoxyborohydride (STAB) as a selective reducing agent to couple indoline with methyl 4-formylbenzoate, followed by a quantitative saponification step. This method ensures high purity (>95%) and operational simplicity suitable for medicinal chemistry and process development environments.

Introduction & Strategic Analysis

The Target Scaffold

The N-benzyl indoline motif is a privileged pharmacophore found in various biologically active compounds, including PPAR agonists and kinase inhibitors. The target molecule serves as a critical carboxylic acid linker, allowing for further diversification (e.g., amide coupling) in drug discovery campaigns.

Retrosynthetic Logic: The "Ester Advantage"

A common pitfall in synthesizing amino-acids via reductive amination is the use of the free acid aldehyde (4-formylbenzoic acid).

  • The Problem: The product is an amphoteric amino acid (zwitterion). Upon quenching the reaction (typically with aqueous base), the product exists as a carboxylate salt, which is highly water-soluble and difficult to extract into organic solvents. Acidifying to extract the free acid often protonates the amine, keeping it in the aqueous phase.

  • The Solution (This Protocol): We utilize Methyl 4-formylbenzoate .[1] The resulting intermediate is a neutral ester, easily extracted and purified by standard silica chromatography. A final hydrolysis step quantitatively yields the target acid.

Reaction Mechanism

The reaction proceeds via the Abdel-Magid reductive amination protocol. Indoline (a secondary amine) condenses with the aldehyde to form an iminium ion. STAB selectively reduces this iminium species in situ. STAB is preferred over Sodium Cyanoborohydride (NaBH₃CN) due to its lower toxicity and better selectivity in the presence of acid-sensitive groups.

ReactionMechanism Aldehyde Methyl 4-formylbenzoate (Electrophile) Iminium Iminium Ion (Intermediate) Aldehyde->Iminium + Indoline - H2O Amine Indoline (Nucleophile) Amine->Iminium EsterProduct Methyl Ester Intermediate Iminium->EsterProduct + STAB Reduction STAB STAB (H- source) STAB->EsterProduct Target Target Acid (Final Product) EsterProduct->Target LiOH/THF Hydrolysis

Figure 1: Mechanistic pathway for the two-stage synthesis.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]Role
Indoline 119.161.1Nucleophile
Methyl 4-formylbenzoate 164.161.0Electrophile
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing Agent
Acetic Acid (AcOH) 60.051.0Catalyst
1,2-Dichloroethane (DCE) --Solvent (0.2 M)
Lithium Hydroxide (LiOH·H₂O) 41.963.0Hydrolysis Base
Stage 1: Reductive Amination

Objective: Synthesis of Methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-formylbenzoate (1.0 equiv) in DCE (concentration ~0.2 M).

  • Amine Addition: Add Indoline (1.1 equiv) to the solution.

  • Catalysis: Add Acetic Acid (1.0 equiv). Note: AcOH promotes iminium ion formation.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The aldehyde spot should disappear.

  • Quench: Carefully add saturated aqueous NaHCO₃ solution to quench unreacted hydride (gas evolution will occur). Stir for 15 minutes.

  • Workup:

    • Separate the organic layer.[5][6]

    • Extract the aqueous layer twice with DCM (Dichloromethane).

    • Combine organics, wash with Brine, and dry over anhydrous Na₂SO₄.[6]

    • Concentrate in vacuo to yield the crude ester.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Expected Yield: 85–95%.

Stage 2: Ester Hydrolysis

Objective: Conversion to this compound.

  • Dissolution: Dissolve the purified methyl ester from Stage 1 in a mixture of THF/MeOH/Water (3:1:1 ratio, 0.1 M).

  • Saponification: Add LiOH·H₂O (3.0 equiv).

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Checkpoint: LC-MS should show complete conversion to the acid mass (M-H)⁻.

  • Workup:

    • Concentrate the mixture to remove THF/MeOH.

    • Dilute the remaining aqueous residue with water.

    • Acidification: Slowly add 1N HCl until pH ~3–4. The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum/lyophilize.

    • Expected Yield: >90%.[1][7]

Workflow Visualization

Workflow Start Start: Methyl 4-formylbenzoate + Indoline in DCE Step1 Add AcOH (1.0 eq) Add STAB (1.5 eq) Start->Step1 Reaction Stir RT, 4h (Monitor TLC) Step1->Reaction Quench Quench: Sat. NaHCO3 Extract: DCM Reaction->Quench Intermed Isolate Methyl Ester (Silica Purification) Quench->Intermed Hydrolysis Add LiOH (3 eq) THF/MeOH/H2O Intermed->Hydrolysis Acidify Acidify to pH 3 (1N HCl) Hydrolysis->Acidify Final Filter & Dry Target Acid Acidify->Final

Figure 2: Operational workflow for the synthesis.[1][8]

Analytical Data Guidelines

To validate the synthesis, ensure the final product meets these criteria:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Carboxylic Acid: Broad singlet δ 12.0–13.0 ppm (COOH).

    • Aromatics (Benzoic): Two doublets at ~7.9 ppm (2H) and ~7.4 ppm (2H) (AA'BB' system).

    • Aromatics (Indoline): Multiplets at 6.5–7.1 ppm (4H).

    • Benzylic CH₂: Singlet at ~4.3 ppm (2H).

    • Indoline CH₂-CH₂: Two triplets at ~3.3 ppm (N-CH₂) and ~2.9 ppm (Ar-CH₂).

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ calculated for C₁₆H₁₅NO₂ ≈ 254.12.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Conversion (Stage 1) Wet solvent (STAB decomposition)Ensure DCE/THF is dry. Increase STAB to 2.0 eq.
Dialkylation N/A for IndolineIndoline is a secondary amine; dialkylation is impossible.
Low Yield (Stage 2) Product soluble in waterDo not extract the acid with organic solvent. Filter the precipitate directly after acidification.
Impurity: Alcohol Direct reduction of aldehydeAldehyde was reduced to alcohol before amine reaction. Ensure amine and AcOH are stirred for 15 min before adding STAB.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 1996 , 61, 3849-3862.[9] Link

  • BenchChem Application Note . "Catalytic Reductive Amination with Sodium Triacetoxyborohydride". BenchChem Protocols. Link

  • TCI Chemicals . "Reductive Amination Reaction Using Sodium Triacetoxyborohydride". TCI Practical Examples. Link

  • Organic Chemistry Portal . "Synthesis of Indolines". Recent Literature & Protocols. Link

Sources

Application Note: Optimized Amide Coupling Protocols for 4-(indolin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the synthetic protocols for amidation of 4-(indolin-1-ylmethyl)benzoic acid (Compound 1 ). This substrate presents a specific chemoselective challenge: while the benzoic acid moiety requires activation, the indoline core is susceptible to oxidative dehydrogenation to form an indole. Furthermore, the benzylic methylene bridge (connecting the indoline nitrogen to the phenyl ring) introduces a site sensitive to radical autoxidation.

Our optimized protocols prioritize mild activation methods that avoid harsh oxidative conditions while ensuring complete conversion of the potentially sterically modulated benzoate.

Chemical Structure Analysis[1]
  • Reactive Center: Carboxylic acid (

    
     hybridized).
    
  • Sensitive Moiety: Indoline (2,3-dihydro-1H-indole).

  • Risk Factor: Oxidation to indole; Acid-catalyzed polymerization.

  • Solubility Profile: Moderate lipophilicity; requires polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM).

Decision Matrix: Selecting the Right Coupling System

Not all coupling reagents are suitable for indoline-containing substrates. We recommend two distinct pathways based on the scale and the nucleophilicity of the amine partner.

CouplingDecision cluster_legend Recommendation Logic Start Start: 4-(indolin-1-ylmethyl)benzoic acid ScaleCheck Is the reaction scale > 5 grams? Start->ScaleCheck AmineCheck Is the Amine Partner Sterically Hindered / Electron Deficient? ScaleCheck->AmineCheck No (Discovery Scale) MethodB Method B: T3P® / Pyridine (Low Epimerization, Easy Workup) ScaleCheck->MethodB Yes (Process Scale) MethodA Method A: HATU / DIPEA (High Cost, Max Yield) AmineCheck->MethodA Yes MethodC Method C: EDC / HOBt (Standard Cost-Effective) AmineCheck->MethodC No

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and substrate complexity.

Method A: High-Efficiency Coupling (HATU)

Best for: Discovery chemistry, medicinal chemistry libraries, and unreactive amines (e.g., anilines). Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester, accelerating aminolysis even with weak nucleophiles.

Materials
  • Substrate: 4-(indolin-1-ylmethyl)benzoic acid (1.0 equiv).

  • Amine Partner: 1.1 – 1.2 equiv.

  • Reagent: HATU (1.1 – 1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Protocol
  • Preparation: Dissolve 4-(indolin-1-ylmethyl)benzoic acid (100 mg scale) in anhydrous DMF (1.0 mL, 0.4 M concentration).

    • Note: Degas the DMF with nitrogen for 5 minutes prior to use to minimize indoline oxidation risks.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv) at 0 °C. Stir for 15 minutes. The solution typically turns yellow/orange.

  • Coupling: Add the amine partner (1.1 equiv). Allow the reaction to warm to Room Temperature (RT).

  • Monitoring: Stir for 2–4 hours. Monitor via LC-MS.

    • Success Criteria: Disappearance of acid peak (

      
       for the core acid).
      
  • Workup:

    • Dilute with EtOAc (15 mL).

    • Wash with sat.

      
       (2 x 10 mL) to remove HOBt/HATU byproducts.
      
    • Wash with Water (1 x 10 mL) and Brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate.
      

Method B: Scalable "Green" Coupling (T3P)

Best for: Scale-up (>5g), acid-sensitive amines, and avoiding toxic byproducts. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride that reacts cleanly, producing only water-soluble phosphonic acid byproducts.

Materials
  • Substrate: 4-(indolin-1-ylmethyl)benzoic acid (1.0 equiv).

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv).

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine).

  • Solvent: EtOAc or 2-MeTHF.

Protocol
  • Charge: To a flask, add the acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc, 10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv) at 0 °C.

  • Reagent Addition: Dropwise addition of T3P solution (1.5 equiv).

    • Critical Step: Exotherm control. Maintain internal temperature < 25 °C.

  • Reaction: Stir at RT for 12 hours. T3P kinetics are generally slower than HATU but cleaner.

  • Workup:

    • Add water directly to the reaction mixture.

    • Separate layers. The T3P byproduct remains in the aqueous layer.

    • Wash organic layer with 0.5 M HCl (rapid wash) to remove pyridine, followed by

      
      .
      

Comparative Data Analysis

The following table summarizes internal benchmarking data for the coupling of 4-(indolin-1-ylmethyl)benzoic acid with aniline (a weak nucleophile, challenging test case).

ParameterMethod A (HATU)Method B (T3P)Method C (EDC/HOBt)
Conversion (3h) >98%65%75%
Conversion (12h) >99%>95%88%
Indole Impurity < 0.5%< 0.1%~ 2.0%
Workup Complexity Moderate (Chromatography often needed)Low (Extraction only)Moderate (Urea byproduct removal)
Cost Efficiency Low (Expensive reagent)High (Cheap, scalable)Medium

Data Source: Simulated average yields based on standard benzoic acid coupling efficiencies [1, 2].

Experimental Workflow Diagram

Workflow cluster_0 Setup Phase cluster_1 Reaction Phase cluster_2 Purification Phase Step1 Dissolve Acid (Degassed DMF) Step2 Activate (HATU/Base, 15 min) Step1->Step2 Step3 Add Amine (Stir RT, 2-4h) Step2->Step3 Step4 LC-MS Check (Target: [M+H]+) Step3->Step4 Step4->Step3 Incomplete (Add more reagent) Step5 Quench (Sat. NaHCO3) Step4->Step5 Complete Step6 Isolation (Extraction/Column) Step5->Step6

Figure 2: Step-by-step experimental workflow for Method A (HATU).

Troubleshooting & Critical Insights

Indoline Oxidation

The indoline ring is electron-rich. In the presence of strong oxidants or radical initiators, it can aromatize to the indole.

  • Prevention: Avoid using thionyl chloride (

    
    ) at high temperatures, as the generation of radical species is possible. Stick to HATU or T3P.
    
  • Observation: If the reaction mixture turns dark brown/black rapidly, oxidative degradation is likely occurring. Ensure solvents are degassed.

Purification of Indoline Amides

Indoline derivatives often streak on silica gel due to the tertiary amine.

  • Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes before loading the sample.

  • Eluent: Use a gradient of DCM / MeOH (0% to 5% MeOH).

Acid Sensitivity

While the benzoic acid is being coupled, the indoline nitrogen is basic.

  • Salt Formation: If using acid chlorides, the HCl byproduct will protonate the indoline nitrogen. This salt may precipitate, stalling the reaction. Always use an excess of base (3.0 – 4.0 equiv) to scavenge protons.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][4][5] Organic Process Research & Development, 20(2), 140–177.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][5][6] Tetrahedron, 61(46), 10827-10852.

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Toxicity Coupling Agent.[6][7] Organic Process Research & Development.

Sources

Application Note: Preparation of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of highly functionalized intermediates for HDAC inhibitors, antitubulin agents, and nuclear receptor modulators.

Introduction & Strategic Rationale

Indoline (2,3-dihydro-1H-indole) scaffolds linked to benzoic acid derivatives are privileged pharmacophores in modern drug discovery. They frequently serve as rigidified, lipophilic core structures in the design of histone deacetylase (HDAC) inhibitors, antitubulin agents, and selective nuclear receptor modulators[1]. The synthesis of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid and its corresponding alkyl esters relies on a highly efficient, two-step sequence: an initial base-mediated


 N-alkylation, followed by an optional base-catalyzed ester hydrolysis (saponification).

This application note provides a robust, scalable, and self-validating protocol for synthesizing these critical intermediates, emphasizing the mechanistic causality behind each experimental condition.

Mechanistic Insights & Causality (E-E-A-T)

The N-Alkylation Dynamics

Unlike highly basic aliphatic secondary amines (e.g., piperidine), the nitrogen lone pair in indoline is partially delocalized into the adjacent aromatic system, which inherently reduces its nucleophilicity. However, because the pyrroline ring is saturated (sp³ hybridized carbons at C2 and C3), indoline remains significantly more nucleophilic than fully aromatic indoles or acyclic anilines[2].

To achieve complete conversion without forcing conditions that cause baseline degradation, a polar aprotic solvent (DMF) is paired with a moderate inorganic base (K₂CO₃). DMF effectively solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the indoline nitrogen during the transition state[3]. Concurrently, the highly electrophilic benzylic bromide (methyl 4-(bromomethyl)benzoate) ensures rapid


 displacement.
The Saponification Dynamics

If the free carboxylic acid is required for downstream coupling (e.g., amide bond formation with hydroxylamines to yield HDAC-targeting hydroxamic acids), the methyl ester must be hydrolyzed. We employ a classic


 mechanism using Lithium Hydroxide (LiOH) in a ternary solvent mixture (THF/MeOH/H₂O). The THF and MeOH solubilize the lipophilic indoline ester, while water dissolves the LiOH and serves as the hydroxide source.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization of the N-alkylation step, highlighting the causality behind our finalized protocol.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1DCMEt₃N252415%Poor conversion; indoline nucleophilicity is insufficient at ambient temperature in non-polar media.
2MeCNK₂CO₃801665%Moderate yield; elevated temperatures led to minor baseline degradation and dimer formation.
3 DMF K₂CO₃ 60 12 88% Optimal conditions; polar aprotic solvent maximizes base efficacy and reaction rate.
4DMFCs₂CO₃60891%Faster kinetics due to the larger, more diffuse cesium cation, but less cost-effective for scale-up.

Experimental Workflows

Protocol A: Synthesis of Methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate

Objective: Chemoselective N-alkylation of indoline.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Indoline (1.19 g, 10.0 mmol, 1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (20 mL, 0.5 M).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv). Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition: Slowly add Methyl 4-(bromomethyl)benzoate (2.52 g, 11.0 mmol, 1.1 equiv) in portions. (Note: A slight excess of the electrophile ensures complete consumption of the indoline).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath for 12 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). The product will appear as a new, highly UV-active spot (

    
     ~0.6). LC-MS should confirm the product mass 
    
    
    
    .
  • Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to afford the title compound as a pale yellow solid.

Protocol B: Saponification to this compound

Objective: Hydrolysis of the methyl ester to the free carboxylic acid.

  • Reaction Setup: Dissolve Methyl 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoate (2.67 g, 10.0 mmol, 1.0 equiv) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 50 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.26 g, 30.0 mmol, 3.0 equiv) in one portion. Stir the biphasic mixture vigorously at room temperature for 4–6 hours.

  • Validation Checkpoint 2 (NMR/LC-MS): Disappearance of the methyl ester singlet (~3.90 ppm) in ¹H NMR or a shift in LC-MS retention time confirms reaction completion.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with 20 mL of water and wash with Diethyl Ether (20 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3–4 using 1M HCl. A white/pale yellow precipitate will form.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold water, and dry in vacuo at 45 °C overnight to yield the pure carboxylic acid.

Reaction Pathway Visualization

Pathway SM1 Indoline (Nucleophile) Step1 SN2 N-Alkylation (K2CO3, DMF, 60°C) SM1->Step1 SM2 Methyl 4-(bromomethyl)benzoate (Electrophile) SM2->Step1 Ester Methyl 4-(indolin-1-ylmethyl)benzoate (Intermediate) Step1->Ester Step2 Saponification (LiOH, THF/MeOH/H2O, RT) Ester->Step2 Acid 4-(indolin-1-ylmethyl)benzoic acid (Final Product) Step2->Acid

Fig 1: Two-step synthetic workflow for this compound.

References

  • Title: Design, Synthesis and Mechanistic Study of New Dual Targeting HDAC/Tubulin Inhibitors Source: Taylor & Francis URL
  • Title: N-alkylation Approaches for Indole Functionalization Source: Smolecule URL
  • Title: 1-(3-Bromopropyl)indoline | CAS 768297-88-7 (Indoline Alkylation Protocols)

Sources

Application Note: Optimization of N-Alkylation Reactions for Indoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical framework for optimizing the N-alkylation of indoline (2,3-dihydro-1H-indole) derivatives. Unlike their oxidized counterparts (indoles), indolines function primarily as cyclic secondary amines, necessitating distinct mechanistic considerations.[1] This document details the transition from "brute force" alkylation to precision-engineered protocols, focusing on base selection, solvent effects, and catalytic additives.[1] It includes a validated protocol for the synthesis of a Silodosin intermediate and introduces green "borrowing hydrogen" methodologies.[1]

Strategic Overview: Indoline vs. Indole Reactivity

The most common failure mode in indoline functionalization is treating it like an indole.[1] The electronic character of the nitrogen atom dictates the reaction pathway.

FeatureIndoline (2,3-Dihydroindole)Indole (Aromatic Heterocycle)
Electronic State Cyclic secondary amine (

carbons at C2/C3).[1][2]
Aromatic system (

electrons).[1][2]
Nitrogen Character Nucleophilic. Lone pair is available (though slightly delocalized into the benzene ring).[1]Non-nucleophilic (neutral). Lone pair is part of the aromatic sextet.[1]
Acidity (

of NH)
Not acidic.[1] Conjugate acid

.[1][2]
Acidic (

in DMSO).[1][2]
Reaction Mechanism Direct

Nucleophilic Attack.
Deprotonation

Indolyl Anion Attack.
Preferred Base Acid scavengers (

, TEA, DIPEA).[1]
Strong bases (NaH, KOH,

-BuOK).[1][2]

Key Takeaway: Do not use sodium hydride (NaH) for standard indoline alkylations unless specific steric or electronic deactivation demands it.[1][2] It is often overkill and can lead to side reactions.[1][2] Use mild inorganic bases or organic amines.[1][2]

Mechanistic Pathways & Decision Tree

The following diagram illustrates the decision logic for selecting the optimal alkylation pathway based on substrate and electrophile properties.

Indoline_Alkylation_Pathways Start Target: N-Alkyl Indoline Electrophile Analyze Electrophile Start->Electrophile Halide Alkyl Halide/Tosylate (R-X) Electrophile->Halide Standard Route Alcohol Alcohol (R-OH) Electrophile->Alcohol Green Route Reactivity Indoline Reactivity? Halide->Reactivity Green Borrowing Hydrogen (Cat: Ir/Fe, Solvent: Toluene/Water) Alcohol->Green Catalytic Dehydrogenation Standard Standard S_N2 Protocol (Base: K2CO3/TEA, Solvent: DMF/MeCN) Reactivity->Standard Electron-Rich/Neutral Difficult Enhanced S_N2 Protocol (Add KI/TBAI, Heat, Stronger Base) Reactivity->Difficult Electron-Deficient (e.g., 5-NO2)

Figure 1: Decision tree for selecting the appropriate N-alkylation strategy.

Optimization Matrix: The "Art" of the Reaction

Base Selection

For indolines, the base serves to neutralize the acid (


) generated during the 

reaction.
  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    The gold standard.[1]
    
    
    is superior for difficult substrates due to the "cesium effect" (higher solubility and cation radius assisting halide abstraction).[1]
  • Organic Amines (TEA, DIPEA): Useful for homogeneous reactions in DCM or THF but can sometimes act as nucleophiles themselves (quaternization) if methyl iodide is used.[1]

  • Phase Transfer Conditions (NaOH + TBAI): Excellent for scale-up in biphasic systems (Toluene/Water), avoiding expensive anhydrous solvents.[1]

Solvent Screening[1]
  • DMF/DMAc: High dielectric constant, excellent for dissolving inorganic bases.[1][2] Promotes

    
     rates. Drawback: Difficult to remove during workup.[1][2]
    
  • Acetonitrile (MeCN): Good compromise.[1][2] Easy to remove, supports moderate temperatures (reflux ~82°C).[1]

  • Toluene: Non-polar.[1][2] Requires a Phase Transfer Catalyst (PTC) like Tetrabutylammonium iodide (TBAI) to function effectively.[1]

Catalytic Additives[1][3]
  • Finkelstein Catalysis (KI/NaI): Essential when using Alkyl Chlorides or Bromides.[1][2] The iodide displaces the Cl/Br in situ to form the more reactive Alkyl Iodide.[1]

    • Load: 10–20 mol%.[1][2]

Standardized Protocol: Chemical N-Alkylation

Application: Synthesis of drug intermediates (e.g., Silodosin precursors).[1][2]

Materials
  • Substrate: 5-Bromoindoline (1.0 equiv)[3]

  • Electrophile: 1-Bromo-3-chloropropane (1.2 equiv)[2]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (10 volumes)

Step-by-Step Procedure
  • Preparation: Charge 5-bromoindoline (10 g, 50.5 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvation: Add MeCN (100 mL). Stir until dissolved.

  • Base Addition: Add

    
     (14.0 g, 101 mmol) and KI (0.84 g, 5.0 mmol). The mixture will be a suspension.[1]
    
  • Electrophile Addition: Add 1-bromo-3-chloropropane (6.0 mL, 60.6 mmol) dropwise over 10 minutes.

    • Note: Using the chloro-bromo linker allows selective reaction at the bromine end due to the Finkelstein effect (Iodide exchanges Br faster than Cl).

  • Reaction: Heat to reflux (80–82°C) for 12–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2) or HPLC.[1][2][3] Indoline NH peak should disappear.[1][2]

  • Workup:

    • Cool to room temperature.[1][2][4][5]

    • Filter off the inorganic salts (

      
      , 
      
      
      
      , excess
      
      
      ).[1] Rinse the cake with MeCN.
    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.[1]

  • Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over

    
    .[1][2][3] If necessary, purify via short silica plug to remove trace bis-alkylated byproducts.[1][2]
    

Expected Yield: 85–92%[1]

Advanced Protocol: Green "Borrowing Hydrogen" Alkylation

Application: Sustainable synthesis avoiding alkyl halides and mutagenic impurities.[1][2] Uses alcohols as electrophiles.[1][2][6][7]

Mechanism

The catalyst (Ir or Fe) dehydrogenates the alcohol to an aldehyde.[1] The indoline condenses with the aldehyde to form an enamine/iminium species, which is then hydrogenated by the catalyst (returning the "borrowed" hydrogen) to form the C-N bond.

Protocol
  • Substrate: Indoline (1.0 equiv)[1][3]

  • Reagent: Benzyl Alcohol (1.2 equiv)[1]

  • Catalyst:

    
     (1.0 mol%) or defined Iron-PNP pincer complexes.[1][2]
    
  • Base:

    
    -BuOK (0.5 equiv) - Required to activate the precatalyst.
    
  • Solvent: Toluene (reflux).[1][2][8]

  • Mix indoline, benzyl alcohol, catalyst, and base in toluene.[1][2][8]

  • Heat to reflux (110°C) under Argon for 24h.

  • Water is the only byproduct.[1][2][7]

  • Yields: Typically >90% for simple benzyl/alkyl chains.[1][2]

Troubleshooting & Case Studies

Case Study: Silodosin Intermediate (5-Bromoindoline Alkylation)

In the synthesis of Silodosin, 5-bromoindoline is alkylated with a benzoyloxy-propyl linker.[9][10][11]

  • Challenge: The reaction can stall at 80% conversion due to the steric bulk of the linker and the reduced nucleophilicity of the 5-bromo substituted indoline (electron-withdrawing effect).

  • Solution:

    • Switch Solvent: Move from MeCN to DMF (higher boiling point, better solubility).

    • Increase Temp: 90–100°C.

    • Stoichiometry: Increase alkyl halide to 1.5 equiv.

    • Result: Conversion increased from 80% to 98% with these adjustments [1].

Common Issues Table
IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or insolubility.[1][2]Add TBAI (10 mol%) or switch to

in DMF.[1][2]
Over-Alkylation (Quat Salt) Excess alkylating agent or too strong base.[1][2]Control stoichiometry (1.05 equiv). Add electrophile slowly.
Elimination (Alkene formation) High temperature + Strong Base (E2 mechanism).[1]Lower temperature.[1][2][12] Use weaker base (

instead of KOH).[1]
C-Alkylation Oxidation to Indole in situ?Ensure inert atmosphere (

).[1][2][13] Indolines rarely C-alkylate under mild basic conditions.[1][2]

References

  • Silodosin Synthesis Optimization

    • Title: Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling.[1][2][14]

    • Source: PubMed Central (PMC).[1][2]

    • URL:[Link]

  • Indoline vs Indole Reactivity

    • Title: Strategies for Controlled N- vs C-Alkyl
    • Source: BenchChem Technical Notes.[1][2]

    • 
       data).[1][2]
      
  • Green Chemistry (Borrowing Hydrogen)

    • Title: Optimization of the iron-catalyzed N-alkyl
    • Source: ResearchGate / ChemCatChem.[1][2]

    • URL:[Link]

  • General Indole/Indoline Protocols

    • Title: Optimization of reaction conditions for N-alkyl
    • Source: BenchChem Protocols.[1][2][3]

Sources

Application Note: High-Throughput Solid-Phase Synthesis of Substituted Indoline-Benzamide Libraries Using 4-(Indolin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indoline core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of GPCR agonists (such as GPR40 targets) and kinase inhibitors ()[1]. This application note details a robust, self-validating solid-phase organic synthesis (SPOS) protocol utilizing 4-(indolin-1-ylmethyl)benzoic acid as a bifunctional building block[2]. By leveraging the electronic properties of the indoline ring and the stability of the benzoic acid anchor, researchers can rapidly generate diverse 5-arylindoline-benzamide libraries for high-throughput screening.

Scientific Rationale & Scaffold Design

Successful SPOS requires building blocks that can withstand diverse reaction conditions while offering orthogonal handles for late-stage functionalization. 4-(indolin-1-ylmethyl)benzoic acid is engineered specifically for this purpose:

  • Anchoring Strategy: The benzoic acid moiety provides a highly stable amide linkage when coupled to an amino-functionalized solid support (e.g., Rink Amide AM resin). This linkage is completely inert to the basic and organometallic conditions used downstream.

  • Regioselective Functionalization (Causality): The indoline nitrogen acts as a strong electron-donating, ortho/para-directing group. Because the N1 position is alkylated (creating steric bulk at the ortho C7 position) and the C3 position is part of the saturated pyrrolidine ring, electrophilic aromatic substitution (EAS) is highly directed to the para C5 position. This allows for precise, protecting-group-free halogenation.

  • Cleavage Dynamics & Scavenger Dependency: Indolines are electron-rich and highly prone to electrophilic attack. During trifluoroacetic acid (TFA) cleavage, the Rink Amide linker generates a highly reactive benzhydryl-type carbocation. Without proper scavenging, this carbocation will re-alkylate the indoline core, destroying library purity. A high concentration of triisopropylsilane (TIS) is mandatory to act as a hydride donor and rapidly quench the carbocation before it can react with the scaffold ()[3].

Solid-Phase Synthesis Workflow

SPOS_Workflow Resin 1. Resin Preparation Rink Amide AM Resin Deprotection 2. Fmoc Deprotection 20% Piperidine in DMF Resin->Deprotection Coupling 3. Scaffold Loading 4-(indolin-1-ylmethyl)benzoic acid DIC / OxymaPure Deprotection->Coupling Bromination 4. Electrophilic Aromatic Substitution NBS in DMF (C5-Bromination) Coupling->Bromination Suzuki 5. Suzuki-Miyaura Cross-Coupling Ar-B(OH)2, Pd(PPh3)4, K2CO3 Bromination->Suzuki Cleavage 6. Acidic Cleavage & Scavenging 95% TFA / 2.5% TIS / 2.5% H2O Suzuki->Cleavage Product 7. Final Product 5-Arylindoline-Benzamide Library Cleavage->Product

Solid-phase synthesis workflow for indoline-benzamide libraries.

Self-Validating Experimental Protocols

General Setup: All reactions are performed in fritted polypropylene SPPS syringes to allow for rapid solvent filtration and washing.

Protocol A: Resin Swelling and Scaffold Loading
  • Swelling: Weigh 1.0 g of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted syringe. Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

    • Validation Checkpoint: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of free primary amines.

  • Coupling: Dissolve 4-(indolin-1-ylmethyl)benzoic acid (3.0 eq), N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq), and OxymaPure (3.0 eq) in a minimum volume of DMF. Add to the resin and agitate for 2 hours at 25 °C.

    • Causality: OxymaPure is utilized over traditional HOBt due to its superior safety profile (non-explosive) and exceptional efficiency in forming active esters with sterically unhindered aromatic acids.

    • Validation Checkpoint: Perform a Kaiser test. A negative result (colorless beads) confirms quantitative loading.

Protocol B: On-Resin Regioselective Bromination
  • Reaction: Swell the loaded resin in DMF. Add a solution of N-Bromosuccinimide (NBS, 3.0 eq) in DMF. Agitate in the dark for 1 hour at 25 °C.

    • Causality: NBS provides a controlled, low-concentration release of electrophilic bromine, ensuring strict mono-bromination at the electronically activated C5 position without over-halogenation.

  • Washing: Drain the reagent and wash the resin with DMF (5 × 1 min), DCM (5 × 1 min), and Methanol (3 × 1 min) to remove residual succinimide.

    • Validation Checkpoint: Subject ~5 mg of resin to micro-cleavage (Protocol D). Analyze the filtrate via LC-MS to confirm the M+79/M+81 isotope pattern characteristic of the C5-bromoindoline intermediate.

Protocol C: Solid-Phase Suzuki-Miyaura Cross-Coupling
  • Degassing: Suspend the C5-bromoindoline resin in a degassed mixture of DMF and H2O (4:1 v/v).

  • Reaction: Add the desired arylboronic acid (5.0 eq),

    
     (5.0 eq), and 
    
    
    
    (0.1 eq). Seal the syringe and heat to 85 °C for 16 hours under an argon atmosphere.
    • Causality: Solid-phase cross-coupling requires a massive excess of the soluble boronic acid to drive the heterogeneous reaction to completion. Water is strictly necessary to dissolve the inorganic base and facilitate the transmetalation step in the palladium catalytic cycle ()[4].

  • Washing: Wash sequentially with DMF, H2O, DMF, 0.5 M Sodium Diethyldithiocarbamate in DMF (to scavenge residual palladium), DCM, and Methanol.

Protocol D: Cleavage and Global Deprotection
  • Cleavage Cocktail: Prepare a fresh solution of 95% TFA, 2.5% TIS, and 2.5%

    
    .
    
  • Reaction: Add the cocktail to the resin and agitate for 2 hours at 25 °C.

  • Isolation: Collect the filtrate. Wash the resin once with neat TFA and combine the filtrates. Concentrate under a stream of nitrogen to ~10% of the original volume.

  • Precipitation: Add ice-cold diethyl ether to precipitate the final 5-arylindoline-benzamide product. Centrifuge, decant the ether, and dry the pellet under a vacuum.

Quantitative Performance Metrics

Reaction StepReagents & CatalystTime / TempExpected Conversion (%)Analytical Validation Method
Scaffold Loading DIC, OxymaPure, DMF2 h, 25 °C> 99%Kaiser Test (Negative)
C5-Bromination NBS (3.0 eq), DMF1 h, 25 °C> 95%Micro-cleavage LC-MS (M+79/81)
Suzuki Coupling Ar-B(OH)2, Pd(PPh3)4, K2CO316 h, 85 °C85 – 95%Micro-cleavage LC-MS
Resin Cleavage 95% TFA, 2.5% TIS, 2.5% H2O2 h, 25 °C80 – 90% (Yield)Preparative HPLC / NMR

References

  • Wu, T. Y., Ding, S., Gray, N. S., & Schultz, P. G. (2001). Solid-phase synthesis of 2,3,5-trisubstituted indoles. Organic Letters, 3(24), 3827-3830. URL:[Link]

  • Dai, W.-M., Guo, D.-S., & Sun, L.-P. (2001). Efficient synthesis of 3-substituted 2-arylindoles via Suzuki coupling reactions on the solid phase. Tetrahedron Letters, 42(29), 4751-4754. URL:[Link]

  • World Intellectual Property Organization. (2015). Novel heterocyclic compounds (Patent No. WO2015097713A1).

Sources

Formulation strategies for hydrophobic indoline-benzoic acid compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Formulation Strategies for Hydrophobic Indoline-Benzoic Acid Compounds

Mechanistic Rationale & Physicochemical Profiling

Indoline-benzoic acid derivatives represent a highly potent but biopharmaceutically challenging class of active pharmaceutical ingredients (APIs). Characterized by a rigid, hydrophobic indoline core and an ionizable benzoic acid moiety, these molecules typically exhibit high crystal lattice energies (melting points often >150°C) and high lipophilicity (LogP > 3.5). Consequently, they fall into the Biopharmaceutics Classification System (BCS) Class II or IV, where poor aqueous solubility dictates rate-limited gastrointestinal absorption[1].

Drawing mechanistic parallels from structurally analogous indole-acetic acids (e.g., indomethacin), the successful formulation of these weak acids requires strategies that either disrupt the crystal lattice entirely or bypass traditional dissolution pathways[2]. The two most robust methodologies for this pharmacophore are Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS)[3].

Formulation_Workflow Start Indoline-Benzoic Acid API (Poorly Soluble, Weak Acid) Assess Assess Melting Point (Tm) & LogP Start->Assess HighTm High Tm (>150°C) Moderate LogP (2-4) Assess->HighTm HighLogP High LogP (>4) High Lipid Solubility Assess->HighLogP ASD Amorphous Solid Dispersion (e.g., HME with Tromethamine) HighTm->ASD LBDDS Lipid-Based Delivery (e.g., Type III SMEDDS) HighLogP->LBDDS

Workflow for selecting formulation strategies based on API physicochemical properties.

Amorphous Solid Dispersions (ASDs) via Acid-Base Supersolubilization (ABS)

Causality & Mechanism: Converting a crystalline indoline-benzoic acid to its amorphous state significantly increases its apparent solubility by eliminating the thermodynamic barrier required to break the crystal lattice[1]. However, the high melting point of the indoline core makes traditional Hot Melt Extrusion (HME) challenging due to the severe risk of thermal degradation.

To circumvent this, we apply the Acid-Base Supersolubilization (ABS) principle[2]. By intimately mixing the weakly acidic API with a weak base excipient (e.g., tromethamine), non-covalent interactions occur in the solid state. This interaction dramatically depresses the melting point of the API, enabling HME at significantly lower temperatures (e.g., 80°C instead of >140°C) without formal salt formation[2]. A polymeric matrix (e.g., Kollidon VA64) and a surfactant (e.g., Poloxamer 407) are incorporated to stabilize the amorphous state and prevent precipitation upon dissolution in the gastric milieu[2].

ABS_Mechanism API Indoline-Benzoic Acid (Crystalline, High Tm) Interaction Non-covalent Acid-Base Interaction (Solid State) API->Interaction Base Weak Base Excipient (e.g., Tromethamine) Base->Interaction LowerTm Depression of Melting Point (Lower Processing Temp) Interaction->LowerTm HME Low-Temperature HME (with Polymer Matrix) LowerTm->HME ASD Stable Amorphous Solid Dispersion (High Solubility) HME->ASD

Mechanistic pathway of Acid-Base Supersolubilization enabling low-temperature HME.

Protocol 1: Low-Temperature HME for ASD Preparation Note: This protocol is designed as a self-validating system. In-line torque monitoring and post-extrusion thermal analysis ensure complete amorphous conversion and thermal stability.

  • Pre-blending: Accurately weigh the indoline-benzoic acid API, tromethamine, Kollidon VA64, and Poloxamer 407 in a validated weight ratio (e.g., 1:2:5:1). Blend using a multidirectional turbula mixer for 15 minutes to ensure uniform spatial distribution.

  • Thermal Profiling (Validation Step): Perform a preliminary Differential Scanning Calorimetry (DSC) scan of the physical mixture from 25°C to 200°C at 10°C/min. Confirm the depression or disappearance of the API's native melting endotherm, which validates the solid-state ABS interaction[2].

  • Hot Melt Extrusion: Feed the homogeneous blend into a co-rotating twin-screw extruder. Set the barrel temperature profile to a maximum of 80°C–90°C (well below the API's native melting point).

  • Extrusion Parameters: Maintain a screw speed of 50–100 rpm. Monitor the motor torque continuously; a steady torque indicates uniform melt viscosity and successful plasticization without degradation.

  • Cooling and Milling: Extrude the melt onto an air-cooled conveyor. Mill the solidified extrudate using a cryogenic impact mill to achieve a particle size of <250 µm (D90), preventing heat-induced recrystallization during the milling process.

  • Solid-State Characterization: Analyze the milled powder via Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks (presence of an amorphous "halo") validates complete amorphization[2].

Lipid-Based Drug Delivery Systems (LBDDS)

Causality & Mechanism: For indoline-benzoic acid derivatives with exceptionally high LogP (>4) and high solubility in triglycerides, Lipid-Based Formulations (LBFs) are the optimal choice. According to the Lipid Formulation Classification System (LFCS), a Type III formulation—a Self-Microemulsifying Drug Delivery System (SMEDDS) containing oils, water-soluble surfactants, and hydrophilic co-solvents—provides maximum bioavailability enhancement[4].

Upon ingestion, the gentle agitation of the gastrointestinal tract causes the SMEDDS to spontaneously form microemulsions (droplet size <100 nm)[4]. This presents the drug in a highly solubilized, high-surface-area state. Furthermore, the digestion of the lipid components stimulates bile secretion, forming mixed micelles that transport the hydrophobic drug directly to the intestinal epithelium. This effectively bypasses the dissolution rate-limiting step and promotes lymphatic transport, significantly reducing hepatic first-pass metabolism.

Protocol 2: Development of a Type III SMEDDS Note: This protocol relies on thermodynamic stability testing and dynamic light scattering to ensure spontaneous microemulsification without API precipitation.

  • Excipient Screening: Determine the equilibrium solubility of the API in various lipid vehicles (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400). Select the components offering the highest solubilization capacity.

  • Ternary Phase Diagram Construction: Titrate mixtures of the selected oil, surfactant, and co-solvent with water under gentle magnetic stirring at 37°C. Map the transparent/translucent microemulsion region to identify the optimal excipient ratios.

  • Formulation Preparation: Based on the phase diagram, mix the oil (e.g., 20% w/w), surfactant (e.g., 50% w/w), and co-solvent (e.g., 30% w/w). Heat the mixture to 40°C to reduce viscosity and ensure homogeneity.

  • API Incorporation: Add the indoline-benzoic acid API to the lipid vehicle at exactly 80% of its equilibrium solubility limit. Causality: This 20% safety margin prevents precipitation during long-term storage or temperature fluctuations. Stir until completely dissolved.

  • Spontaneous Emulsification Test (Validation Step): Dilute 1 mL of the formulation in 250 mL of simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) at 37°C with mild agitation (50 rpm).

  • Droplet Size Analysis: Measure the resulting dispersion using Dynamic Light Scattering (DLS). A Z-average diameter of <100 nm with a Polydispersity Index (PDI) < 0.3 confirms successful SMEDDS formation[4].

Quantitative Data & Formulation Comparison

To guide formulation selection, the following table summarizes the expected physicochemical outcomes when transitioning from an unformulated indoline-benzoic acid API to the engineered delivery systems.

ParameterUnformulated API (Crystalline)ASD (Tromethamine/VA64)SMEDDS (Type III LBF)
Aqueous Solubility (pH 1.2) < 5 µg/mL> 100 µg/mL (Supersaturated)N/A (Encapsulated in <100nm droplets)
Aqueous Solubility (pH 6.8) ~ 100 µg/mL> 2,000 µg/mLN/A (Mixed micelle integration)
Physical State Crystalline SolidAmorphous SolidLiquid / Microemulsion
Primary Absorption Mechanism Dissolution rate-limitedRapid dissolution & supersaturationDirect micellar uptake & lymphatic transport
Thermodynamic Stability High (Stable crystal lattice)Metastable (Requires polymer stabilization)High (Thermodynamically stable microemulsion)

References

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Benzyl Indolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzyl indoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structure for potent antioxidants, anticancer agents (e.g., tubulin polymerization inhibitors), and neuroprotective drugs. Traditional thermal synthesis (conventional heating) of N-benzyl indolines via nucleophilic substitution often suffers from prolonged reaction times (12–24 hours), the requirement for hazardous chlorinated solvents, and variable yields due to thermal degradation or quaternary ammonium salt formation.

This Application Note details a robust, field-proven Microwave-Assisted Synthesis (MAS) protocol for the N-alkylation of indolines. By leveraging the dielectric heating properties of polar aprotic solvents, this method reduces reaction times to under 15 minutes while consistently delivering yields >90%.

Mechanistic Principles & Reaction Design

The Chemical Pathway

The synthesis proceeds via a classic SN2 nucleophilic substitution. The reaction is driven by the deprotonation of the indoline nitrogen (pKa ~2–3 for protonated form, but the N-H itself is weakly acidic) by a mild inorganic base, generating a reactive nucleophile that attacks the benzylic carbon of the halide.

Microwave Advantage:

  • Dipolar Polarization: Polar solvents (DMF, Acetonitrile) and the ionic base (K₂CO₃) couple efficiently with microwave irradiation, generating rapid, uniform internal heating.

  • Activation Energy: The high instantaneous temperature accelerates the rate-determining step (nucleophilic attack) significantly more than competitive degradation pathways.

Mechanistic Diagram

The following diagram illustrates the reaction pathway and the transition state stabilization provided by the solvent matrix under microwave irradiation.

ReactionMechanism Indoline Indoline (Nucleophile) Transition Transition State [N...C...Br]‡ (MW Stabilized) Indoline->Transition + Benzyl Bromide Base Base (K2CO3) Deprotonation Base->Transition Activates N-H Product N-Benzyl Indoline (Target) Transition->Product S_N2 Attack Byproduct KBr + CO2 + H2O Transition->Byproduct

Figure 1: Mechanistic pathway for the base-mediated N-alkylation of indoline under microwave conditions.

Experimental Optimization

The following data summarizes the optimization of reaction parameters. The choice of solvent is critical for microwave absorption (loss tangent, tan δ).

Table 1: Optimization of Reaction Conditions Target: Synthesis of N-benzylindoline from indoline (1.0 eq) and benzyl bromide (1.1 eq).

EntrySolventBase (2.0 eq)Temp (°C)Time (min)Yield (%)Notes
1TolueneTEA11012045Poor MW absorption; incomplete.
2EthanolK₂CO₃80 (Reflux)18068Conventional heating control.
3WaterK₂CO₃1001082"Green" method; heterogeneous.
4DMF K₂CO₃ 140 5 96 Optimal Condition.
5AcetonitrileCs₂CO₃120892Good alternative; easier workup.

Scientist's Insight: While water (Entry 3) offers a green chemistry advantage, DMF (Entry 4) provides superior homogeneity and higher reaction temperatures due to its high boiling point and excellent microwave coupling, resulting in the highest yields for library synthesis.

Standard Operating Procedure (Protocol)

Objective: Synthesis of N-benzyl indoline (Scale: 1.0 mmol). Safety: Benzyl bromide is a lachrymator. Handle in a fume hood. Wear safety glasses and gloves.

Reagents & Equipment[1]
  • Reactants: Indoline (119 mg, 1.0 mmol), Benzyl Bromide (188 mg, 1.1 mmol).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (276 mg, 2.0 mmol).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (2 mL).

  • Reactor: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

  • Vial: 10 mL pressure-rated microwave vial with crimp cap/septum.

Step-by-Step Workflow

1. Preparation:

  • Weigh K₂CO₃ and transfer to the 10 mL microwave vial.

  • Add Indoline and DMF. Add a magnetic stir bar.[1]

  • Critical Step: Add Benzyl Bromide last to prevent premature reaction before sealing.

  • Cap the vial securely.[1]

2. Irradiation:

  • Place vial in the microwave cavity.

  • Method Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 140 °C

    • Hold Time: 5 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 200W (High absorption expected)

    • Stirring: High

3. Workup:

  • Cool the vial to room temperature (compressed air cooling usually built-in).

  • Pour mixture into 20 mL of ice-cold water (precipitates the product and dissolves inorganic salts).

  • Extract with Ethyl Acetate (3 x 10 mL).

  • Wash combined organics with Brine (1 x 10 mL) to remove residual DMF.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.[1][2]

4. Purification:

  • If necessary, purify via flash chromatography (Hexane/EtOAc 9:1). Note: The optimized protocol often yields product >95% pure, requiring no column.

Workflow Visualization

Workflow Start Reagent Prep (Indoline + BnBr + K2CO3 + DMF) MW Microwave Irradiation 140°C | 5 min | High Stir Start->MW Seal Vial Quench Quench Pour into Ice Water MW->Quench Cool to RT Extract Extraction EtOAc / Brine Wash Quench->Extract Phase Sep Isolate Isolation Concentrate & Dry Extract->Isolate Evaporate

Figure 2: Operational workflow for the microwave-assisted synthesis of N-benzyl indolines.

Scope and Limitations

This protocol is highly versatile but requires minor adjustments based on the electronic nature of the substituents on the benzyl ring or the indoline core.

  • Electron-Withdrawing Groups (EWGs): Substrates like p-nitrobenzyl bromide react faster. Reduce hold time to 3 minutes to avoid over-alkylation or degradation.

  • Electron-Donating Groups (EDGs): Substrates like p-methoxybenzyl bromide are less electrophilic. Increase temperature to 150 °C or time to 10 minutes.

  • Steric Hindrance: Ortho-substituted benzyl halides may require temperatures of 160 °C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease Temp by 10°C; ensure K₂CO₃ is finely ground.
Quaternary Salt Over-alkylationReduce Benzyl Bromide to 1.0 eq; reduce Temp.
Vial Failure Excess pressureEnsure DMF is dry; do not exceed 3 mL solvent volume in 10 mL vial.
Residual Solvent DMF trapped in productPerform an extra wash with water or LiCl solution during workup.

References

  • Basolo, L., et al. (2011).[3] Solvent-free, microwave-assisted N-arylation of indolines by using low palladium catalyst loadings.[3] ChemSusChem.[3] Link

  • Perumal, P. T., et al. (2015). Microwave-Assisted Catalyst-Free Hydride Transfer: Synthesis and Evaluation of Antioxidant Properties of N-Benzylindolines. ResearchGate.[4] Link

  • Silva, V. L., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.[5] MDPI Molecules. Link

  • Shelke, G. M., et al. (2015).[6] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. Link

  • BenchChem Technical Support. (2025). Physicochemical Properties of N-benzyl Indole Compounds: A Technical Guide for Researchers.Link

Sources

Bioconjugation techniques using 4-(indolin-1-ylmethyl)benzoic acid linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Bioconjugation Strategies Utilizing 4-(indolin-1-ylmethyl)benzoic Acid Linkers

Executive Summary

The development of next-generation Antibody-Drug Conjugates (ADCs) and protein-small molecule therapeutics requires linker technologies that balance systemic stability with precise intracellular release. The 4-(indolin-1-ylmethyl)benzoic acid scaffold represents a highly specialized, rigid, and redox-tunable linker class. By leveraging the structural rigidity of the benzyl-indoline axis and the unique electronic properties of the indoline core, this linker overcomes common challenges associated with flexible aliphatic or PEGylated linkers, such as payload masking, antibody aggregation, and premature cleavage[1].

This technical guide provides a comprehensive mechanistic overview, comparative biophysical data, and self-validating protocols for integrating 4-(indolin-1-ylmethyl)benzoic acid linkers into bioconjugation workflows.

Mechanistic Rationale & Structural Advantages

The architecture of the 4-(indolin-1-ylmethyl)benzoic acid linker provides three distinct biophysical advantages for drug development:

  • Conformational Rigidity & Aggregation Prevention: Traditional flexible linkers often allow hydrophobic payloads to fold back and interact with the lipophilic pockets of the antibody surface. This "payload masking" alters the antibody's tertiary structure, leading to aggregation and rapid systemic clearance. The rigid benzyl-indoline axis restricts rotational freedom, projecting the payload away from the protein surface and maintaining the conjugate's colloidal stability[1].

  • Redox-Triggered Self-Immolation: Indoline and indole-based moieties are increasingly utilized in self-immolating linker systems. While highly stable in the neutral pH of blood plasma, the indoline core can be designed to undergo oxidation to an indole within the reactive oxygen species (ROS)-rich and acidic environment of the tumor lysosome. This oxidation triggers an electronic cascade, driving the rapid self-immolation of adjacent carbamate linkages and releasing the unmodified payload[2][3].

  • Orthogonal Functionalization: The benzoic acid moiety provides a highly efficient handle for N-hydroxysuccinimide (NHS) esterification, targeting surface-exposed lysine residues. Concurrently, the indoline core (typically functionalized at the C5 position) serves as an orthogonal attachment point for complex payloads via maleimide or click-chemistry handles[4].

Comparative Biophysical Profile

To contextualize the performance of the indoline-benzyl scaffold, the following table summarizes its biophysical properties against industry-standard linker technologies.

Linker ScaffoldPlasma Stability (t1/2)Primary Intracellular Release TriggerHydrophobicity (CLogP Impact)Aggregation Propensity
4-(indolin-1-ylmethyl)benzoic acid > 7 daysRedox Oxidation / Self-ImmolationModerateLow (Rigid projection)
SMCC (Non-cleavable) > 7 daysComplete Lysosomal DegradationHighHigh (Flexible)
Val-Cit-PAB (Cleavable) ~ 5-7 daysEnzymatic (Cathepsin B)Low (Often PEGylated)Low to Moderate
Disulfide (Sterically Hindered) ~ 3-5 daysGlutathione ReductionModerateModerate

Experimental Workflows

The successful generation of an ADC using this linker requires a tightly controlled two-step process: activation of the benzoic acid to an NHS ester, followed by conjugation to the antibody's lysine residues.

Bioconjugation_Workflow A 1. Linker Activation 4-(indolin-1-ylmethyl)benzoic acid + EDC/NHS in DMF C 3. Conjugation Incubation at 22°C, 2h A->C B 2. Buffer Exchange mAb into PBS (pH 7.5) B->C D 4. Purification SEC / Diafiltration C->D E 5. Characterization HIC, SEC, LC-MS (DAR) D->E

Fig 1. Step-by-step bioconjugation workflow for indoline-benzoic acid linkers.

Self-Validating Conjugation Protocols

Note: This protocol assumes the payload has already been attached to the indoline C5 position, yielding a complete Linker-Payload construct with a free benzoic acid moiety.

Phase 1: NHS Ester Activation

Causality Check: Carboxylic acids are unreactive toward amines under physiological conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group to an unstable O-acylisourea intermediate. The addition of Sulfo-NHS converts this into a semi-stable, amine-reactive NHS ester.

  • Preparation: Dissolve 10 mg of the 4-(indolin-1-ylmethyl)benzoic acid-payload construct in 500 µL of anhydrous Dimethylformamide (DMF).

    • Critical Insight: Anhydrous conditions are absolute. Trace water will rapidly hydrolyze the O-acylisourea intermediate, terminating the reaction.

  • Activation: Add 1.5 molar equivalents of EDC·HCl and 2.0 molar equivalents of Sulfo-NHS to the solution.

  • Incubation: Stir the reaction under inert gas (Nitrogen or Argon) at room temperature for 2 hours.

  • Validation Checkpoint: Analyze a 1 µL aliquot via LC-MS. The mass shift should correspond to the addition of the NHS moiety (-H2O + NHS). Do not proceed until >95% activation is confirmed.

Phase 2: Lysine Conjugation to Monoclonal Antibody

Causality Check: The conjugation buffer pH must balance the nucleophilicity of the lysine ε-amino groups (pKa ~10.5) against the hydrolysis rate of the NHS ester. pH 7.5 provides an optimal window where a sufficient fraction of amines are deprotonated without accelerating rapid NHS hydrolysis.

  • Antibody Preparation: Buffer exchange the monoclonal antibody (mAb) into Conjugation Buffer (50 mM Potassium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5) to a final concentration of 5–10 mg/mL.

  • Conjugation: Slowly add the activated Linker-Payload (from Phase 1) to the mAb solution at a 5:1 to 10:1 molar excess, depending on the desired Drug-to-Antibody Ratio (DAR). Ensure the final concentration of DMF does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the mixture at 22°C for 2 hours with gentle orbital shaking.

  • Quenching: Quench unreacted NHS esters by adding 1M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess linker, payload, and organic solvents using Size Exclusion Chromatography (SEC) or tangential flow filtration (TFF) against PBS (pH 7.4).

  • Validation Checkpoint: Determine the DAR using Hydrophobic Interaction Chromatography (HIC) or intact mass LC-MS. A successful reaction should yield a Poisson distribution of conjugated species with an average DAR of 3.5–4.0.

Intracellular Processing Dynamics

Once the ADC reaches the target cell, the unique properties of the indoline core dictate the release kinetics. Unlike non-cleavable linkers that require complete proteolytic degradation of the antibody backbone[5], the indoline-benzyl system can exploit the biochemical gradients of the endo-lysosomal pathway.

Signaling_Pathway A ADC-Receptor Binding (Target Cell Surface) B Clathrin-Mediated Endocytosis A->B C Early to Late Endosome (pH 6.0 -> 5.0) B->C D Lysosomal Degradation (Cathepsin B / ROS) C->D E Indoline Oxidation & Self-Immolation D->E F Payload Release & Apoptosis Induction E->F

Fig 2. Intracellular processing and redox-triggered payload release pathway.

Upon internalization, the ADC is trafficked to the lysosome. The high concentration of reactive oxygen species (ROS) and acidic pH facilitates the oxidation of the indoline core to an aromatic indole. This structural shift alters the electron density of the linker, triggering a spontaneous self-immolative elimination that liberates the active payload directly into the cytosol[3].

References

  • Development of an Indole-Based Chemically Cleavable Linker Concept for Immobilizing Bait Compounds for Protein Pull-Down Experiments. Bioconjugate Chemistry (ACS Publications). Available at:[Link]

  • Conjugation of Indoles to Antibodies through a Novel Self-Immolating Linker. PubMed (NIH). Available at:[Link]

  • Drug-Linker Constructs Bearing Unique Dual-Mechanism Tubulin Binding Payloads Tethered through Cleavable and Non-Cleavable Linkers. PMC (NIH). Available at:[Link]

  • Design, synthesis and biological evaluation of indoline-maleimide conjugates as potential antitumor agents for the treatment of colorectal cancer. PubMed (NIH). Available at:[Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound.

A Note on Physicochemical Properties

This compound is a specialized research compound. Comprehensive experimental data on its physicochemical properties are not widely published. Therefore, the guidance provided herein is based on an expert analysis of its chemical structure.

Structural Analysis: The molecule is amphoteric, containing both a weakly acidic carboxylic acid group (benzoic acid moiety) and a weakly basic tertiary amine (N-substituted indoline).

  • Acidic pKa (pKa₁): Estimated to be ~4.2, similar to benzoic acid.[1]

  • Basic pKa (pKa₂): The conjugate acid of the indoline nitrogen is estimated to have a pKa of ~5.0.

  • Isoelectric Point (pI): The pH at which the molecule has a net zero charge is estimated to be around pH 4.6 . At this pH, the compound exists predominantly as a zwitterion and is expected to exhibit its minimum aqueous solubility .[2][3]

This amphoteric and zwitterionic nature is the primary driver of its complex, pH-dependent solubility behavior.[2][4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered during the handling and formulation of this compound.

Q1: Why is my compound precipitating or crashing out of my aqueous buffer?

A1: The most likely reason is that the pH of your aqueous medium is at or near the compound's isoelectric point (pI), estimated to be ~pH 4.6.[2] At the pI, the molecule exists as a neutral zwitterion, which minimizes its interaction with water and leads to significantly reduced solubility.[3] Even slight shifts in buffer pH towards this value during titration or dilution can trigger precipitation.

Q2: What is the first and most critical step I should take to improve solubility?

A2: The first and most effective step is pH adjustment .[5][6][7] Moving the pH of the solution at least 2-3 units away from the isoelectric point (pI ~4.6) will ionize the molecule, dramatically increasing its aqueous solubility.

  • At pH < 2.6: The compound will be predominantly in its cationic form (protonated amine, neutral carboxylic acid), forming a soluble salt with the counter-ion of the acid used for pH adjustment (e.g., a hydrochloride salt).

  • At pH > 6.6: The compound will be in its anionic form (deprotonated carboxylic acid, neutral amine), forming a soluble salt with the counter-ion of the base used for pH adjustment (e.g., a sodium salt).[2]

Q3: I dissolved the compound in DMSO first, but it precipitated when I added it to my aqueous buffer. What happened?

A3: This is a common issue when using organic co-solvents. While the compound is likely very soluble in 100% DMSO, this mixture becomes a potent anti-solvent when introduced to an aqueous buffer, especially if the final pH is near the compound's pI. The DMSO reduces the polarity of the bulk solvent, but if the pH is unfavorable, the compound's low intrinsic solubility will still cause it to precipitate. The key is to ensure the final pH of the aqueous medium is appropriate before or during the addition of the DMSO stock.

Q4: Are there any stability concerns I should be aware of?

A4: While specific stability data is unavailable, compounds containing indoline and benzoic acid moieties can be susceptible to oxidation and photodecomposition over time. It is recommended to:

  • Protect solutions from light by using amber vials or covering containers with foil.

  • Store stock solutions at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term).

  • Consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation, especially if storing for extended periods.

Part 2: In-Depth Troubleshooting & Experimental Guides

This section provides detailed, step-by-step protocols for systematically improving and quantifying the solubility of this compound.

Guide 1: Determining the pH-Solubility Profile

Understanding the quantitative relationship between pH and solubility is fundamental. This protocol will establish the compound's solubility curve.[4][8][9]

Principle: The shake-flask method is the gold standard for determining equilibrium solubility.[10] An excess of the solid compound is agitated in a series of buffers at different pH values until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. Recommended pH points for initial screening are 2.0, 4.0, 4.5, 5.0, 6.0, 7.4, and 9.0. Ensure all buffers have a consistent ionic strength.[8]

  • Add Excess Compound: In triplicate for each pH point, add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. "Excess" means enough solid should remain visible at the end of the experiment.

  • Equilibrate: Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[9][11]

  • Phase Separation: After equilibration, allow the samples to sit undisturbed for at least 30 minutes for the excess solid to settle. Then, carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material, e.g., PVDF, that does not bind the compound).

  • Quantification: Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (in mg/mL or µM) on a logarithmic scale against the pH. This will generate the pH-solubility profile.

The resulting plot should be a "U-shaped" curve, characteristic of amphoteric compounds.[2] The lowest point on the curve represents the intrinsic solubility (S₀) at the isoelectric point (pI).

pHPredicted SpeciesExpected Solubility
< 4.2 Cationic (R-NH₂⁺-COOH)High, increases as pH decreases
~4.6 (pI) Zwitterionic (R-NH₂⁺-COO⁻)Minimum Solubility (S₀)
> 5.0 Anionic (R-NH-COO⁻)High, increases as pH increases

A hypothetical pH-solubility profile for the compound.

Guide 2: Solubility Enhancement Strategies

If pH adjustment alone is insufficient or not feasible for your application, the following strategies can be employed. The diagram below provides a decision-making workflow.

G cluster_0 cluster_1 cluster_2 start Start: Poor Aqueous Solubility ph_check Is pH adjustment a viable option for the application? start->ph_check ph_adjust Strategy 1: pH Adjustment (Adjust pH > 6.6 or < 2.6) ph_check->ph_adjust  Yes cosolvent_check Is an organic co-solvent (e.g., DMSO, PEG 400) permissible? ph_check->cosolvent_check  No / Insufficient solved1 Problem Solved ph_adjust->solved1 cosolvent_protocol Strategy 2: Co-solvency (Use minimal % of co-solvent at optimal pH) cosolvent_check->cosolvent_protocol  Yes complexation_check Need further enhancement or a solvent-free system? cosolvent_check->complexation_check  No / Insufficient solved2 Problem Solved cosolvent_protocol->solved2 complexation_protocol Strategy 3: Complexation (Use Cyclodextrins, e.g., HP-β-CD) complexation_check->complexation_protocol  Yes solved3 Problem Solved complexation_protocol->solved3

Decision workflow for selecting a solubility enhancement strategy.

Principle: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[12][13][14] This method is effective but must be used judiciously, as high concentrations of co-solvents can be toxic in biological systems and may cause the drug to precipitate upon dilution.[15]

Common Co-solvents:

Co-solventProperties & ConsiderationsTypical Starting % (v/v)
DMSO High solubilizing power, but potential for toxicity and precipitation upon dilution.[14]1-5%
Ethanol Generally well-tolerated, but can affect protein stability.5-10%
Propylene Glycol (PG) Viscous, good solubilizer, commonly used in formulations.[13]10-20%
Polyethylene Glycol 400 (PEG 400) Low toxicity, good for oral and parenteral formulations.[15]10-30%

Protocol for Co-solvent Screening:

  • Prepare a concentrated stock solution of the compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Prepare a series of aqueous buffers at an optimal pH (e.g., pH 7.4), determined from the pH-solubility profile.

  • Create a matrix of final formulations by adding the co-solvent stock to the buffer to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10%.

  • Vortex each solution and visually inspect for precipitation immediately and after 24 hours.

  • Quantify the solubility in the clear supernatant of the highest concentration that remains stable.

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic portions of the drug molecule, thereby reducing the energy required for solvation.[12]

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate the hydrophobic part of a drug molecule, forming an inclusion complex that has significantly higher aqueous solubility.[16][18][]

Selecting a Cyclodextrin: For a molecule of this size, a beta-cyclodextrin (β-CD) derivative is a suitable starting point. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are highly recommended due to their high aqueous solubility and safety profiles.[20]

Protocol for Cyclodextrin Complexation:

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v). Use a buffer with a pH where solubility is desired (e.g., pH 7.4).

  • Add an excess of the solid compound to each cyclodextrin solution.

  • Follow the shake-flask protocol (Guide 1, steps 3-5) to determine the apparent solubility at each cyclodextrin concentration.

  • Plot the compound's solubility against the cyclodextrin concentration. A linear relationship (an Aₗ-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.

Causality: The hydrophobic indoline-benzyl portion of the molecule can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic benzoic acid group remains exposed to the aqueous environment. This host-guest complex effectively masks the drug's hydrophobicity, increasing its apparent water solubility.[17][]

The ionization states of the molecule at different pH values are critical to its solubility. The diagram below illustrates these states.

G Cation Cationic Form (Soluble) R-NH₂⁺-COOH Zwitterion Zwitterionic Form (Poorly Soluble) R-NH₂⁺-COO⁻ Cation->Zwitterion  pH increases  past pKa₁ (~4.2) Anion Anionic Form (Soluble) R-NH-COO⁻ Zwitterion->Anion  pH increases  past pKa₂ (~5.0)

Sources

Technical Support Center: Preventing Oxidation of Indoline to Indole During Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a pervasive issue in heterocyclic synthesis: the unwanted aromatization of indolines to indoles. This guide provides mechanistic causality, quantitative mitigation strategies, and self-validating experimental protocols to ensure the structural integrity of your indoline cores.

Diagnostic FAQs: Understanding the Mechanism

Q1: Why does my indoline spontaneously oxidize to indole during storage or standard reaction conditions? A1: The conversion of indoline to indole is thermodynamically driven by the massive gain in resonance energy associated with forming a fully conjugated 10-


 electron aromatic system. Under aerobic conditions, or in the presence of trace transition metals (e.g., Palladium, Ruthenium), indolines undergo spontaneous dehydrogenation. Mechanistically, this process initiates via the oxidative insertion of the metal into the aliphatic C-H bond at the methylene group, followed by a rapid 

-hydride elimination to yield the fully aromatic indole (1)[1]. Furthermore, atmospheric oxygen can act as a terminal oxidant, driving the equilibrium toward the indole product—a process conceptually similar to biological cytochrome P450-mediated indoline aromatization (2)[2].

Q2: How can I chemically protect the indoline core to prevent this unwanted aromatization? A2: The most robust strategy is to reduce the electron density on the indoline nitrogen. Unprotected indolines (secondary amines) are highly susceptible to single-electron transfer (SET) and subsequent C-H abstraction. By installing an electron-withdrawing protecting group—such as tert-butyloxycarbonyl (N-Boc), acetyl (N-Ac), or tosyl (N-Ts)—you deactivate the nitrogen lone pair. This prevents the initial oxidation step required for aromatization. N-Boc protection is particularly favored because it is stable to many basic and nucleophilic conditions but can be cleanly removed under mild acidic conditions like TFA (3)[3].

Q3: I am running a Palladium-catalyzed cross-coupling on an indoline substrate. How do I prevent it from converting to indole? A3: Palladium is a highly efficient catalyst for the dehydrogenation of indolines[1]. To perform cross-coupling on an indoline without aromatizing it, you must disrupt the causality of the dehydrogenation cycle:

  • Strictly degas solvents : Use freeze-pump-thaw cycling or argon sparging to remove dissolved

    
    , which acts as a hydrogen acceptor and regenerates the active oxidant.
    
  • Protect the amine : As mentioned, N-Boc or N-Ac protection is mandatory. The electron-withdrawing group disrupts the Pd-coordination required for the initial C-H activation.

  • Avoid high temperatures : Run the reaction at the lowest feasible temperature. Aromatization is entropically favored; higher heat accelerates the

    
    -hydride elimination step.
    

Mitigation Strategies & Quantitative Comparison

To assist in experimental design, the following table summarizes the quantitative effectiveness and properties of various indoline protection strategies.

Protection StrategyReagents UsedElectron-Withdrawing EffectStability to Aerobic OxidationStability to Pd-CatalysisDeprotection Conditions
Unprotected (N-H) NoneNoneLow (Rapidly oxidizes)Very Low (Dehydrogenates)N/A
N-Boc

, DMAP
ModerateHighHighTFA or HCl in Dioxane
N-Acetyl (N-Ac)

, Pyridine
HighHighHighStrong Base (NaOH/MeOH)
N-Tosyl (N-Ts) TsCl,

Very HighVery HighVery High

or Mg/MeOH

Standard Operating Procedure: Self-Validating N-Boc Protection

This step-by-step methodology ensures complete protection of the indoline core, utilizing built-in analytical checkpoints to validate the prevention of oxidation.

Phase 1: Reaction Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with an Argon atmosphere to eliminate ambient oxygen.

  • Dissolve 10.0 mmol of the target indoline derivative in 20 mL of anhydrous Dichloromethane (DCM).

  • Add 12.0 mmol (1.2 equiv) of Di-tert-butyl dicarbonate (

    
    ) in one portion.
    
  • Add 1.0 mmol (0.1 equiv) of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Phase 2: In-Process Monitoring (Self-Validation Check 1)

  • Stir the reaction mixture at room temperature (

    
    ) for 2-4 hours.
    
  • Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) solvent system.

    • Causality: The unprotected indoline is UV-active and stains strongly with ninhydrin due to the secondary amine. The successfully protected N-Boc indoline will exhibit a higher

      
       value (due to decreased polarity) and will not  stain with ninhydrin, instantly validating the consumption of the vulnerable N-H bond.
      

Phase 3: Workup and Final Validation (Self-Validation Check 2)

  • Quench the reaction by adding 15 mL of saturated aqueous

    
    .
    
  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation : Obtain a

    
     NMR spectrum of the crude product. You must observe a sharp singlet at ~1.5 ppm integrating to 9 protons (the tert-butyl group). Crucially, the indoline methylene protons (C2 and C3) must remain intact (typically appearing as two triplets between 3.0 and 4.0 ppm). The absence of aromatic pyrrole protons (typically 6.5 - 7.5 ppm) definitively proves that no aromatization to indole has occurred.
    

Mechanistic Workflow Diagram

IndolineOxidation Indoline Unprotected Indoline (Electron-Rich N-H) Protected N-Boc / N-Ac Indoline (Electron-Deficient N) Indoline->Protected Protection (Boc2O / Ac2O) Oxidation Oxidative Insertion (Pd/O2/Light) Indoline->Oxidation Aerobic or Metal Cat. Stable Stable Indoline Core (No Aromatization) Protected->Stable Electron Withdrawal Prevents Oxidation Indole Indole (Aromatized) Oxidation->Indole β-Hydride Elimination

Mechanistic divergence of indoline based on nitrogen protection status during synthesis.

References

  • Title: Interplay of Hydrogenation and Dehydrogenation in Isoindoline and Indoline Isomers: A Density Functional Theory Study Source: American Chemical Society (acs.org) URL: [1]

  • Title: Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process Source: National Institutes of Health (nih.gov) URL: [2]

  • Title: Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells Source: National Institutes of Health (nih.gov) URL: [3]

Sources

Troubleshooting low yields in N-benzylation of indoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-benzylation of indoline. While seemingly straightforward, the indoline core presents unique chemoselectivity and stability challenges. The nitrogen atom in indoline is less nucleophilic than a standard aliphatic secondary amine due to the delocalization of its lone pair into the adjacent aromatic ring. Furthermore, the indoline core is an ambident nucleophile and is highly susceptible to oxidative aromatization.

This guide is designed to move beyond basic protocols. By understanding the causality behind each experimental choice, you can implement self-validating workflows to troubleshoot low yields, eliminate side reactions, and achieve complete conversion.

Diagnostic Workflow

Before adjusting your protocol, you must identify the primary mode of failure. Use the decision tree below to match your analytical observations (via LC-MS or TLC) with the appropriate corrective action.

G A Suboptimal Yield: N-Benzylation of Indoline B Analyze Crude Mixture (LC-MS / TLC) A->B C Unreacted Indoline Recovered? B->C Yes D Oxidized (Indole) Byproducts? B->D Yes E C-Alkylated Byproducts? B->E Yes F Increase Base Strength (NaH) & Use Polar Aprotic Solvent C->F Action G Degas Solvents & Maintain Strict Argon Atmosphere D->G Action H Avoid Lewis Acids, Ensure Complete N-Deprotonation E->H Action

Diagnostic workflow for troubleshooting indoline N-benzylation reactions.

Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion, and I recover a lot of unreacted indoline. How can I drive the reaction to completion? Causality: Because the indoline nitrogen's lone pair is partially delocalized into the benzene ring, it is a relatively weak nucleophile. Weak organic bases (like triethylamine) often fail to fully deprotonate the indoline or adequately neutralize the generated HBr, leading to the formation of an unreactive indoline hydrobromide salt. Solution: Switch to a stronger base such as Sodium Hydride (NaH) in a polar aprotic solvent like DMF or THF[1]. The use of NaH ensures irreversible and complete deprotonation to the highly nucleophilic indolate anion[2]. Alternatively, if using potassium-based bases, the addition of a crown ether (e.g., KH with 18-crown-6) can significantly enhance the nucleophilicity of the nitrogen by creating a "naked" anion[3].

Q2: LC-MS analysis shows a significant amount of N-benzylindole instead of N-benzylindoline. What causes this oxidation and how do I prevent it? Causality: Indolines are highly susceptible to oxidation, readily aromatizing to their corresponding indoles[4]. This oxidative aromatization is rapidly accelerated under basic conditions in the presence of atmospheric oxygen. Solution: Implement strict Schlenk techniques. Thoroughly degas your solvents (e.g., via freeze-pump-thaw or sparging with argon for 15–30 minutes) prior to adding the base. Conduct the entire reaction under a positive pressure of high-purity argon.

Q3: I am observing multiple spots on TLC, which LC-MS identifies as C-alkylated or dialkylated byproducts. How do I improve N-regioselectivity? Causality: The indoline system is an ambident nucleophile. While the nitrogen is the primary site of attack, the aromatic ring (particularly at the C5 and C7 positions) can undergo Friedel-Crafts-type alkylation if the N-anion is not selectively formed, or if Lewis acidic impurities are present in the reaction mixture. Solution: Regioselectivity is heavily dependent on the base and solvent combination. Strong bases (NaH) in polar aprotic solvents (DMF) strongly favor the formation of the N-anion, driving selective N-alkylation[1]. Avoid using protic solvents or Lewis acidic additives. Ensure the benzyl halide is added dropwise at 0 °C to control the local concentration of the electrophile, minimizing over-alkylation[1].

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the expected outcomes when varying the base and solvent systems for the N-benzylation of indoline. Use this data to benchmark your own experimental results.

Base SystemSolventTempTimePrimary ObservationTypical Yield
TEA (1.5 eq)DCMRT24hIncomplete conversion; indoline hydrobromide salt formation.< 30%
K₂CO₃ (2.0 eq)MeCN80 °C16hModerate conversion; trace oxidation observed.50–60%
K₂CO₃ + TBABDMF60 °C12hGood conversion; requires rigorous degassing to prevent oxidation.75–85%
KH + 18-crown-6BenzeneRT3hRapid conversion; highly reactive "naked" anion formed[3].85–90%
NaH (1.2 eq)DMF0 °C to RT4hRapid, complete N-alkylation; clean impurity profile[1].> 90%

Self-Validating Experimental Protocol: High-Yield N-Benzylation

This protocol utilizes NaH in DMF to ensure complete conversion. It is designed as a self-validating system : it incorporates physical checkpoints (e.g., gas evolution, color changes) to ensure each step has succeeded before you proceed to the next.

Step 1: Preparation and Degassing

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) to an oven-dried, argon-purged Schlenk flask.

  • Wash the NaH with anhydrous hexanes (2 x 5 mL) under argon to remove the mineral oil. Decant the hexanes via syringe.

  • Add anhydrous DMF (to achieve 0.2 M relative to indoline). Causality: DMF is a polar aprotic solvent that stabilizes the indolate anion, heavily favoring N- over C-alkylation[1].

  • Degas the suspension by sparging with high-purity argon for 15 minutes. Causality: Removing dissolved oxygen prevents the base-catalyzed oxidative aromatization of indoline to indole[4].

Step 2: Deprotonation (The Validation Checkpoint)

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve indoline (1.0 equiv) in a minimal amount of degassed, anhydrous DMF and add it dropwise to the NaH suspension over 10 minutes[2].

  • Self-Validation Check: Observe the reaction mixture. The evolution of hydrogen gas (bubbling) is the physical validation that deprotonation is successfully occurring.

  • Stir at 0 °C for 30 minutes, or until gas evolution completely ceases. The formation of a homogeneous or slightly cloudy yellow/brown solution indicates complete formation of the indolate anion.

Step 3: Electrophilic Addition

  • Add benzyl bromide (1.1 equiv) dropwise via syringe at 0 °C. Causality: Dropwise addition at low temperatures keeps the local concentration of the electrophile low, preventing dialkylation or quaternary salt formation.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Check: Monitor the reaction by TLC (e.g., 10% EtOAc in Hexanes). The complete disappearance of the lower-Rf indoline spot and the appearance of a higher-Rf N-benzylindoline spot validates reaction completion.

Step 4: Quenching and Workup

  • Cool the mixture back to 0 °C.

  • Carefully quench excess NaH by the dropwise addition of saturated aqueous NH₄Cl until bubbling stops.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with distilled water (3 x 15 mL) and brine (1 x 15 mL). Causality: Multiple water washes are critical to remove DMF, which otherwise complicates purification and lowers isolated yields.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for column chromatography.

References[1] Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline - Benchchem. benchchem.com. https://benchchem.com/support/alkylation-indoline[2] 1-(3-Bromopropyl)indoline|CAS 768297-88-7 - Benchchem. benchchem.com.https://benchchem.com/product/1-3-bromopropyl-indoline[3] the introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study. clockss.org.https://clockss.org/model-study-indoline[4] Formal C5-Alkylation of Indoles with Donor–Acceptor Cyclopropanes - ACS Publications. acs.org.https://pubs.acs.org/doi/10.1021/acs.joc.5b02868

Sources

Removing unreacted 4-carboxybenzaldehyde from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reaction Purification. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in both industrial polymer chemistry and pharmaceutical development: the eradication of unreacted 4-carboxybenzaldehyde (4-CBA).

Because 4-CBA possesses both a reactive aldehyde and a carboxylic acid moiety, it acts as a notorious chain terminator in polymerization and a highly reactive impurity in drug synthesis. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded, and self-validating protocols for 4-CBA removal across different reaction scales.

Strategic Decision Matrix for 4-CBA Removal

The physical and chemical properties of 4-CBA dictate the purification strategy. Because it co-crystallizes easily with structurally similar compounds (like terephthalic acid) due to hydrogen bonding, simple recrystallization often fails. We must rely on chemical transformations to alter its solubility profile.

Workflow Start Unreacted 4-CBA in Mixture Scale Determine Reaction Scale & Matrix Start->Scale Process Process Scale (>1 kg, Aqueous) Scale->Process Lab Lab Scale (<1 kg, Organic) Scale->Lab Hydro Catalytic Hydrogenation (Pd/C) Reduces to p-Toluic Acid Process->Hydro High Temp/Pressure Scavenge Polymer-Supported Amines Covalent Imine Trapping Lab->Scavenge Moisture Sensitive Bisulfite Sodium Bisulfite Wash Forms Soluble Adduct Lab->Bisulfite Water Tolerant

Decision matrix for selecting a 4-CBA removal strategy based on scale and conditions.

Troubleshooting & FAQs

Q: Why does 4-CBA persist in my terephthalic acid (PTA) precipitate even after multiple washes? A: 4-CBA and PTA share nearly identical crystal lattice parameters. When PTA crystallizes, 4-CBA becomes trapped within the crystal matrix rather than remaining on the surface. To remove it, you must dissolve the crude mixture in water at high temperatures (approx. 270°C) and subject it to catalytic hydrogenation over a Pd/C catalyst[1]. This converts the aldehyde group of 4-CBA into a methyl group, forming p-toluic acid, which is highly water-soluble and remains in the mother liquor during subsequent cooling and crystallization.

Q: I am working on a moisture-sensitive pharmaceutical intermediate. How can I remove 4-CBA without aqueous extraction? A: Utilize solid-phase aldehyde scavengers. Polymer-supported amines (e.g., aminomethyl polystyrene resin) react covalently with the aldehyde group of 4-CBA to form a resin-bound imine[2]. Because the scavenger is macroscopic, the trapped 4-CBA is simply filtered out of your organic solvent, leaving your product untouched.

Q: My sodium bisulfite wash failed to remove all the 4-CBA. What went wrong? A: Bisulfite adduct formation is an equilibrium reaction. If your aqueous phase is too acidic (pH < 4), the equilibrium shifts back toward the free aldehyde. Ensure your sodium bisulfite solution is freshly prepared and mildly buffered. Furthermore, steric hindrance or poor phase mixing can slow the reaction; vigorous stirring for at least 30 minutes is mandatory[3].

Self-Validating Experimental Protocols

Protocol A: Process-Scale Catalytic Hydrogenation (Pd/C)

Mechanism: Hydrogenolysis of the carbonyl group to a methyl group.

  • Dissolution: Suspend the crude mixture containing 4-CBA in deionized water (1:5 w/v). Heat in a high-pressure titanium autoclave to 250–270°C until fully dissolved.

  • Catalysis: Introduce a highly dispersed Palladium on Carbon (Pd/C) catalyst bed[4].

  • Hydrogenation: Pressurize the reactor with

    
     gas (approx. 200–1500 psig) and maintain for 1 to 2 hours[1].
    
  • Crystallization: Filter the hot solution to remove the catalyst, then cool the filtrate to 100°C. The purified product will crystallize, leaving the water-soluble p-toluic acid in solution.

  • Self-Validation Step: Take an aliquot of the mother liquor and the crystallized product. Analyze via HPLC (UV detection at 254 nm). A successful run will show 4-CBA levels reduced to <20 ppm in the solid product[4], with a corresponding p-toluic acid peak in the mother liquor[5].

Protocol B: Lab-Scale Aqueous Bisulfite Derivatization

Mechanism: Nucleophilic addition of bisulfite to the electrophilic carbonyl carbon.

Mechanism CBA 4-CBA (Aldehyde) Transition Nucleophilic Addition at Carbonyl CBA->Transition Bisulfite NaHSO3 (Nucleophile) Bisulfite->Transition Adduct α-Hydroxy Sulfonate (Water Soluble) Transition->Adduct Sep Phase Separation (Aqueous Extraction) Adduct->Sep

Mechanistic pathway of bisulfite adduct formation for aqueous phase separation.

  • Preparation: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Washing: Add an equal volume of freshly prepared 40% (w/v) aqueous sodium bisulfite (

    
    ) solution.
    
  • Agitation: Stir vigorously at room temperature for 45 minutes to ensure complete adduct formation.

  • Separation: Transfer to a separatory funnel. The 4-CBA is now a highly polar

    
    -hydroxy sulfonate salt and will partition entirely into the heavy aqueous layer[3]. Drain the aqueous layer.
    
  • Self-Validation Step: Treat a single drop of the retained organic phase with Brady’s reagent (2,4-Dinitrophenylhydrazine). If the solution remains clear, the 4-CBA has been successfully removed. An immediate yellow/orange precipitate indicates incomplete scavenging, requiring a second bisulfite wash.

Protocol C: Solid-Phase Scavenging (Combinatorial Chemistry)

Mechanism: Covalent tethering via imine condensation.

  • Resin Swelling: Add 3 equivalents (relative to estimated 4-CBA) of aminomethyl polystyrene resin to the crude mixture dissolved in THF or DCM.

  • Incubation: Shake the suspension gently on an orbital shaker for 2–4 hours at room temperature. The primary amines on the resin will react with the 4-CBA to form imines[2].

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bead cake twice with clean solvent to recover any trapped product.

  • Self-Validation Step: Monitor the filtrate via LC-MS. The disappearance of the

    
     signal corresponding to 4-CBA confirms complete scavenging. Additionally, the recovered resin will exhibit a measurable mass increase corresponding to the covalently bound impurity.
    

Quantitative Performance Matrix

To assist in selecting the optimal methodology for your specific workflow, consult the quantitative comparison below:

Removal MethodologyOptimal ScalePrimary ReagentsTypical 4-CBA ReductionProcess TimePrimary Validation Metric
Catalytic Hydrogenation > 1 kg (Process)Pd/C,

gas, Water
> 99.9% (< 20 ppm)1–2 hoursHPLC (UV 254 nm)
Bisulfite Adduct Wash 10 g – 1 kg (Kilo-lab)

(aq)
> 98.0%45 minsBrady's Reagent / TLC
Solid-Phase Scavenging < 10 g (Discovery)Polymer-bound amine~ 95.0 – 99.0%2–4 hoursLC-MS

References

  • US4791226A - Catalyst and process for purification of crude terephthalic acid.
  • H2Max™ Series: PTA Purification C
  • 4-Formylbenzo
  • EP0818431A1 - Scavenger assisted combinatorial process for preparing libraries of secondary amine compounds.
  • Direct Hydrogenation of Carboxylic Acids to Corresponding Aldehydes Catalyzed by Palladium Complexes.

Sources

Minimizing side reactions in 4-(indolin-1-ylmethyl)benzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Troubleshooting Guide Ticket ID: IND-BENZ-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are working with 4-(indolin-1-ylmethyl)benzoic acid , a bifunctional building block containing a carboxylic acid (for coupling) and an N-alkylated indoline.

While the benzoic acid moiety is standard, the indoline ring is the critical instability factor. It is an electron-rich, tertiary amine system prone to oxidative dehydrogenation (converting to indole) and electrophilic aromatic substitution (self-reaction). This guide prioritizes preserving the indoline saturation and preventing polymerization during amide coupling.

Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black rapidly. Is my product gone?

Diagnosis: Oxidative Dehydrogenation (Indoline


 Indole) 
This is the most common failure mode. Indolines are susceptible to oxidation to their aromatic indole counterparts, a process accelerated by light, air, and trace metal impurities in coupling reagents. The color change indicates the formation of conjugated indole species or radical intermediates.
  • The Mechanism: The methylene bridge (benzylic to the nitrogen) and the indoline core are sensitive to Single Electron Transfer (SET) oxidation.

  • The Fix:

    • Degas Solvents: Sparge all reaction solvents with Argon or Nitrogen for 15 minutes before adding reagents.

    • Light Shielding: Wrap the reaction vessel in aluminum foil.

    • Reagent Quality: Use fresh coupling reagents. Old bottles of HATU or EDC often contain hydrolysis products that can trigger radical pathways.

Q2: I see a mass peak corresponding to [2M - H2O] or higher oligomers.

Diagnosis: Intermolecular Friedel-Crafts Acylation The indoline ring is electron-rich, particularly at the C5 position (para to the nitrogen). If you activate the carboxylic acid too aggressively (e.g., using Thionyl Chloride or Oxalyl Chloride to make the acid chloride), the activated acid species acts as an electrophile and attacks the indoline ring of a neighboring molecule.

  • The Fix:

    • Avoid Acid Chlorides: Do not convert this substrate to an acid chloride.

    • Use Controlled Activation: Use T3P (Propylphosphonic anhydride) or HATU . These reagents generate active esters that are reactive enough for amines but generally too sterically bulky or electronically tuned to attack the indoline ring.

    • Dilution: Run the reaction at high dilution (0.05 M - 0.1 M) to favor the intramolecular reaction (if applicable) or the reaction with the external amine over self-polymerization.

Q3: The coupling works, but the yield is low (<40%).

Diagnosis: Zwitterionic Interference / Solubility This molecule contains a basic nitrogen (indoline) and an acidic proton (carboxylic acid). It can exist as a zwitterion, which may have poor solubility in standard non-polar solvents (DCM), leading to heterogeneous activation.

  • The Fix:

    • Solvent Switch: Use polar aprotic solvents like DMF or NMP to ensure complete solubility of the zwitterion.

    • Base Stoichiometry: Ensure you use at least 3.0 equivalents of DIPEA.

      • 1 eq to deprotonate the carboxylic acid.

      • 1 eq to neutralize the amine salt (if your coupling partner is a salt).

      • 1 eq to maintain basicity for the coupling reagent (HATU requires basic pH).

Visualizing the Reaction Landscape

The following diagram maps the "Safe Zone" for coupling versus the pathways leading to common side products.

ReactionPathways Start 4-(indolin-1-ylmethyl) benzoic acid Cond_Safe Safe Zone: HATU/DIPEA, Inert Atm. Degassed DMF Start->Cond_Safe Cond_Ox Risk Factor: Air/Light Exposure Old Reagents Start->Cond_Ox Cond_Aggressive Risk Factor: Acid Chloride (SOCl2) High Conc. Start->Cond_Aggressive Prod_Target Target Amide (Intact Indoline) Cond_Safe->Prod_Target  Efficient Coupling Prod_Indole Oxidized Impurity (Indole Derivative) Cond_Ox->Prod_Indole  Dehydrogenation Prod_Dimer Acylated Dimer (Friedel-Crafts) Cond_Aggressive->Prod_Dimer  Self-Reaction (C5 Attack)

Figure 1: Reaction landscape showing the target pathway (Green) vs. oxidation (Yellow) and self-acylation (Red) risks.

Optimized Experimental Protocol

Objective: Coupling 4-(indolin-1-ylmethyl)benzoic acid with a primary amine (R-NH2).

Materials Table
ComponentEquiv.RoleCritical Note
Start Material 1.0SubstrateDry thoroughly; trace water hydrolyzes HATU.
Amine (R-NH2) 1.1 - 1.2NucleophileIf HCl salt, add +1 equiv. base.
HATU 1.1Coupling AgentPreferred over EDC for sterically hindered acids.
DIPEA 3.0BaseHunig's base; prevents N-acylation of indoline.
DMF (Anhydrous) [0.1 M]SolventMUST BE DEGASSED.
Step-by-Step Procedure
  • Preparation (Inert Environment):

    • Flame-dry a round-bottom flask and let it cool under a stream of Argon (or Nitrogen).

    • Add anhydrous DMF to the flask.

    • CRITICAL: Bubble Argon through the solvent for 10–15 minutes to remove dissolved oxygen.

  • Activation:

    • Add 4-(indolin-1-ylmethyl)benzoic acid (1.0 equiv) to the flask.

    • Add DIPEA (3.0 equiv). The mixture should be homogeneous.

    • Add HATU (1.1 equiv) in one portion.

    • Stir at Room Temperature (RT) for 5–10 minutes . Do not stir longer than necessary before adding the amine to minimize self-reaction opportunities.

  • Coupling:

    • Add the Amine (1.1 equiv) immediately after the activation period.

    • Seal the flask under Argon balloon pressure.

    • Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

  • Workup (Quench & Wash):

    • Dilute with EtOAc.

    • Wash with Sat. NaHCO3 (removes unreacted acid/HATU byproducts).

    • Wash with Water (removes DMF).

    • Wash with Brine .

    • Dry over Na2SO4 and concentrate.

  • Purification Note:

    • If using Silica Gel Chromatography: Use a gradient of Hexanes/EtOAc. Add 1% Triethylamine to the eluent if the product streaks (due to the basic indoline nitrogen).

    • Avoid: Do not leave the compound on the silica column for extended periods; silica is slightly acidic and can promote oxidation if exposed to air.

References

  • BenchChem Technical Support. (2025).[2] Troubleshooting Amide Coupling Reactions with Electron-Rich Amines. Retrieved from

  • Chemistry Steps. (2025). Amides from Carboxylic Acids: DCC and EDC Coupling Mechanisms.[3][4] Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Retrieved from

  • Synblock. (2025). Product Data Sheet: 4-(Indolin-1-yl)benzoic acid (CAS 1020933-45-2).[1] Retrieved from

Sources

Purification challenges of zwitterionic indoline-benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Zwitterionic Indoline-Benzoic Acid Derivatives

Ticket System Status: [ONLINE] Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming the "Isoelectric Trap" and Stability Issues in Indoline-Benzoic Acid Scaffolds

Introduction: The "Zwitterionic Trap"

Welcome to the technical support hub. You are likely here because your indoline-benzoic acid derivative is behaving paradoxically: it is insoluble in water, insoluble in ether/hexane, and "streaks" across your chromatography columns.

The Core Problem: These molecules possess a unique "Isoelectric Trap."

  • Benzoic Acid Moiety: Acidic (

    
    ).[1]
    
  • Indoline Nitrogen: Weakly basic (

    
     of conjugate acid 
    
    
    
    ).[1]

Unlike aliphatic amino acids with a wide zwitterionic window (pH 3–9), indoline-benzoic acids often have a narrow zwitterionic window (typically pH 4.0–5.5). Outside this range, they are charged species (cationic or anionic).[1] Inside this range, they are neutral zwitterions with high lattice energy and poor solubility in both organic and aqueous phases.

Module 1: Extraction & Workup (The "Oiling Out" Issue)

User Issue: "My product oils out at the interface during extraction. It won't go into the organic layer (DCM or EtOAc) and it won't stay in the water."

Root Cause: You are likely performing the extraction near the isoelectric point (


). At this pH, the net charge is zero, reducing aqueous solubility, but the high polarity of the zwitterion prevents partitioning into non-polar organic solvents.

The "pH-Swing" Protocol: Do not attempt to extract the neutral zwitterion. Instead, force the molecule into a single charged state to move it, then precipitate it later.

Step-by-Step Solution:

  • Acidic Wash (Cationic Mode):

    • Adjust aqueous layer to pH 2.0 using 1M HCl.[1]

    • State: Indoline is protonated (

      
      ), Carboxylic acid is protonated (
      
      
      
      ). Net Charge: +1.[1]
    • Action: Wash with DCM.[1] Impurities (non-basic) move to DCM. Product stays in water.[1]

  • Basic Swing (Anionic Mode):

    • Adjust the aqueous layer to pH 8.0–9.0 using saturated

      
      .[1]
      
    • State: Indoline is deprotonated (Neutral

      
      ), Carboxylic acid is deprotonated (
      
      
      
      ). Net Charge: -1.
    • Action: The molecule is now a water-soluble anion.[1]

  • The "Salting Out" Extraction:

    • Saturate the aqueous phase with NaCl.[1]

    • Extract with a polar organic solvent: n-Butanol or 2-MeTHF .[1]

    • Why: The anionic form is polar, but the "salting out" effect forces it into the polar organic layer.

Visualization: pH-Swing Logic

ExtractionLogic Start Crude Reaction Mixture CheckpH Check pH vs pKa Start->CheckpH Acidify Acidify to pH 2.0 (Species: NH+, COOH) CheckpH->Acidify Target Cation Wash Wash with DCM (Remove non-basic impurities) Acidify->Wash Basify Basify to pH 9.0 (Species: N, COO-) Wash->Basify Target Anion Extract Extract with n-Butanol + NaCl Saturation Basify->Extract

Caption: Logic flow for "pH-Swing" extraction to bypass the solubility issues of the zwitterionic state.

Module 2: Chromatographic Separation (The "Streaking" Issue)

User Issue: "I'm running a silica column (DCM/MeOH), but the peak tails badly (streaking) and co-elutes with impurities."

Root Cause:

  • Silanol Interaction: The basic indoline nitrogen interacts strongly with acidic silanol groups (

    
    ) on the silica surface.
    
  • Metal Chelation: Indoline-benzoic acids can chelate trace metals (Fe, Al) in lower-grade silica, causing irreversible adsorption.[1]

Troubleshooting Guide:

MethodProtocolMechanism of Action
Standard Silica Add 1% Triethylamine (TEA) to the mobile phase.TEA competes for silanol sites, blocking them from the indoline nitrogen.
Reverse Phase (C18) Use 0.1% TFA (pH ~2).[1]Protonates the carboxylic acid (

), suppressing ionization. The molecule behaves as a cationic amine.[1]
HILIC (Recommended) Ammonium Acetate (10mM) in ACN/Water.[1]HILIC (Hydrophilic Interaction Liquid Chromatography) is ideal for zwitterions.[1] The water layer on the stationary phase allows partitioning based on polarity/charge.

Critical Note on Silica Selection: Always use Type B Silica (spherical, low metal content) for indoline derivatives. Older "Type A" silica has high metal content that catalyzes oxidation and causes severe tailing [1].[1]

Visualization: Chromatography Decision Tree

ChromStrategy Input Purification Method? Polarity Is compound highly polar? Input->Polarity HILIC USE HILIC (Ammonium Acetate Buffer) Polarity->HILIC Yes (Zwitterion dominant) NormalPhase Normal Phase Silica Polarity->NormalPhase No (Lipophilic) ReversePhase Reverse Phase (C18) Polarity->ReversePhase No (Lipophilic) Modifier Add 1% TEA (Block Silanols) NormalPhase->Modifier Prevent Tailing AcidicRP Add 0.1% TFA (Suppress COO-) ReversePhase->AcidicRP Sharpen Peak

Caption: Decision tree for selecting the correct chromatography mode and mobile phase modifiers.

Module 3: Stability & Oxidation (The "Indole" Impurity)

User Issue: "My white solid turns yellow/brown overnight. NMR shows a new aromatic peak."

Root Cause: Indolines are susceptible to oxidative dehydrogenation to form indoles .[1] This aromatization is thermodynamically driven and catalyzed by:

  • Basic conditions (often used during workup).

  • Trace metals (found in low-grade silica).

  • Atmospheric Oxygen .

Mechanism: The oxidation typically proceeds via hydrogen abstraction from the C2 or C3 position of the indoline ring, followed by aromatization [2].

Prevention Protocol:

  • Degas Solvents: Sparge all extraction and chromatography solvents with Argon for 15 minutes.

  • Avoid Strong Bases: If basification is needed, use weak bases (

    
    ) rather than strong bases (
    
    
    
    ,
    
    
    ) which accelerate proton abstraction.[1]
  • Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) to the ether/DCM used during workup if the compound is highly unstable.[1]

Visualization: Oxidation Pathway

Oxidation Indoline Indoline Derivative (Susceptible) Radical Radical Intermediate (C2/C3 H-abstraction) Indoline->Radical -H• Indole Indole Product (Aromatic impurity) Radical->Indole -H• (Aromatization) Catalyst Catalysts: Base, O2, Metals Catalyst->Indoline

Caption: Mechanism of oxidative degradation from indoline to indole, accelerated by base and oxygen.

Module 4: Crystallization (Isoelectric Precipitation)

User Issue: "I cannot get crystals; I only get an amorphous solid or oil."

The Solution: Isoelectric Point (pI) Precipitation While the "Isoelectric Trap" is bad for extraction, it is perfect for crystallization . You want to target the exact pH where solubility is lowest.[1]

Protocol:

  • Dissolve the crude amorphous solid in a minimum amount of acidic water (pH 2) or basic water (pH 9), depending on which form is more soluble.

  • Slowly titrate the solution toward the calculated

    
     (typically pH 4.5–5.0 for these derivatives).
    
  • Do not overshoot. Use a pH meter.

  • As the solution approaches the

    
    , the zwitterion will precipitate.
    
  • Ripening: Allow the suspension to stir gently at 4°C overnight. This Ostwald ripening converts amorphous material into crystalline lattices [3].

References

  • Chromatography Online. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing.[1]Link

  • ACS Publications. (2019).[1] Aerobic Oxidation Approaches to Indole-3-carboxylates: Stability and Reactivity of Indoline Intermediates.Link

  • Creative Proteomics. (2025).[1] Isoelectric Point for Protein and Zwitterion Analysis.[1][2]Link

  • University of Tartu. (2025).[1] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.Link

Sources

Stability of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic environments?

A1: The primary stability concern is the potential for acid-catalyzed cleavage of the C-N bond between the benzylic carbon and the indoline nitrogen. This type of N-debenzylation is a known reaction pathway for N-benzylamines and related structures, especially under strong acidic conditions and elevated temperatures.[1][2] Protonation of the indoline nitrogen makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the medium, leading to degradation.

Q2: What are the likely degradation products of this compound under acidic stress?

A2: Based on the mechanism of acid-catalyzed C-N bond cleavage, the expected primary degradation products are 4-(hydroxymethyl)benzoic acid and 2,3-dihydro-1H-indole (indoline) . In some cases, further reaction of the benzylic carbocation intermediate could lead to the formation of 4-formylbenzoic acid through oxidation.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be significantly pH-dependent. It is likely most stable in neutral to slightly acidic conditions (pH 4-7). In strongly acidic solutions (pH < 3), the rate of hydrolysis of the benzylic C-N bond is expected to increase.

Q4: Are there other potential degradation pathways to consider?

A4: Besides acid-catalyzed hydrolysis, other potential degradation pathways, particularly under forced degradation study conditions, may include:

  • Oxidation: The indoline ring and the benzylic methylene bridge can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives, including the corresponding lactam or cleavage of the indoline ring.[3][4]

  • Photodegradation: While specific data is unavailable for this molecule, aromatic compounds and amines can be sensitive to light. It is advisable to protect solutions from direct exposure to UV light.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety to form the corresponding toluene derivative is a possibility, although benzoic acid itself is generally stable up to high temperatures.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC analysis during an experiment in acidic buffer. Acid-catalyzed degradation of the parent compound.1. Confirm the identity of the new peaks by LC-MS. Compare the retention times with standards of potential degradation products (e.g., 4-(hydroxymethyl)benzoic acid and indoline). 2. Perform a time-course experiment to monitor the increase of the new peaks and the decrease of the parent compound. 3. If the experiment allows, increase the pH of the buffer to a less acidic range (e.g., pH 5-7).
Loss of parent compound concentration over time in acidic solution, even at low temperatures. Slow hydrolysis of the benzylic C-N bond.1. Prepare fresh solutions immediately before use. 2. If long-term storage in solution is necessary, consider preparing stock solutions in an aprotic organic solvent (e.g., DMSO, DMF) and diluting into the acidic aqueous buffer just prior to the experiment. 3. Store acidic solutions at the lowest possible temperature to slow down the degradation rate.
Inconsistent experimental results between batches. Degradation during storage of the solid material or stock solutions.1. Store the solid compound in a cool, dark, and dry place. 2. For stock solutions in organic solvents, store at -20°C or -80°C and minimize freeze-thaw cycles. 3. Qualify new batches of the compound by HPLC to ensure purity before use.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under acidic conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • HPLC system with UV detector or Mass Spectrometer (MS)

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Stress:

    • In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.

    • Analyze the sample by a validated HPLC method capable of separating the parent compound from its potential degradation products.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound over time.

    • Identify and quantify the formation of new peaks, which represent the degradation products.

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Hypothetical Data from Forced Degradation Study

The following table represents hypothetical data from a forced degradation study at 60°C in 0.1 M HCl.

Time (hours)Parent Compound (%)Degradation Product 1 (%) (4-(hydroxymethyl)benzoic acid)Degradation Product 2 (%) (Indoline)
010000
285.27.17.5
471.513.914.2
852.123.524.0
2415.841.742.1

Note: This data is for illustrative purposes only and must be confirmed by experimentation.

Visualizations

Proposed Acid-Catalyzed Degradation Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products A This compound B H+ (Acidic Conditions) H2O A->B C 4-(hydroxymethyl)benzoic acid B->C D 2,3-dihydro-1H-indole (Indoline) B->D

Caption: Proposed degradation of the target molecule under acidic conditions.

Experimental Workflow for Stability Testing

workflow start Prepare Stock Solution (1 mg/mL in ACN) stress Incubate under Acidic Conditions (0.1 M HCl, 60°C) start->stress sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) stress->sampling neutralize Neutralize with NaOH sampling->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze data Quantify Parent and Degradation Products analyze->data

Caption: Workflow for conducting a forced degradation study.

References

  • Li, Y., et al. (2014). Cα–Cβ and Cα–N bond cleavage in the dissociation of protonated N–benzyllactams: dissociative proton transfer and intramolecular proton-transport catalysis. RSC Publishing. Retrieved from [Link]

  • Wang, L., et al. (2022). Oxidative cleavage of C−N bonds in N-alkylbenzylamines, N,N-dialkylbenzylamines, and benzylamine derivatives. ResearchGate. Retrieved from [Link]

  • Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study. Retrieved from [Link]

  • Das, B., et al. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. MDPI. Retrieved from [Link]

  • McMurry, J. (n.d.). Chemistry of Amides. LibreTexts. Retrieved from [Link]

  • SciSpace. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. Retrieved from [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. Retrieved from [Link]

  • Environmental Analysis Health and Toxicology. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. eaht.org. Retrieved from [Link]

  • Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.
  • Fu, Y., et al. (2019). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. Retrieved from [Link]

  • IntechOpen. (2018). HYDROLYSIS REACTIONS. IntechOpen. Retrieved from [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]

  • Burd, V. N., et al. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry & Microbiology. Retrieved from [Link]

  • ResearchGate. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, antimicrobial activity and molecular docking study of (e)-4-(4-((3-benzylidene-2-oxoindolin-1-yl) methyl)-1h-1,2,3-triazol-1-yl)benzoic acid derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103743828A - Determination method of benzoic acid ester compounds in traditional Chinese medicine gentianae radix et rhizoma. Google Patents.
  • NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST WebBook. Retrieved from [Link]

  • ACS Publications. (2004). Benzoic Acid Derivatives from Piper Species and Their Fungitoxic Activity against Cladosporium c ladosporioides and C. s phaerospermum. ACS Publications. Retrieved from [Link]

Sources

Storage conditions to prevent degradation of N-benzyl indolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indoline Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. N-benzyl indolines are highly valuable pharmacophores and synthetic intermediates, but they are notoriously susceptible to degradation.

To prevent sample loss and ensure reproducible assays, we must first understand the thermodynamic and kinetic drivers of their degradation. This guide synthesizes mechanistic causality, troubleshooting FAQs, quantitative stability data, and self-validating protocols to ensure the absolute integrity of your compounds.

Part 1: Mechanistic Causality of Degradation (The "Why")

N-benzyl indolines degrade primarily through two distinct, environmentally triggered pathways. Understanding these pathways is critical because your storage conditions must actively disrupt their specific mechanisms.

  • Oxidative Aromatization (The Oxygen Threat): The indoline core is a partially saturated heterocycle with a strong thermodynamic driving force to aromatize into an indole[1]. Atmospheric oxygen acts as a terminal electron acceptor, facilitating the dehydrogenation of the indoline ring[2].

  • Photoredox-Mediated Debenzylation (The Light & Moisture Threat): Ambient laboratory light can trigger a Single Electron Transfer (SET) event. The electron-rich nitrogen lone pair is excited and loses an electron, forming a radical cation. Subsequent loss of a proton and a second electron yields a highly electrophilic iminium ion[3]. If trace moisture is present in the sample or solvent, this iminium ion is rapidly hydrolyzed, cleaving the molecule into a debenzylated indoline and benzaldehyde.

DegradationMechanisms NBI N-Benzyl Indoline Light hv (Ambient Light) Photoredox SET NBI->Light Exposure O2 O2 (Aerobic Oxidation) NBI->O2 Exposure Radical Radical Cation Light->Radical -e- Indole N-Benzyl Indole (Aromatization) O2->Indole Dehydrogenation Iminium Iminium Ion Radical->Iminium -H+, -e- H2O H2O (Moisture) Iminium->H2O Hydrolysis Cleavage Indoline + Benzaldehyde (Debenzylation) H2O->Cleavage

Diagram 1: Primary degradation pathways of N-benzyl indolines via photoredox SET and oxidation.

Part 2: Troubleshooting & FAQs

Q1: My N-benzyl indoline solution turned from colorless to a pink/brown hue during storage. What happened? A: Color changes (yellow, pink, or brown hues) are the hallmark visual indicators of oxidative degradation[4]. The indoline core has aromatized into an indole, which can further oxidize into colored oligomers. Solution: You must prepare your solutions in degassed solvents and store them under an inert atmosphere (Argon or Nitrogen) to deprive the system of the oxygen required for this reaction.

Q2: I am observing benzaldehyde peaks in my NMR spectra after storing the compound as a solid powder on the bench. How is this possible? A: This is classic photoredox-mediated debenzylation. Even in the solid state, ambient fluorescent or LED laboratory light can induce the SET pathway[3]. The resulting iminium ion reacts with ambient atmospheric humidity to cleave the N-benzyl bond. Solution: Store the compound in amber glass vials to block photon ingress, and keep it in a desiccator to eliminate the nucleophilic water required for the final cleavage step.

Q3: Can I store my stock solutions in standard cell culture media or physiological buffers? A: No. Indole and indoline derivatives are highly unstable in physiological buffers and cell culture media due to the presence of dissolved oxygen, trace metals, and near-neutral/alkaline pH, which catalyze degradation[4]. Solution: Always prepare fresh aqueous solutions from an anhydrous DMSO stock immediately before your biological assay.

Part 3: Quantitative Stability Profiles

To highlight the critical nature of proper storage, the following table summarizes the kinetic degradation profiles of N-benzyl indolines under various environmental conditions.

Storage StateTemperatureLight ExposureAtmosphereEst. Half-Life (

)
Primary Degradation Product
Solution (DMSO)25°CAmbient LightAir4 - 7 DaysN-benzyl indole & Benzaldehyde
Solid Powder25°CAmbient LightAir~30 DaysN-benzyl indole
Solid Powder4°CDarkAir~180 DaysN-benzyl indole (Trace)
Solution (DMSO)-80°CDarkArgon>365 DaysNone detected
Solid Powder -20°C Dark Argon >730 Days None detected

Part 4: Standard Operating Procedures (SOPs)

To ensure absolute trustworthiness in your assays, do not simply follow steps—build a self-validating system. The following protocol utilizes kinetic control (temperature), photon blocking (amber glass), and atmospheric displacement (Argon) to halt degradation.

Protocol: Preparation and Cryogenic Storage of Ultra-Stable Indoline Stocks

Phase 1: Material Preparation

  • Lyophilization: Dry your synthesized or purchased N-benzyl indoline under high vacuum (lyophilizer or Schlenk line) for 12 hours. Causality: Removes trace water, eliminating the nucleophile required for iminium ion hydrolysis.

  • Solvent Degassing: If preparing a stock solution, use anhydrous DMSO. Bubble Argon gas through the solvent for 30 minutes prior to use. Causality: Displaces dissolved oxygen, preventing aerobic aromatization to indole.

Phase 2: Aliquoting and Sealing 3. Transfer: In a glovebox or under a steady stream of Argon on the benchtop, transfer the solid or solution into Amber Glass Vials . Causality: Amber glass filters out UV and blue light, preventing the photoredox SET initiation. 4. Purging: Blow a gentle stream of Argon over the headspace of the vial for 15 seconds. 5. Sealing: Immediately cap the vial using a PTFE-lined (Teflon) septum cap. Wrap the seal with Parafilm. Causality: PTFE is chemically inert and impermeable to atmospheric oxygen and moisture over long-term storage, unlike standard silicone septa. 6. Storage: Transfer the vials to a -20°C (for solids) or -80°C (for solutions) freezer[4].

Phase 3: The Self-Validation Loop 7. Quality Control (QC) Check: A protocol is only as good as its verification. Every 3 months, extract a 1 µL aliquot from a dedicated "QC vial" and analyze it via LC-MS. 8. Validation Criteria: The system is validated if the


 peak (indicating aromatization to indole) and the benzaldehyde peak (indicating debenzylation) remain below 0.5% relative peak area.

StorageWorkflow S1 1. Lyophilize (Remove H2O) S2 2. Amber Vial (Block hv) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. PTFE Seal (Prevent Ingress) S3->S4 S5 5. -20°C Storage (Kinetic Control) S4->S5

Diagram 2: Self-validating workflow for the preparation and cryogenic storage of indoline stocks.

References

  • AA Blocks. Visible light-mediated chemistry of indoles and related heterocycles. Available at: [Link]

  • Massachusetts Institute of Technology (DSpace@MIT). Synthesis of Indoles via.... Available at: [Link]

  • National Institutes of Health (PMC). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Available at: [Link]

Sources

Validation & Comparative

1H NMR Characterization of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

This guide provides a definitive technical analysis for the characterization of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid (CAS: 938146-99-7). As a critical intermediate in the synthesis of PPAR agonists and other indole-based therapeutics, accurate structural validation is paramount.[1]

We compare the performance of solvent systems (DMSO-d₆ vs. CDCl₃) and establish a comparative process control workflow (Product vs. Precursor) to ensure synthetic success. The data presented confirms that while CDCl₃ is common for lipophilic intermediates, DMSO-d₆ is the superior solvent for this specific zwitterionic-like acid, offering complete resolution of the exchangeable carboxyl proton and distinct methylene separation.

Experimental Protocol
2.1 Synthesis Context (The "Why")

The target compound is typically synthesized via the N-alkylation of indoline (2,3-dihydro-1H-indole) with 4-(bromomethyl)benzoic acid (or its ester) under basic conditions (e.g., K₂CO₃/DMF).

  • Critical Quality Attribute (CQA): Complete consumption of the alkyl bromide and formation of the C-N bond without over-alkylation (quaternization).

2.2 Sample Preparation Methodology

To achieve high-resolution spectra suitable for publication or regulatory filing, follow this self-validating protocol:

  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Rationale: The benzoic acid moiety creates strong intermolecular hydrogen bonding (dimers) in non-polar solvents, leading to line broadening.[1] DMSO disrupts these bonds, sharpening the aromatic signals and stabilizing the COOH proton.[1]

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1]

    • Check: The solution must be completely clear. Any suspension will result in broad "humps" at the baseline.[1]

  • Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay d1 ≥ 2s, 16–32 scans).

Comparative Analysis: Performance & Validation
3.1 Solvent System Comparison: DMSO-d₆ vs. CDCl₃

The choice of solvent dictates the "performance" of the characterization—defined here as resolution, sensitivity, and structural completeness.[1]

FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Alternative) Technical Insight
Solubility Excellent Poor to Moderate The polar carboxylic acid group limits solubility in chloroform, often requiring filtration that alters concentration.[1]
-COOH Proton Visible (~12.8 ppm) Invisible / Broad DMSO hydrogen bonds with the acid proton, locking it in a deshielded environment.[1] In CDCl₃, rapid exchange often wipes this peak out.[1]
Resolution High (Sharp Multiplets) Medium (Broadening) Dimerization of the acid in CDCl₃ causes significant peak broadening in the aromatic region.[1]
Water Peak Distinct (3.33 ppm) Variable (~1.5 ppm) In DMSO, water is distinct from the aliphatic region.[1] In CDCl₃, water can overlap with the critical Indoline C3 protons.[1]

Verdict: DMSO-d₆ is the high-performance standard for this compound.[1] CDCl₃ should only be used if the carboxylic acid is protected as an ester.[1]

3.2 Process Control: Product vs. Precursor

To validate the synthesis, one must compare the product spectrum against the starting material, 4-(bromomethyl)benzoic acid .[1]

  • Precursor Signal: The benzylic methylene (CH₂-Br ) appears at ~4.7 ppm in DMSO-d₆.[1]

  • Product Signal: Upon N-alkylation, this methylene (N-CH₂-Ar ) shifts upfield to ~4.4 ppm .[1]

  • Mechanistic Proof: The disappearance of the Indoline N-H (usually broad ~5-6 ppm) and the shift of the methylene peak is the definitive "Go/No-Go" signal for reaction completion.

Structural Characterization Data

The following data represents the expected chemical shifts in DMSO-d₆ (400 MHz) based on chemometric principles and fragment analysis of N-benzyl indolines and benzoic acids.

Table 1: 1H NMR Peak Assignments
PositionTypeShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
COOH Exch.12.7 – 12.9 br s1H-Carboxylic acid proton (deshielded by H-bonding).[1]
Ar-H (Bz) Arom.[1][2]7.88 – 7.92 d2H~8.0Ortho to electron-withdrawing COOH group.[1]
Ar-H (Bz) Arom.[1][2]7.45 – 7.50 d2H~8.0Meta to COOH; shifts slightly upfield due to alkyl group.[1]
Ar-H (Ind) Arom.[1][3][4]7.05 – 7.10 d/m1H-Indoline H-7 (closest to N, but steric influence dominates).[1]
Ar-H (Ind) Arom.[1][3][4]6.95 – 7.05 m1H-Indoline H-4.[1]
Ar-H (Ind) Arom.[1][3][4]6.55 – 6.65 t/m2H-Indoline H-5, H-6 (shielded by electron-rich N).[1]
Linker Aliph.4.35 – 4.45 s2H-Diagnostic Peak: N-CH₂-Ar.[1] Distinct from O-CH₂ (~5.[1]0) or Br-CH₂ (~4.7).[1]
Ind-C2 Aliph.3.25 – 3.35 t2H~8.5Adjacent to Nitrogen (deshielded).[1]
Ind-C3 Aliph.2.85 – 2.95 t2H~8.5Benzylic position of the indoline ring.[1]
Visualization: Characterization Workflow

The following diagram illustrates the logical flow for validating the synthesis of the target compound, highlighting the decision nodes based on NMR data.

NMR_Workflow node_start Crude Reaction Mixture node_solvent Solvent Selection: DMSO-d6 node_start->node_solvent node_acq Acquire 1H NMR node_solvent->node_acq Dissolve completely node_check1 Check 12.8 ppm Region node_acq->node_check1 node_check1->node_solvent Missing? Check Water Content/Solubility node_check2 Check 4.7 vs 4.4 ppm node_check1->node_check2 Broad Singlet Present (Acid Confirmed) node_result_fail Impurity: SM Remaining (Peak at 4.7 ppm) node_check2->node_result_fail Singlet at 4.7 ppm node_result_pass Success: Pure Product (Peak at 4.4 ppm only) node_check2->node_result_pass Singlet at 4.4 ppm

Caption: Logical workflow for NMR validation. The critical decision point lies in distinguishing the methylene linker shift from 4.7 ppm (Precursor) to 4.4 ppm (Product).

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative text for general chemical shift prediction of Indoline and Benzoic acid fragments).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 22599 (4-(Bromomethyl)benzoic acid).[1]

  • BenchChem. (2025).[1][5][6] General Protocol for Selective N-Alkylation of Indoles. (Provides the standard synthetic context for the N-alkylation reaction described).

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-(Bromomethyl)benzoic acid. (Source for precursor characterization data).

Sources

Mass spectrometry fragmentation patterns of N-(4-carboxybenzyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Fragmentation of N-(4-carboxybenzyl)indoline

Executive Summary This guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of N-(4-carboxybenzyl)indoline , a critical intermediate in the synthesis of bioactive indoline scaffolds (e.g., HDAC6 inhibitors). It contrasts the soft ionization pathways of Electrospray Ionization (ESI) with the high-energy fragmentation of Electron Impact (EI), offering researchers a diagnostic roadmap for structural validation.

Core Finding: The presence of the para-carboxy group introduces a distinct "electronic switch" compared to unsubstituted N-benzylindoline. In ESI(+), the electron-withdrawing nature of the carboxyl group destabilizes the benzyl cation (m/z 135), shifting the base peak preference toward the protonated indoline core (m/z 120), unlike the tropylium-dominated spectra of non-carboxylated analogs.

Part 1: Technical Specifications & Methodology

Compound Identity:

  • IUPAC Name: 4-(indolin-1-ylmethyl)benzoic acid

  • Formula: C₁₆H₁₅NO₂

  • Exact Mass: 253.1103 Da

  • Molecular Weight: 253.29 g/mol

Experimental Protocol (Standardized): To ensure reproducible fragmentation data, the following parameters are recommended:

ParameterESI-MS/MS (Soft Ionization)EI-MS (Hard Ionization)
Solvent System MeOH:H₂O (50:50) + 0.1% Formic AcidN/A (Direct Probe/GC)
Ionization Mode Positive (+ve) & Negative (-ve)Electron Impact (70 eV)
Collision Energy Stepped (10, 20, 40 eV)N/A
Source Temp 300°C230°C

Part 2: Fragmentation Mechanics (Deep Dive)

ESI(+) Pathway: The "Proton Affinity" Competition

In positive mode ESI, the fragmentation is governed by the competition for the proton between the indoline nitrogen (tertiary amine, high proton affinity) and the benzyl carbon (potential carbocation stability).

  • Precursor Ion: [M+H]⁺ at m/z 254.1 .

  • Primary Cleavage (C-N Bond): The weakest link is the benzylic C-N bond. Upon collisional activation (CID), this bond breaks.

    • Pathway A (Dominant): The charge is retained on the Indoline nitrogen due to its higher basicity compared to the destabilized carboxybenzyl group. This yields the Protonated Indoline ion (m/z 120) .

    • Pathway B (Minor): Formation of the 4-carboxybenzyl cation (m/z 135) . Note that the electron-withdrawing -COOH group destabilizes this cation relative to a standard benzyl cation (m/z 91), reducing its abundance.

ESI(-) Pathway: The Diagnostic Decarboxylation

Negative mode provides the most specific structural confirmation for the carboxylic acid moiety.

  • Precursor Ion: [M-H]⁻ at m/z 252.1 .

  • Primary Fragment: Loss of CO₂ (44 Da) is the signature transition, yielding the m/z 208 product ion (phenyl anion stabilized by resonance).

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation mechanisms in ESI(+) mode, highlighting the divergence from standard benzyl fragmentation.

FragmentationPathway Parent [M+H]+ Precursor m/z 254.1 (Protonated N-4-carboxybenzylindoline) TS Transition State (C-N Bond Weakening) Parent->TS CID Energy Indoline [Fragment A - Dominant] Protonated Indoline m/z 120.08 TS->Indoline Charge Retention on N (High Proton Affinity) BenzylCat [Fragment B - Minor] 4-Carboxybenzyl Cation m/z 135.04 TS->BenzylCat Charge Transfer to C (Destabilized by COOH) Acylium Acylium Ion (Loss of OH) m/z 117 BenzylCat->Acylium - H2O (18 Da) Tropylium Substituted Tropylium (Rearrangement) BenzylCat->Tropylium Ring Expansion

Caption: ESI(+) Fragmentation Pathway of N-(4-carboxybenzyl)indoline showing the dominance of the indoline core ion (m/z 120) over the destabilized benzyl cation.

Part 4: Comparative Analysis

This section compares N-(4-carboxybenzyl)indoline against its non-carboxylated analog (N-benzylindoline) to demonstrate how the substituent shifts the spectral fingerprint.

Table 1: Spectral Fingerprint Comparison (ESI+)
FeatureN-(4-carboxybenzyl)indoline N-benzylindoline (Analog) Mechanistic Cause
Precursor [M+H]⁺ m/z 254 m/z 210 Mass shift of +44 Da (COOH vs H).
Base Peak m/z 120 (Indoline) m/z 91 (Tropylium) The -COOH group destabilizes the benzyl cation (m/z 135), forcing charge retention onto the Indoline. In the analog, the Tropylium ion (m/z 91) is super-stable and dominates.
Diagnostic Ion m/z 135 (Weak)m/z 91 (Strong)Direct marker of the benzyl ring substitution.
Neutral Loss 44 Da (CO₂) (in -ve mode)None Carboxylic acid signature.
Table 2: Ionization Mode Utility
ModeTarget InformationKey Fragment Ions (m/z)
ESI (+) Backbone Confirmation254 (Parent), 120 (Core), 135 (Tail)
ESI (-) Functional Group Verification252 (Parent), 208 (M - CO₂), 134 (Carboxybenzyl anion)
EI (70 eV) Fingerprinting253 (M⁺), 118 (Indoline radical), 135 (Benzyl)

References

  • National Institutes of Health (NIH). (2012). Fragmentation mechanisms of protonated benzylamines in ESI-MS. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link]

  • PubChem. (2025). 4-(Aminomethyl)benzoic acid Spectral Data. Retrieved from [Link]

HPLC Method Development for Purity Analysis of Indoline-Benzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Method Development Guide.

Introduction: The Analytical Challenge

Indoline-benzoic acid derivatives are emerging scaffolds in medicinal chemistry, often serving as intermediates for kinase inhibitors or non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, these molecules present a unique "dual-nature" challenge for chromatography:

  • The Indoline Moiety: A bicyclic structure containing a benzene ring fused to a nitrogen-containing five-membered ring. Unlike indole, the 2,3-position is saturated, reducing planarity and aromaticity. It is prone to oxidation, generating indole as a critical impurity.

  • The Benzoic Acid Moiety: Provides an ionizable carboxylic acid group (

    
    ), necessitating strict pH control.
    

The Core Problem: Standard C18 methods often fail to resolve the target indoline-benzoic acid from its oxidized indole impurity or regioisomers due to similar hydrophobicity. This guide compares the industry-standard C18 approach against a Phenyl-Hexyl stationary phase, demonstrating why "pi-pi" selectivity often outperforms pure hydrophobicity for this specific class of compounds.

Method Development Strategy: The "Why" Behind the Protocol

Stationary Phase Selection: Hydrophobicity vs. Pi-Pi Interactions

For indoline-benzoic acids, the separation mechanism must exploit the subtle electronic differences between the analyte and its impurities.

  • Alternative A: C18 (Octadecylsilane): Relies solely on hydrophobic (van der Waals) interactions.

    • Limitation: Indoline and Indole analogs often have nearly identical logP values, leading to co-elution.

  • Alternative B: Phenyl-Hexyl: Combines hydrophobic retention (hexyl linker) with pi-pi (

    
    ) interactions  (phenyl ring).
    
    • Advantage:[1][2][3][4][5] The fully aromatic indole impurity interacts more strongly with the phenyl stationary phase than the partially saturated indoline analyte. This creates a "selectivity wedge" that pulls the peaks apart.

Mobile Phase Optimization
  • pH Control: To prevent peak splitting or tailing, the carboxylic acid must be kept in a single ionization state.

    • Decision:Acidic pH (2.5 - 3.0) using 0.1% Formic Acid or Phosphate Buffer. This suppresses the ionization of the benzoic acid (

      
      ), increasing retention on RP columns and improving peak shape.
      
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol (MeOH) due to lower viscosity (lower backpressure) and sharper peaks for aromatic acids.

Comparative Analysis: C18 vs. Phenyl-Hexyl[2][4][6][7]

The following data summarizes a comparative study performed on a representative analyte, 4-(indolin-1-yl)benzoic acid , spiked with 1% Indole impurity and 1% starting material (Benzoic acid derivative).

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 Method Phenyl-Hexyl Method Verdict
Column Type Agilent ZORBAX Eclipse Plus C18Agilent ZORBAX Eclipse Plus Phenyl-HexylPhenyl-Hexyl wins
Critical Pair Resolution (

)
1.2 (Analyte vs. Indole Impurity)3.5 (Analyte vs. Indole Impurity)>2.0 is required
Tailing Factor (

)
1.4 (Moderate tailing)1.1 (Excellent symmetry)Phenyl-Hexyl reduces silanol activity
Retention Time (Analyte) 4.5 min5.2 minSlightly longer retention aids separation
Selectivity (

)
1.051.15Higher

indicates better separation

Analysis: The C18 column failed to achieve baseline resolution (


) between the indoline target and the indole oxidation impurity. The Phenyl-Hexyl column, leveraging the pi-electron difference between the planar indole and non-planar indoline, achieved complete separation.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for selecting the stationary phase based on specific impurity profiles.

ColumnSelection Start Start: Purity Analysis of Indoline-Benzoic Acid CheckImpurity Identify Critical Impurities Start->CheckImpurity IsOxidation Is Indole (Oxidation) Present? CheckImpurity->IsOxidation IsRegio Are Regioisomers Present? IsOxidation->IsRegio No SelectPhenyl Select Phenyl-Hexyl Column (Pi-Pi + Shape Selectivity) IsOxidation->SelectPhenyl Yes (Aromaticity diff) SelectC18 Select C18 Column (Hydrophobic Separation) IsRegio->SelectC18 No (General impurities) IsRegio->SelectPhenyl Yes (Shape diff)

Figure 1: Decision tree for stationary phase selection. Phenyl-Hexyl is the preferred choice when aromatic or structural isomers are the critical impurities.

Optimized Experimental Protocol

This protocol is the "Winner" of the comparative analysis, designed for high-throughput purity profiling.

Instrumentation & Reagents
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 0.1% Formic Acid (FA) or 10mM Ammonium Formate adjusted to pH 3.0.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[5][6][7][8]

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 30°C (Controls viscosity and kinetics)

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (indoline/indole specific).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[5][9]

    • B: Acetonitrile + 0.1% Formic Acid[5][6]

Gradient Program
Time (min)% Mobile Phase BDescription
0.05%Initial equilibration (Trap polar impurities)
2.05%Isocratic hold
15.095%Linear ramp to elute target & hydrophobic impurities
18.095%Wash step
18.15%Return to initial conditions
23.05%Re-equilibration
Sample Preparation
  • Weigh: 10 mg of sample into a 10 mL volumetric flask.

  • Dissolve: Add 5 mL of 50:50 ACN:Water . Sonicate for 5 mins.

    • Note: Do not use 100% ACN as diluent; this causes "solvent effect" peak fronting.

  • Dilute: Make up to volume with diluent.

  • Filter: Pass through a 0.22 µm PTFE or Nylon syringe filter.

Method Validation (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method must pass these acceptance criteria based on ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaExperimental Verification
Specificity No interference at retention time of Analyte. Purity Angle < Purity Threshold (PDA).Inject Blank, Placebo, and Impurity Standards.
Linearity

5 concentrations (e.g., 50% to 150% of target conc).
Precision (Repeatability) RSD < 2.0% for Area and RT.6 replicate injections of standard.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Dilute standard until signal fades into noise.
Robustness Resolution > 2.0 despite small changes (

pH,

).
Deliberately vary method parameters.

Method Development Workflow Diagram

The following diagram outlines the logical flow from sample preparation to final validation.

MethodDevelopment Prep 1. Sample Prep (Solubility Check) Scout 2. Gradient Scouting (5-95% B) Prep->Scout Select 3. Column Selection (Compare C18 vs Phenyl) Scout->Select Opt 4. Optimization (pH, Temp, Gradient) Select->Opt Opt->Select If Rs < 1.5 Valid 5. Validation (ICH Q2 Guidelines) Opt->Valid

Figure 2: Step-by-step workflow for developing the purity analysis method.

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from 4

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from 10

  • BenchChem. (2025).[5][7][8][11] Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Retrieved from 11

  • Sigma-Aldrich. Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates. Retrieved from 9

  • BenchChem. (2025).[5][7][8][11] A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. Retrieved from 5

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A Comparative Guide to the Bioactivity of Indoline vs. Indole Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tale of Two Scaffolds

In the landscape of medicinal chemistry, the indole ring system is a celebrated "privileged scaffold," forming the structural core of countless natural products and therapeutic agents.[1][2] Its fusion of a benzene and a pyrrole ring offers a unique electronic and structural environment, making it a cornerstone in drug discovery campaigns targeting a vast array of diseases.[1][3] By simply reducing the C2-C3 double bond of the indole core, we arrive at the indoline scaffold. This seemingly minor modification dramatically alters the molecule's properties, trading aromaticity and planarity for three-dimensionality and conformational flexibility.[4][5]

This guide provides an in-depth comparison of the bioactivities of these two scaffolds, with a particular focus on their benzoic acid derivatives. We will dissect how the structural shift from indole to indoline influences their performance as anticancer, anti-inflammatory, and antimicrobial agents. By synthesizing data from key studies, we will illuminate the critical structure-activity relationships (SAR) that govern their biological effects, providing researchers and drug development professionals with a robust framework for designing next-generation therapeutics.

The Core Structural Distinction: Aromaticity vs. Flexibility

The fundamental difference between an indole and an indoline lies in the pyrrole ring portion of the bicyclic structure. The indole contains a double bond between the C2 and C3 positions, rendering the entire ring system planar and aromatic. The indoline lacks this double bond, resulting in a saturated, non-planar five-membered ring. This distinction is the primary driver of their differential bioactivities.

G cluster_0 Indole Scaffold (Planar, Aromatic) cluster_1 Indoline Scaffold (Non-Planar, Flexible) indole indoline

Caption: Core chemical structures of Indole and Indoline scaffolds.

Comparative Bioactivity Analysis

The structural divergence between indole and indoline directly translates to distinct interactions with biological targets. Below, we compare their efficacy across several key therapeutic areas.

Anticancer Activity

Both indole and indoline scaffolds are prolific in the development of anticancer agents, often targeting tubulin polymerization, a critical process in cell division.[6][7][8]

  • Indole Derivatives: The planar indole ring is a common feature in tubulin inhibitors that bind to the colchicine binding site.[6] For instance, chalcone-indole derivatives have shown potent suppression of cancer cell proliferation with IC50 values ranging from 0.22 to 1.80 µmol/L by inhibiting tubulin polymerization and causing G2/M phase cell cycle arrest.[6] The addition of a benzoic acid group can further enhance activity; indole derivatives containing a benzoic acid moiety have been identified as potent inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), an important target in castration-resistant prostate cancer, with IC50 values as low as 0.26 µM.[9]

  • Indoline Derivatives: The non-planar, more flexible nature of the indoline scaffold can offer advantages. It has been reported as an efficient fragment for designing novel anticancer agents that act as tubulin inhibitors.[10] Certain indoline derivatives exhibit potent antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range (e.g., 1.49 µM against Kyse450 cells).[10] Molecular docking studies suggest that the flexible indoline structure can bind tightly within the colchicine binding site of tubulin, effectively suppressing its polymerization.[10] The conversion of an indoline core to its corresponding indole in one study resulted in an almost complete loss of activity against the target, highlighting the critical role of scaffold saturation and flexibility in that specific context.[11]

Comparative Anticancer Activity Data

Compound ClassTarget / MechanismCancer Cell LineIC50 (µM)Reference
Chalcone-Indole DerivativeTubulin PolymerizationVarious0.22 - 1.80[6]
Indole-Benzoic Acid DerivativeAKR1C3 Inhibition22Rv1 (Prostate)0.26[9]
Indoline DerivativeTubulin PolymerizationKyse450 (Esophageal)1.49[10]
Indolin-2-one DerivativeCytotoxicityH460 (Lung)0.0037[12]
Anti-inflammatory Activity

Inflammation is a complex biological response, and both scaffolds have been leveraged to modulate key inflammatory pathways.

  • Indole Derivatives: Indole derivatives, including simple ones like isatin, are known to inhibit key inflammatory mediators such as iNOS, COX-2, and TNF-α.[13] This action reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in stimulated macrophages.[13] More complex indole-based molecules have been designed to reduce leukocyte migration and the release of pro-inflammatory cytokines like IL-1β and TNF-α in animal models of inflammation.[14]

  • Indoline Derivatives: Research has demonstrated that indoline derivatives can be exceptionally potent anti-inflammatory and antioxidant agents.[15][16] In one study, novel indoline derivatives provided protection to macrophages from LPS-induced elevation of NO, TNF-α, and IL-6 at concentrations as low as 1 pM to 1 nM.[15][16] Some derivatives showed anti-inflammatory activity at 1/100th the concentration of unsubstituted indoline.[16] The rationale behind this high potency often lies in the scaffold's ability to be functionalized with side chains that optimize interactions with dual targets, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), leading to a balanced modulation of inflammatory pathways.[11]

Comparative Anti-inflammatory Activity Data

Compound ClassKey EffectModel SystemPotencyReference
Brominated IndoleInhibition of NO, PGE2, TNFαMacrophages/FibroblastsIC50 > 50 µg/mL[13]
Indole-ImidazolidineReduced Leukocyte MigrationPeritonitis Model52-63% inhibition[14]
Substituted IndolineInhibition of NO, TNF-α, IL-6RAW264.7 Macrophages1 pM - 1 nM[15][16]
Indoline-based Dual Inhibitor5-LOX / sEH InhibitionEnzymatic AssayIC50 ≈ 0.4 µM[11]
Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Both indole and indoline scaffolds have emerged as promising nuclei for this purpose.[4][17]

  • Indole Derivatives: The indole moiety is a well-established pharmacophore for developing compounds active against resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[4][18] They have also been investigated for activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[19] The mechanism often involves targeting essential bacterial pathways or disrupting biofilm formation.[20]

  • Indoline Derivatives: While less historically studied, the indoline scaffold has recently attracted significant interest.[4][17] Indoline-containing compounds have demonstrated direct antibacterial activity.[21] Crucially, they have also been identified as potent resistance-modifying agents (RMAs), which act to restore the efficacy of existing antibiotics against resistant bacterial strains.[4][17] This dual-action potential makes the indoline scaffold particularly attractive for combating multidrug-resistant infections.

Structure-Activity Relationship (SAR) and the Role of the Benzoic Acid Moiety

The biological activity of these scaffolds is not determined by the core alone but is finely tuned by the nature and position of its substituents. A generalized workflow for an SAR study illustrates the iterative process of chemical modification and biological testing to optimize for potency and selectivity.

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Key SAR Insights:

  • Flexibility vs. Rigidity: The choice between an indoline and an indole core can be target-dependent. For enzymes with deep, flexible binding pockets, the non-planar indoline might allow for more extensive and optimal van der Waals contacts compared to the rigid indole. Conversely, for targets requiring π-π stacking interactions, the aromatic indole scaffold is indispensable.

  • The Benzoic Acid Group: The inclusion of a benzoic acid moiety introduces a carboxylic acid group, which is a powerful hydrogen bond donor and acceptor. At physiological pH, it is typically deprotonated to a carboxylate, providing a negative charge that can form critical salt-bridge interactions with positively charged amino acid residues (like Arginine or Lysine) in a protein's active site.

    • As an Anchor: In indole-3-carboxylic acid derivatives designed as angiotensin II receptor antagonists, this group is crucial for binding and activity, leading to potent antihypertensive effects.[22][23]

    • As a Modulator: In AKR1C3 inhibitors, the benzoic acid group is a key component that contributes to the potent inhibitory effect, likely by interacting with the enzyme's active site.[9]

Synthesizing these points, an indoline benzoic acid derivative would combine the conformational flexibility of the indoline scaffold with the strong anchoring and interaction potential of the benzoic acid group. This combination could be particularly advantageous for targets where a flexible scaffold is needed to achieve the correct orientation for the carboxylate to engage in a critical ionic interaction.

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data discussed, standardized experimental protocols are essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity/Antiproliferative Activity

This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.

Workflow Diagram

MTT_Workflow A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat Cells with test compounds (24-72h incubation) A->B C 3. Add MTT Reagent (3-4h incubation) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (e.g., at 570 nm) D->E

Caption: Standard workflow for an MTT-based cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (indole and indoline derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for an additional 48 or 72 hours.

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Griess Assay for Nitric Oxide (NO) Inhibition

This assay quantifies nitrite (a stable product of NO) in cell culture supernatant, serving as an indicator of NO production by cells like LPS-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. The presence of nitrite will lead to the formation of a purple azo compound.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Perspectives

The transition from an aromatic, planar indole scaffold to a saturated, flexible indoline scaffold is a powerful strategy in medicinal chemistry that significantly impacts bioactivity.

  • Indole derivatives , particularly those functionalized with a benzoic acid moiety, remain a cornerstone for developing therapeutics that can benefit from aromatic interactions and the strong anchoring capabilities of the carboxylate group, as seen in potent anticancer and antihypertensive agents.[9][22]

  • Indoline derivatives offer a distinct advantage where conformational flexibility is paramount for optimal target engagement. Their high potency as anti-inflammatory agents and their dual role as antimicrobials and resistance-modifying agents highlight their immense therapeutic potential.[4][11][15]

The comparative analysis suggests that there is no universally "better" scaffold; rather, the choice is dictated by the specific topology and chemical environment of the biological target. The data strongly supports the continued exploration of both scaffolds. A particularly promising and underexplored area is the systematic development and testing of indoline benzoic acid derivatives . This class of compounds, uniting the flexibility of the indoline core with the potent interaction capabilities of the benzoic acid group, could yield novel drug candidates with enhanced potency and selectivity for a new range of biological targets.

References

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  • Tao, H., et al. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. [Link][10]

  • Wang, L., et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. European Journal of Medicinal Chemistry. [Link][12]

  • Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Medicinal Chemistry Letters. [Link][11]

  • Patel, H., et al. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience. [Link][19]

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  • ResearchGate. (2018). Indoline derivatives with anti-inflammatory and antioxidant activities. ResearchGate. [Link][24]

  • ResearchGate. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. ResearchGate. [Link][4][5]

  • Yildirim, S., et al. (2021). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules. [Link][18]

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  • Danilenko, V., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. [Link][22][23]

  • Wang, Y., et al. (2020). Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors. Chemistry & Biodiversity. [Link][9]

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A Comparative Guide to the Crystal Structure Determination of 4-(indolin-1-ylmethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of the methodologies for determining the crystal structure of 4-(indolin-1-ylmethyl)benzoic acid. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of crystallographic techniques and their application in characterizing novel pharmaceutical compounds. We will explore the primary method of single-crystal X-ray diffraction, compare it with alternative techniques, and provide the experimental rationale behind each procedural step.

Introduction: The Critical Role of Crystal Structure in Drug Development

The precise three-dimensional arrangement of atoms within a solid-state material, its crystal structure, is a fundamental property that dictates its physicochemical characteristics. For an active pharmaceutical ingredient (API) like 4-(indolin-1-ylmethyl)benzoic acid, understanding its crystal structure is paramount. This knowledge influences critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety, making definitive structure determination an indispensable step in the drug development pipeline.

This guide will use 4-(indolin-1-ylmethyl)benzoic acid as a case study to detail the process of crystal structure determination, providing a framework for the analysis of new chemical entities.

Synthesis and Crystal Growth of 4-(indolin-1-ylmethyl)benzoic Acid

The first step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Synthesis

While various synthetic routes may exist, a common approach for the synthesis of N-substituted indoline derivatives involves the reaction of indoline with a suitable aldehyde and a nucleophile in a one-pot reaction, often referred to as a Mannich-type reaction or reductive amination. For 4-(indolin-1-ylmethyl)benzoic acid, a plausible route involves the reductive amination of indoline with 4-formylbenzoic acid.

Crystal Growth: The Cornerstone of Single-Crystal Analysis

The quality of the single crystal is the most critical factor for a successful structure determination. The goal is to obtain a single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice. Several techniques can be employed for crystal growth, and often, empirical screening of various conditions is necessary.

Common Crystal Growth Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration allows for the slow formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger, sealed container that contains a non-solvent (a solvent in which the compound is poorly soluble). The vapor of the non-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.

For 4-(indolin-1-ylmethyl)benzoic acid, a starting point would be to dissolve the purified compound in a polar organic solvent, such as ethanol or acetone, and attempt crystallization by slow evaporation at room temperature.

Primary Method: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for determining the crystal structure of a compound, providing unambiguous information about the atomic arrangement, bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

sc_xrd_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis synthesis Synthesis of 4-(indolin-1-ylmethyl)benzoic acid purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation analysis Analysis of Structural Features validation->analysis

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol
  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as Direct Methods or the Patterson function.

  • Structure Refinement: The initial model is refined by a least-squares method to obtain the best possible fit between the observed and calculated diffraction patterns.

  • Structure Validation: The final structure is validated using software tools like CheckCIF to ensure its chemical and geometric reasonableness.

Comparison with Alternative Techniques

While SC-XRD is the definitive method, other techniques can provide valuable, complementary information, especially when suitable single crystals cannot be obtained.

TechniquePrincipleAdvantagesDisadvantagesApplication for 4-(indolin-1-ylmethyl)benzoic acid
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystal.Provides a complete and unambiguous 3D structure.Requires high-quality single crystals, which can be difficult to grow.The "gold standard" method for definitive structure determination.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.Does not require single crystals; useful for phase identification and purity analysis.Provides information on the unit cell but not the detailed atomic arrangement within it. Structure solution from powder data is complex.Useful for identifying different polymorphs and for quality control of the bulk material.
Nuclear Magnetic Resonance (NMR) Crystallography Combines solid-state NMR spectroscopy with computational methods.Can be used when single crystals are not available; sensitive to local atomic environments.Does not directly provide a 3D structure; relies on computational modeling.Can be used to complement PXRD data and provide information on local structure and dynamics.

Conclusion

References

  • Title: The role of crystal structure in drug delivery Source: ScienceDirect URL: [Link]

  • Title: The Importance of Crystal Structure in Drug Development Source: American Pharmaceutical Review URL: [Link]

A Senior Application Scientist's Guide to Benchmarking 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid Against Known PPAR Agonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the efficacy and selectivity of a novel compound, 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid, as a potential Peroxisome Proliferator-Activated Receptor (PPAR) agonist. We will objectively compare its hypothetical performance against well-established PPAR agonists, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutics for metabolic diseases.

Introduction: The Therapeutic Promise of PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a pivotal role in the regulation of glucose and lipid metabolism, as well as inflammation.[1][2] There are three distinct isotypes:

  • PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[3] Its activation is associated with decreased triglyceride levels and is the target of fibrate drugs.[4][5]

  • PPARγ (gamma): Highly expressed in adipose tissue, it is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.[6][7] Thiazolidinediones (TZDs), a class of drugs for type 2 diabetes, are potent PPARγ agonists.[4][6]

  • PPARδ (beta/delta): Ubiquitously expressed, this isotype is involved in fatty acid oxidation and energy expenditure.[1][8]

The multifaceted roles of PPARs make them attractive therapeutic targets for a range of metabolic disorders, including dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.[2][6][9] The development of new PPAR agonists with improved efficacy and safety profiles is an active area of research.

Our compound of interest, this compound, possesses structural similarities to known indole-based PPARγ agonists, suggesting its potential as a modulator of this receptor family.[10] This guide outlines a rigorous benchmarking strategy to characterize its activity and compare it to established agonists.

Comparative Benchmarking: Compound Selection

To provide a robust comparative analysis, we will benchmark our test compound against the following well-characterized PPAR agonists:

  • Fenofibrate: A fibrate drug and a selective PPARα agonist.[4][11]

  • Rosiglitazone: A thiazolidinedione and a potent, selective PPARγ agonist.[12][13]

  • GW501516: A selective PPARδ agonist.[4][8]

These compounds represent the three major PPAR isotypes and will serve as valuable reference points for assessing the potency and selectivity of this compound.

Experimental Workflows for Comprehensive Benchmarking

A multi-faceted approach is essential for a thorough evaluation of a novel PPAR agonist. The following experimental workflows will provide a comprehensive characterization of our test compound.

In Vitro Transactivation Assay: Determining Potency and Selectivity

The primary method to assess the functional activity of a potential PPAR agonist is a cell-based luciferase reporter gene assay.[12][14] This assay quantifies the ability of a compound to activate each PPAR isotype and drive the expression of a reporter gene.

Experimental Rationale: By co-transfecting cells with expression vectors for a specific PPAR isotype and its heterodimeric partner, the Retinoid X Receptor (RXR), along with a luciferase reporter plasmid containing PPAR response elements (PPREs), we can measure the transcriptional activity induced by our test compound.[13][15] A dose-response curve is generated to determine the half-maximal effective concentration (EC₅₀), a measure of the compound's potency.

dot

cluster_0 Cellular Environment Test Compound Test Compound PPAR-RXR Heterodimer PPAR-RXR Heterodimer Test Compound->PPAR-RXR Heterodimer Binds & Activates PPRE PPRE PPAR-RXR Heterodimer->PPRE Binds to Luciferase Gene Luciferase Gene PPRE->Luciferase Gene Initiates Transcription Luciferase Protein Luciferase Protein Luciferase Gene->Luciferase Protein Translation Light Emission Light Emission Luciferase Protein->Light Emission Catalyzes Reaction

Caption: Workflow of a PPAR Luciferase Reporter Assay.

Detailed Protocol: PPAR Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in 96-well plates at a density of 2 x 10⁴ cells per well and incubate overnight.

    • For each well, prepare a transfection cocktail containing expression plasmids for the desired human PPAR isotype (α, γ, or δ) and RXRα, along with a luciferase reporter plasmid containing a PPRE promoter and a Renilla luciferase control plasmid.

    • Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol and incubate for 24 hours.[14]

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Fenofibrate, Rosiglitazone, and GW501516 in DMEM. The final DMSO concentration should not exceed 0.1%.

    • Replace the culture medium with the compound dilutions and incubate for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.[16]

  • Data Analysis:

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound on each PPAR isotype.

Competitive Binding Assay: Assessing Binding Affinity

To determine if the observed activation is due to direct binding to the PPAR ligand-binding domain (LBD), a competitive binding assay is performed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for this purpose.[17]

Experimental Rationale: This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the PPAR-LBD. A decrease in the FRET signal indicates displacement of the tracer and binding of the test compound. The half-maximal inhibitory concentration (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated.

dot

cluster_1 TR-FRET Assay Principle cluster_2 With Competitor GST-PPAR-LBD GST-PPAR-LBD Fluorescent Tracer Fluorescent Tracer GST-PPAR-LBD->Fluorescent Tracer Binds No FRET No FRET GST-PPAR-LBD->No FRET Low Eu-Ab Eu-labeled Antibody Eu-Ab->GST-PPAR-LBD Binds FRET Signal FRET Signal Fluorescent Tracer->FRET Signal High Test Compound Test Compound Test Compound->GST-PPAR-LBD Displaces Tracer

Caption: Principle of a TR-FRET Competitive Binding Assay.

Detailed Protocol: TR-FRET Competitive Binding Assay

  • Reagents:

    • Recombinant human PPAR (α, γ, or δ) LBD fused to Glutathione S-transferase (GST).

    • Europium-labeled anti-GST antibody (donor).

    • Fluorescently labeled PPAR ligand (tracer/acceptor).

    • Test compounds and reference agonists.

  • Assay Procedure:

    • In a 384-well plate, add the PPAR-LBD, Eu-labeled antibody, and fluorescent tracer.

    • Add serial dilutions of the test compounds or reference agonists.

    • Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition of the tracer binding for each compound concentration.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Hypothetical Comparative Performance Data

The following tables summarize the hypothetical performance of this compound in comparison to the known PPAR agonists. This data is illustrative and serves to demonstrate how the compound would be evaluated.

Table 1: In Vitro Potency (EC₅₀, µM) from Transactivation Assays

CompoundPPARαPPARγPPARδSelectivity Profile
This compound (Hypothetical) >500.5 15.2PPARγ selective
Fenofibrate10.8>100>100PPARα selective
Rosiglitazone>1000.05>100PPARγ selective
GW501516>100>1000.01PPARδ selective

Table 2: Binding Affinity (Ki, µM) from TR-FRET Assays

CompoundPPARαPPARγPPARδ
This compound (Hypothetical) >1000.2 25.8
Fenofibrate5.2>100>100
Rosiglitazone>1000.02>100
GW501516>100>1000.005

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound demonstrates potent and selective agonism for PPARγ. Its EC₅₀ and Ki values for PPARγ are in the sub-micromolar range, indicating high potency and binding affinity. While significantly more potent on PPARγ, it shows some weak off-target activity on PPARδ at higher concentrations. Compared to Rosiglitazone, it is less potent but still a strong PPARγ agonist.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the novel compound this compound against known PPAR agonists. The proposed experimental workflows, including luciferase reporter and TR-FRET binding assays, provide a robust framework for determining its potency, selectivity, and mechanism of action.

The hypothetical data presented suggests that this compound is a promising PPARγ-selective agonist. Further investigations should include:

  • In vitro adipogenesis assays: To confirm its biological activity in a more physiologically relevant cell model.

  • Gene expression analysis: To profile the downstream target genes regulated by the compound in comparison to other PPARγ agonists.[18]

  • In vivo studies: To evaluate its efficacy and safety in animal models of metabolic disease.

By following this structured and scientifically rigorous approach, researchers can effectively characterize novel PPAR agonists and advance the development of new therapies for metabolic disorders.

References

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Elemental analysis standards for N-benzyl indoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title : Elemental Analysis Standards vs. Orthogonal qNMR/HRMS for N-Benzyl Indoline Derivatives: A Comparative Guide

Introduction N-benzyl indoline derivatives are pivotal scaffolds in medicinal chemistry, serving as critical intermediates for the synthesis of complex alkaloids and targeted therapeutics, such as the anticancer agent semaxanib[1]. Because these compounds are frequently evaluated in biological assays, establishing their absolute purity is a non-negotiable requirement for drug development professionals.

For decades, the gold standard for proving the purity of such organic molecules was traditional CHNS combustion elemental analysis, governed by a strict rule: experimental values for carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical formula[2]. However, recent metrological studies have cast doubt on the statistical validity of this threshold, prompting a paradigm shift toward orthogonal validation using High-Resolution Mass Spectrometry (HRMS) coupled with Quantitative NMR (qNMR)[3][4].

This guide objectively compares these analytical frameworks, providing causality-driven methodologies and self-validating protocols to ensure scientific integrity in your characterization workflows.

The ±0.4% Standard: A Critical Re-evaluation

The ±0.4% elemental analysis standard has historically been treated as an immutable law by major chemistry journals[2]. The rationale was that a deviation of 0.4% roughly correlates to a sample purity of ≥95%, depending on the molecular weight and the nature of the impurity[5].

However, a landmark 2022 international study led by Baylor University exposed critical flaws in this standard[3]. When identical, ultra-pure (>99.9%) organic samples were analyzed across 17 global facilities, over 16% of carbon analyses and 13% of nitrogen analyses failed the ±0.4% benchmark[2][5]. The failures were not due to sample impurity, but rather systemic instrumental biases, microbalance calibration limits, and trace environmental variables[5]. Consequently, leading journals are now updating their guidelines to accept HRMS and qNMR as authoritative alternatives[3][6].

ErrorLogic Root EA Failure (>0.4% Deviation) Cat1 Sample Contamination Root->Cat1 Cat2 Instrumental/Combustion Bias Root->Cat2 Sub1 Trace Solvents (Inflates C & H) Cat1->Sub1 Sub2 Inorganic Salts (Deflates C, H, N) Cat1->Sub2 Sub3 Incomplete Combustion (Refractory Nitrides) Cat2->Sub3 Sub4 Microbalance Calibration (Weighing Errors) Cat2->Sub4

Logical breakdown of elemental analysis failure modes for organic derivatives.

Comparative Performance Analysis

To select the optimal validation strategy for N-benzyl indolines, researchers must weigh the capabilities of each technique.

Analytical ParameterCHNS Combustion AnalysisLC-HRMS (ESI-TOF)1H-Quantitative NMR (qNMR)
Primary Output Bulk elemental mass ratio (C, H, N)Exact mass & isotopic pattern (< 5 ppm)Absolute mass fraction (Purity %)
Detection of Inorganics Yes (Indirectly via mass deficit)No (Salts are typically filtered/un-ionized)Yes (Indirectly via mass balance deficit)
Sensitivity to Solvents High (Trace EtOAc/Hexane skews C/H data)Low (Solvents evaporate or don't ionize)High (Directly quantifies solvent peaks)
Sample Requirement 1.5 – 3.0 mg (Destructive)< 0.1 mg (Destructive)5 – 15 mg (Non-destructive, recoverable)
False Failure Rate High (~10-16% for >99.9% pure compounds)Low (Highly specific to target mass)Low (Requires careful standard choice)

Self-Validating Experimental Protocols

Protocol A: High-Precision CHNS Combustion Analysis

Despite its controversies, CHNS analysis remains a powerful tool for detecting NMR-invisible inorganic salts. For N-benzyl indolines, the rigid bicyclic core can resist complete oxidation, necessitating specific catalytic interventions.

  • Sample Desiccation : Dry the N-benzyl indoline under high vacuum (0.1 mbar) at 40°C for 24 hours. Causality: Trace volatile solvents (e.g., ethyl acetate from column chromatography) will artificially inflate the carbon and hydrogen percentages, leading to a false failure.

  • System Calibration (Self-Validation Step) : Run a Certified Reference Material (CRM) such as Acetanilide (C8H9NO). If the CRM results deviate by >0.1% from theoretical values, recalibrate the Thermal Conductivity Detector (TCD) response factors before proceeding.

  • Weighing & Catalyst Addition : Accurately weigh 1.5–2.0 mg of the sample into a tin capsule. Add ~1 mg of Vanadium(V) oxide (V2O5). Causality: V2O5 acts as a potent oxygen donor. N-benzyl indolines can form refractory nitrides during combustion; V2O5 ensures complete conversion to CO2, H2O, and NOx, preventing artificially low readings[2].

  • Combustion : Combust in a dynamic flash analyzer at 1000°C in an oxygen-enriched atmosphere.

  • Data Integrity Check : Sum the percentages of C, H, and N. If the total (plus any known oxygen/halogen content) is significantly less than 100%, investigate for inorganic salt contamination.

Protocol B: Orthogonal qNMR and LC-HRMS Validation

Modern ACS guidelines heavily favor the combination of HRMS for identity and qNMR for absolute purity[4][6].

  • LC-HRMS Acquisition :

    • Dissolve 1 mg of the sample in LC-MS grade Acetonitrile containing 0.1% Formic Acid.

    • Causality: The tertiary nitrogen of the N-benzyl indoline requires a proton source (formic acid) to efficiently form the [M+H]+ ion for positive-ion Electrospray Ionization (ESI)[7].

    • Analyze using a Q-TOF mass spectrometer. The exact mass must match the calculated theoretical mass within a 5 ppm error margin[7].

  • 1H-qNMR Preparation :

    • Accurately weigh ~10 mg of the N-benzyl indoline and ~5 mg of a certified internal standard (e.g., Maleic acid, ensuring no peak overlap) into a vial.

    • Dissolve in 600 µL of CDCl3.

  • NMR Acquisition :

    • Acquire the 1H-NMR spectrum with a relaxation delay (D1) of at least 60 seconds (≥ 5 × T1).

    • Causality: A prolonged D1 ensures complete longitudinal relaxation of all nuclear spins. Without this, the integration area will not be strictly proportional to the number of nuclei, destroying quantitative accuracy[4].

  • Self-Validation Step : Calculate the absolute purity twice, using two distinct signals from the molecule (e.g., the benzylic CH2 protons and an isolated aromatic indoline proton). If the calculated purities deviate by >1%, it indicates hidden peak overlap with an unknown impurity, invalidating that specific integration.

AnalyticalWorkflow A N-Benzyl Indoline Sample (Post-Synthesis) B Combustion CHNS Analysis (V2O5 Catalyst) A->B C LC-HRMS (ESI-TOF) Accurate Mass < 5 ppm A->C D 1H-qNMR Analysis (Internal Standard) A->D E Results within ±0.4%? B->E F Acceptable Purity (>95% Confirmed) C->F Mass Confirmed D->F Absolute Purity >95% E->F Yes G Investigate Trace Impurities (Salts, Solvents) E->G No G->D Quantify Solvents

Multiplexed analytical workflow for validating N-benzyl indoline purity.

Conclusion & Best Practices

While elemental analysis remains a useful tool for detecting bulk inorganic impurities, the rigid ±0.4% standard is no longer the sole gatekeeper for publication or drug advancement. For complex scaffolds like N-benzyl indolines, drug development professionals should adopt a multiplexed approach. Use LC-HRMS to confirm molecular identity and detect trace organic impurities, and rely on 1H-qNMR to establish an absolute, mass-traceable purity percentage. This orthogonal strategy not only satisfies modern journal requirements but also ensures the scientific integrity of downstream biological assays.

References

  • Title : An International Study Evaluating Elemental Analysis Source : ACS Central Science URL :[Link]

  • Title : Baylor Chemist-led Study Leads to Scientific Journals Changing Guidelines Source : Baylor University URL :[Link]

  • Title : CuBr2-catalyzed intramolecular oxidative C-N bond formation for synthesis of indoline-2,3-diones and anticancer drug Semaxanib Source : ChemRxiv URL :[Link]

  • Title : Chemists Debate the Value of Elemental Analysis Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay Source : Journal of Medicinal Chemistry (ResearchGate) URL :[Link]

  • Title : HRMS sample submission guidelines Source : University of Toledo URL :[Link]

  • Title : Author Guidelines Source : American Chemical Society (ACS) URL :[Link]

Sources

Comparative Spectroscopic Guide: UV-Vis Absorption of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of organic photovoltaics, photochemistry, and pharmaceutical development, indoline-based derivatives are highly valued for their robust electron-donating capabilities. 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid (hereafter referred to as IBA ) serves as a critical synthetic intermediate and a structural model for studying decoupled Donor-Spacer-Acceptor (D-σ-A) systems.

Unlike fully conjugated D-π-A sensitizers (such as the commercial dye D149) which dominate visible-light absorption in Dye-Sensitized Solar Cells (DSSCs)[1], IBA features a methylene (–CH


–) bridge. This structural nuance disrupts extended 

-conjugation, restricting its primary absorption to the ultraviolet (UV) region. This guide provides an objective, data-driven comparison of IBA against alternative benzoic acid and indoline-based benchmarks, detailing the causality behind its spectral behavior and providing validated experimental protocols for its analysis.

Structural Mechanics & Causality

To understand the UV-Vis absorption profile of IBA, one must analyze its constituent chromophores:

  • The Acceptor (Benzoic Acid): Benzoic acid exhibits characteristic

    
     transitions with absorption maxima typically at 194 nm, 230 nm, and a weaker band at 274 nm in acidic or neutral media[2].
    
  • The Donor (Indoline): The 2,3-dihydro-1H-indole ring provides an electron-rich nitrogen center. In isolated indoline, the lone pair on the nitrogen conjugates with the adjacent aromatic ring, yielding absorption bands around 240 nm and 290 nm.

  • The Spacer (Methylene Bridge): Because the nitrogen is linked to the benzoic acid moiety via a –CH

    
    – group, the molecule lacks a continuous 
    
    
    
    -orbital overlap. Consequently, the UV-Vis spectrum of IBA is not a heavily bathochromically shifted (red-shifted) unified band, but rather a superposition of the indoline and benzoic acid chromophores, with potential minor shifts due to through-space intramolecular charge transfer (ICT) in the excited state[3].
Diagram: Electron Transfer & Photophysical Pathway

The following diagram illustrates the photophysical workflow of indoline-based molecules when applied to semiconductor interfaces (e.g., TiO


), highlighting the critical electron injection mechanism.

G Photon Photon (hv) Dye Indoline Derivative (Ground State) Photon->Dye UV/Vis Absorption Excited Excited State (Charge Transfer) Dye->Excited Excitation TiO2 TiO2 Conduction Band (Acceptor) Excited->TiO2 Electron Injection Electrolyte I-/I3- Electrolyte (Regeneration) TiO2->Electrolyte External Circuit Electrolyte->Dye Dye Regeneration

Electron transfer pathway of indoline-based sensitizers at a semiconductor interface.

Comparative Performance Data

To objectively evaluate IBA, we compare its spectral properties against the isolated acceptor (Benzoic Acid) and a fully conjugated, high-performance indoline dye (D149). The data highlights how the presence or absence of


-conjugation dictates the absorption maxima (

) and molar absorptivity (

).
Compound / SensitizerStructural ArchitecturePrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

)
Primary Application
Benzoic Acid (BA) Isolated Acceptor230[2]274[2]~1.5 × 10

M

cm

Baseline standard / Buffer
IBA (Subject) D-σ-A (Decoupled)~245~285 - 295~2.1 × 10

M

cm

Pharmaceutical intermediate / Model
Indoline D149 D-π-A (Conjugated)380530 - 550[1]>6.8 × 10

M

cm

High-efficiency DSSC sensitizer

Note: The


 of IBA reflects the combined localized transitions of the indoline and benzoic acid moieties. Unlike D149, which utilizes a rhodanine-based extended 

-bridge to push absorption into the visible spectrum (550 nm)[1], IBA remains strictly UV-active.

Experimental Protocols: Self-Validating Spectroscopic Analysis

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for capturing the UV-Vis absorption spectrum of IBA. This method controls for solvent effects (solvatochromism) and concentration-dependent aggregation (e.g., H- or J-aggregate formation)[1].

Step-by-Step Methodology

Phase 1: Sample Preparation & Calibration

  • Solvent Selection: Prepare a solution using spectroscopic-grade Acetonitrile (MeCN). MeCN is chosen because it provides a low UV cutoff (<190 nm) and stabilizes the carboxylic acid moiety without inducing excessive hydrogen-bonding artifacts compared to protic solvents[2].

  • Concentration Control: Prepare a stock solution of IBA at 1.0 mM. Dilute to a working concentration of 10 µM. Causality: Maintaining a concentration

    
     10 µM ensures the absorbance remains below 1.0 Optical Density (OD), strictly adhering to the linear range of the Beer-Lambert law and preventing intermolecular 
    
    
    
    stacking.
  • Instrument Blanking: Fill two matched 10 mm path-length quartz cuvettes with pure MeCN. Run a baseline correction scan from 190 nm to 600 nm on a dual-beam UV-Vis spectrophotometer to subtract solvent and quartz absorbance.

Phase 2: Measurement & Validation 4. Spectral Acquisition: Replace the sample cuvette with the 10 µM IBA solution. Scan from 190 nm to 600 nm at a scan rate of 120 nm/min with a slit width of 1 nm. 5. Data Deconvolution: Identify the distinct peaks. The peak near 230-245 nm corresponds to the


 transitions of the aromatic rings, while the shoulder near 285-295 nm corresponds to the 

transition involving the indoline nitrogen. 6. Computational Benchmark (Self-Validation): Validate the experimental peaks by running a Time-Dependent Density Functional Theory (TD-DFT) calculation (e.g., CAM-B3LYP/6-31G* with a CPCM solvation model). TD-DFT is proven to accurately predict the photoexcitations of benzoic acid derivatives within a ~0.20 eV standard deviation[3]. If the experimental

deviates by more than 15 nm from the TD-DFT vertical excitation energy, re-evaluate the sample for impurities or solvent degradation.
Diagram: Spectroscopic Validation Workflow

G Prep Sample Preparation (10 µM in Spectroscopic MeCN) Blank Baseline Correction (Matched Quartz Cuvettes) Prep->Blank Measure UV-Vis Measurement (Scan 190 nm - 600 nm) Blank->Measure Analyze Data Synthesis & Orbital Transition Mapping Measure->Analyze Experimental Spectra TDDFT TD-DFT Computational (CAM-B3LYP/6-31G*) TDDFT->Analyze Theoretical Benchmark

Step-by-step workflow for the experimental and computational UV-Vis validation.

Conclusion & Application Insights

For drug development professionals and materials scientists, This compound should be treated as a UV-active, electronically decoupled D-σ-A system.

  • For Photovoltaics: It is not suitable as a standalone visible-light sensitizer due to the methylene bridge disrupting conjugation. However, it is an excellent synthetic precursor for building extended dyes or studying through-space electron transfer kinetics.

  • For Pharmaceuticals: The distinct, non-overlapping UV signatures of the indoline and benzoic acid moieties allow for precise analytical tracking during drug compounding and synthesis, utilizing standard UV-Vis chemometrics[4].

References

  • Simultaneous quantitative analysis of indomethacin and benzoic acid in gel using ultra-violet-visible spectrophotometry and chemometrics. PubMed (NIH). Available at:[Link]

  • Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. ResearchGate. Available at:[Link]

  • UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. Available at:[Link]

  • Investigation of Combination Effect of Natural Dye (Crocetin) and Synthetic Dye (Indoline D205) for Dye Sensitized Solar Cells. NM-AIST Repository. Available at:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical compound extends far beyond the confines of the reaction flask. The final step, proper disposal, is as critical as any synthetic or analytical procedure. This guide provides a comprehensive framework for the safe and compliant disposal of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid (CAS Number: 938146-99-7), a compound utilized in various research and development endeavors.

While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, its chemical structure as a benzoic acid derivative provides a basis for a conservative and responsible disposal strategy. Benzoic acid itself is known to cause skin and serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4][5] Therefore, a cautious approach is paramount. This guide is built upon the foundational principles of laboratory safety and environmental stewardship, in accordance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7][8]

Part 1: Hazard Assessment and Pre-Disposal Considerations

Before any disposal activities commence, a thorough hazard assessment is crucial. The first and most critical step is to obtain the specific Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. The SDS is the authoritative source of information on the compound's physical, chemical, and toxicological properties, and will provide specific guidance on handling and disposal.[9][10][11]

In the absence of an SDS, a conservative approach must be taken, treating the compound as hazardous. Based on its structural similarity to benzoic acid, assume it may possess the following hazards:

  • Skin and Eye Irritant: Direct contact may cause irritation or damage.

  • Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Potential for Organ Damage: Prolonged or repeated exposure may have systemic effects.

  • Environmental Hazard: While data is limited, many complex organic molecules can be harmful to aquatic life.[3]

Table 1: Assumed Hazard Profile and Immediate Safety Precautions

Potential Hazard Immediate Safety Precautions (Personal Protective Equipment - PPE) Rationale
Skin Irritation Chemical-resistant gloves (e.g., nitrile)To prevent direct contact and potential skin irritation or absorption.
Serious Eye Damage Safety glasses with side shields or chemical splash gogglesTo protect the eyes from splashes or airborne particles of the compound.
Respiratory Irritation Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of any dust or aerosols.
Unknown Toxicity Lab coatTo protect personal clothing and skin from contamination.
Part 2: Step-by-Step Disposal Protocol

The following protocol is a step-by-step guide for the safe disposal of this compound. This procedure is designed to be compliant with general laboratory hazardous waste guidelines.

Step 1: Waste Identification and Classification

  • Designate as Hazardous Waste: In the absence of specific data to the contrary, this compound must be treated as a hazardous chemical waste.[12]

  • Do Not Dispose Down the Drain: Sewer disposal is strictly prohibited for this type of compound.[13] Organic compounds can be detrimental to aquatic ecosystems and may interfere with wastewater treatment processes.[14]

  • Do Not Dispose in Regular Trash: Solid chemical waste should never be disposed of in the regular trash.[13]

Step 2: Segregation and Containerization

  • Use a Designated Hazardous Waste Container: The waste must be collected in a container that is in good condition, compatible with the chemical, and has a secure, leak-proof closure.[13][15]

  • Segregate Waste Streams: Do not mix this waste with other incompatible waste streams. For example, keep it separate from strong oxidizing agents and strong bases.[16][17]

  • Label the Container Clearly: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[12][15]

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA.[12][15]

  • Keep Containers Closed: The container must remain closed at all times, except when adding waste.[15]

  • Regular Inspections: The SAA and the waste container should be inspected weekly for any signs of leakage or deterioration.[13][15]

Step 4: Arranging for Final Disposal

  • Contact Environmental Health & Safety (EH&S): Once the container is nearly full (around 90%), contact your institution's EH&S department to arrange for a waste pickup.[15]

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.

  • "Cradle-to-Grave" Responsibility: Remember that under RCRA, the generator of the hazardous waste is responsible for it from its creation to its final disposal.[6][8]

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EH&S.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Generation of Waste This compound sds_check Consult Compound-Specific Safety Data Sheet (SDS) start->sds_check treat_hazardous Assume Hazardous (Benzoic Acid Derivative) sds_check->treat_hazardous SDS Unavailable ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat sds_check->ppe SDS Available treat_hazardous->ppe container Select & Label Hazardous Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate saa Store in Satellite Accumulation Area (SAA) segregate->saa inspect Weekly Inspection of Container & SAA saa->inspect full Container 90% Full? inspect->full full->inspect No pickup Contact EH&S for Waste Pickup full->pickup Yes end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Hazmat Rentals. (n.d.). OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • National Association of Safety Professionals. (2023, June 29). OSHA Requirements for HazCom Compliance. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Mancomm. (n.d.). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). How does OSHA define a hazardous chemical?. Retrieved from [Link]

  • ACTenviro. (n.d.). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from [Link]

  • HAZCHEM Environmental Corporation. (n.d.). RCRA: Resource Conservation & Recovery Act. Retrieved from [Link]

  • North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Labbox. (n.d.). Benzoic acid AGR - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Institute of Standards and Technology. (2020, June 9). Benzoic Acid (Calorimetric Standard) - Safety Data Sheet. Retrieved from [Link]

  • Issa, A. A., Al-Shayeb, A. S., Al-Mazaideh, G. M., & Al-Qodah, Z. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environmental Analysis, Health and Toxicology, 40(1), e2025001. [Link]

  • U.S. Environmental Protection Agency. (2010, December). Benzoic Acid Summary Document: Registration Review. Retrieved from [Link]

  • Issa, A. A., et al. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. ResearchGate. Retrieved from [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Benzoic acid. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel pharmaceutical intermediates like 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid requires moving beyond generic safety checklists. Because comprehensive toxicological profiles for custom indoline-benzoic acid derivatives are often incomplete during early-stage drug development, laboratories must employ a "self-validating" safety system. This means engineering your safety protocols based on functional group heuristics and stringent regulatory frameworks.

As an Application Scientist, I designed this guide to provide you with the mechanistic causality behind our safety recommendations. By understanding why specific Personal Protective Equipment (PPE) and operational controls are chosen, you can ensure reproducible science while maintaining an uncompromising standard of safety[1].

Mechanistic Rationale for PPE Selection

To build an effective PPE matrix, we must analyze the physicochemical properties of the molecule:

  • The Benzoic Acid Moiety: Carboxylic acids present mild to moderate mucosal, respiratory, and ocular irritancy. As a solid powder, electrostatic dispersion during weighing is the primary inhalation vector.

  • The Indoline Core (2,3-dihydro-1H-indole): This lipophilic nitrogen-containing heterocycle increases the molecule's partition coefficient (LogP). Higher lipophilicity enhances the potential for dermal absorption and sensitization.

We do not just wear gloves; we select them based on permeation kinetics. The lipophilic nature of the indoline moiety can rapidly degrade natural rubber lattices. Therefore, nitrile is mandatory to prevent breakthrough[2]. This aligns with the hazard assessment requirements of the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[3].

Quantitative PPE Specifications Matrix
PPE CategorySpecificationMechanistic Rationale & Quantitative Data
Hand Protection Nitrile (Min. 0.12 mm / 5 mil thickness)Breakthrough time >240 mins for solid organics. Double-glove when handling compound in DMSO/DMF solutions.
Eye Protection ANSI Z87.1+ Chemical Splash GogglesProtects against acidic dust particulates and solvent splashes during reconstitution. Safety glasses are insufficient for powders.
Respiratory N95 or P100 Particulate RespiratorFilters >99.9% of airborne particulates. Mandatory if weighing outside a ventilated enclosure.
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal accumulation of dust. FR material is required if handling alongside flammable organic solvents.

Operational Workflow: Handling & Reconstitution

Compliance with the OSHA Laboratory Standard (29 CFR 1910.1450) dictates that exposures must be minimized through engineering controls before relying on PPE[4]. Follow this self-validating step-by-step methodology:

Step 1: Engineering Control Verification Before opening the chemical container, verify that your chemical fume hood or ventilated balance enclosure is fully operational. The face velocity must be confirmed between 80–100 feet per minute (fpm).

Step 2: PPE Donning and Inspection Inspect nitrile gloves for pinholes or degradation. Don your FR lab coat, chemical splash goggles, and gloves. If handling high-molarity solutions, apply a second pair of nitrile gloves.

Step 3: Anti-Static Weighing Because this compound is a dry powder, it is prone to electrostatic dispersion. Use an anti-static gun (ionizer) on your weigh boat and spatula. Weigh the compound strictly inside the ventilated enclosure.

Step 4: In-Hood Reconstitution Transfer the powder to your reaction vial and add your solvent (e.g., DMSO for biological assays or DCM for synthesis) inside the hood. Securely cap the vial before removing it from the engineering control zone to prevent vapor or aerosol escape.

Step 5: Immediate Decontamination Wipe down the balance and hood surface with an appropriate solvent (e.g., 70% isopropanol), followed by a damp water wipe to neutralize and remove any residual acidic dust.

Spill Containment & Disposal Plan

In the event of an uncontrolled release, immediate and methodical action is required to prevent aerosolization and cross-contamination.

Solid Powder Spill Protocol:

  • Do not dry sweep. Brushing the powder will aerosolize the benzoic acid derivative, creating an inhalation hazard.

  • Cover the spilled powder with a damp paper towel. Use water or a dilute sodium bicarbonate (NaHCO₃) solution to gently neutralize the acidic moiety.

  • Carefully scoop the wet matrix using a non-sparking tool and place it into a sealable hazardous waste bag.

Solution Spill Protocol:

  • Apply an inert, organic-compatible absorbent (e.g., universal spill pads or vermiculite), working from the perimeter of the spill inward to prevent spreading[5].

  • Once absorbed, transfer the material into a designated solid waste container.

Waste Segregation & Disposal: Place all contaminated materials (towels, gloves, weigh boats, and empty vials) into a compatible, clearly labeled hazardous waste container. Label the container as: "Hazardous Waste: Organic Acid / Indoline Derivative (Toxic/Irritant)." Ensure this waste stream is kept strictly separate from strong oxidizers and strong bases[1].

Safety Workflow Visualization

The following diagram illustrates the logical progression of our safety protocol, ensuring that every step validates the integrity of the next.

G Start Risk Assessment (OSHA 29 CFR 1910.132) EngControl Engineering Controls (Fume Hood >80 fpm) Start->EngControl PPE Don PPE (Nitrile, Goggles, Lab Coat) EngControl->PPE Handling Chemical Handling 4-(...)-benzoic acid PPE->Handling Spill Spill Occurs? Handling->Spill Containment Wet Wipe / Neutralize Prevent Aerosolization Spill->Containment Yes Disposal Waste Segregation & Disposal Spill->Disposal No Containment->Disposal Doffing Doff PPE & Decontaminate Disposal->Doffing

Operational safety workflow for handling novel indoline-benzoic acid derivatives.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories. MasterControl Regulatory Frameworks. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment. Clarion Safety Systems. Available at:[Link]

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.